Bumetanide
Descripción
Propiedades
IUPAC Name |
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022699 | |
| Record name | Bumetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L | |
| Record name | SID855675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28395-03-1 | |
| Record name | Bumetanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bumetanide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bumetanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bumetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bumetanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUMETANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231, 230 - 231 °C | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bumetanide's Mechanism of Action on the NKCC1 Cotransporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which bumetanide inhibits the Na-K-Cl cotransporter 1 (NKCC1). It details the binding kinetics, relevant signaling pathways, and the experimental methodologies used to elucidate this interaction, presenting quantitative data and visual representations to facilitate a deeper understanding for research and development applications.
Introduction to the NKCC1 Cotransporter
The Na-K-Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene, is a crucial membrane protein that mediates the electroneutral transport of Na+, K+, and 2Cl- ions across the plasma membrane of various cells. This transport is vital for maintaining cell volume, regulating epithelial fluid secretion, and establishing ionic gradients. In the nervous system, NKCC1 plays a significant role in setting the intracellular chloride concentration, which is fundamental for determining the nature of GABAergic neurotransmission. Dysregulation of NKCC1 has been implicated in a range of pathological conditions, including epilepsy, neuropathic pain, and cerebral edema, making it a key target for therapeutic intervention.
This compound: A High-Affinity Inhibitor of NKCC1
This compound is a potent loop diuretic that exerts its primary clinical effects by inhibiting NKCC2 in the thick ascending limb of the loop of Henle in the kidney. However, it is also widely used as a pharmacological tool and investigated as a potential therapeutic agent due to its high-affinity inhibition of NKCC1. This compound and other loop diuretics like furosemide are known to bind to the extracellular face of the NKCC1 protein, competing with chloride ions for binding. This competitive interaction at the chloride binding site is a cornerstone of its inhibitory mechanism.
Molecular Mechanism of Action
This compound's inhibitory action on NKCC1 is a complex process involving direct binding and subsequent conformational changes in the transporter protein.
-
Binding Site: this compound binds to a specific site on the transmembrane domain of NKCC1. This binding is competitive with respect to the transported chloride ions, suggesting an interaction with or near the Cl- binding pocket. The binding of this compound effectively "locks" the transporter in a conformation that is unable to complete the ion translocation cycle.
-
Conformational Changes: The binding of this compound is thought to stabilize an outward-facing conformation of the transporter, preventing the conformational shifts necessary for ion transport across the membrane. This allosteric effect prevents the binding and subsequent translocation of Na+, K+, and Cl- ions.
A simplified logical flow of this compound's inhibitory action is presented below.
The Genesis and Synthesis of a Potent Diuretic: A Technical Guide to Bumetanide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of bumetanide, a potent loop diuretic. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development. The document elucidates the historical context of its development, details its chemical synthesis, and explores its primary pharmacological target, the Na-K-Cl cotransporter. Quantitative data on its inhibitory potency and pharmacokinetic profile are presented in structured tables. Furthermore, detailed experimental protocols for key assays and visualizations of critical pathways are provided to facilitate a deeper understanding of this significant therapeutic agent.
Discovery and Development
This compound, a 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, was first patented in 1968 and entered medical use in 1972.[1] Its development can be traced back to the pioneering work on sulfamoyl diuretics, which began with the observation of the diuretic side effects of the antibacterial drug sulfanilamide.[2] This led to a systematic medicinal chemistry effort to develop compounds with enhanced diuretic activity.
The research, led by P.W. Feit and his team at Leo Pharmaceutical Products in Denmark, focused on the structure-activity relationships of 3-amino-5-sulfamoylbenzoic acid derivatives.[3] This extensive screening of approximately 5,000 compounds ultimately identified this compound as a highly potent diuretic agent.[4] The key structural features contributing to its high potency were determined to be the phenoxy group at position 4 and the n-butylamino group at position 3 of the benzoic acid backbone.
The timeline below illustrates the key milestones in the discovery and development of this compound.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed. A common and illustrative pathway starts from 4-chlorobenzoic acid.[2] This multi-step synthesis involves chlorosulfonation, nitration, amination, phenoxylation, reduction, and finally, N-alkylation.
The following diagram outlines a typical synthetic pathway for this compound:
Experimental Protocol: One-Pot Synthesis
A more recent and efficient method involves a one-pot synthesis from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[5]
Materials:
-
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
Butyraldehyde
-
10% Palladium on carbon (50% moisture)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
n-Hexane
Procedure:
-
To a 250.0 ml autoclave apparatus, add 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles), butyraldehyde (29.2g, 0.4052 moles), and 5.0 g of 10% palladium on carbon (50% moisture) in methanol (250.0 ml).
-
Flush the autoclave twice with nitrogen gas and then with hydrogen gas.
-
Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (approximately 6 hours), stop the hydrogen gas flow and cool the reaction mixture to room temperature.
-
Filter the catalyst under a nitrogen blanket.
-
Concentrate the filtrate to a minimum volume.
-
Add a sufficient amount of n-hexane to the resulting semi-solid mass, stir, and cool to below 10°C.
-
Filter the mixture after 1 hour to yield a white crystalline solid of this compound.
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransporters (NKCCs).[6] There are two main isoforms of this transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily located in the thick ascending limb of the loop of Henle in the kidney.[6] The diuretic action of this compound is a result of its inhibition of NKCC2, which leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, and consequently, an increase in water excretion.[4][7]
The binding of this compound to NKCC1 is of significant interest for its potential therapeutic applications in neurological disorders.[1] this compound binds to the extracellular entryway of the ion translocation pathway of NKCC1, effectively blocking the passage of ions.[8] This interaction is K+-dependent and arrests the transporter in an outward-open conformation.[9]
The signaling pathway involving WNK (With-No-Lysine) kinases and SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) regulates the activity of NKCC1. Phosphorylation of NKCC1 by SPAK/OSR1 increases its activity and enhances the binding affinity of this compound.
The following diagram illustrates the mechanism of action of this compound on NKCC1:
Quantitative Data
Inhibitory Potency
The inhibitory potency of this compound has been determined against its primary targets, NKCC1 and NKCC2, as well as the off-target K-Cl cotransporter 2 (KCC2). The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized in the table below.
| Target Transporter | Cell System/Assay Type | Inhibitory Potency (IC50/pIC50/Ki) | Reference |
| NKCC1 | Rat Thymocytes & Erythrocytes (Activated) | pIC50 = 6.48 / 6.47 | [6] |
| NKCC1 | HEK293 Cells (hNKCC1a) | IC50 ≈ 0.98 µM (estimated) | [6] |
| NKCC1 | Generic Cellular Assay | Ki ≈ 0.1 µM | [6] |
| NKCC2 | Rat Medullary Thick Ascending Limb (mTAL) | pIC50 = 6.48 | [6] |
| NKCC2 | Xenopus Oocytes (hNKCC2A) | IC50 = 4.0 ± 1.0 µM | [4] |
| KCC2 | HEK293 Cells | IC50 = 655 µM | [6] |
| KCC2 | Generic Cellular Assay | Ki ≈ 25–50 µM | [6] |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 6.48 corresponds to an IC50 of approximately 0.33 µM.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been well-characterized in healthy subjects. Key parameters are presented in the following table.
| Parameter | Value | Reference |
| Bioavailability | ~80% | [1] |
| Protein Binding | 97% | [1] |
| Metabolism | Liver | [1] |
| Elimination Half-life | ~0.8 hours | [1] |
| Excretion | Kidney | [1] |
| Peak Plasma Concentration (Cmax) (1 mg tablet) | 66.93 ng/ml | [10] |
| Time to Peak Concentration (tmax) (1 mg tablet) | 1 h | [10] |
Experimental Protocols
⁸⁶Rb⁺ Influx Assay for NKCC Activity
This assay is a common method to measure the activity of NKCC transporters and the inhibitory effect of compounds like this compound.
Principle: NKCC transporters mediate the influx of K⁺ ions. ⁸⁶Rb⁺ is a radioactive analog of K⁺ and can be used to trace the activity of these transporters. The amount of ⁸⁶Rb⁺ accumulated in cells is proportional to NKCC activity.
Protocol Outline:
-
Cell Culture: Culture cells expressing the NKCC transporter of interest (e.g., HEK293 cells transfected with hNKCC2A) in appropriate multi-well plates.
-
Transporter Activation: Pre-incubate the cells in a K⁺-free solution to activate the NKCC transporters.
-
Inhibition: Incubate the cells with various concentrations of this compound.
-
Uptake: Add an uptake solution containing ⁸⁶Rb⁺ and ouabain (to inhibit the Na⁺/K⁺-ATPase).
-
Lysis and Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the this compound-sensitive ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a saturating concentration of this compound from the total uptake. Determine the IC50 value from the dose-response curve.[6]
The following diagram illustrates the workflow for the ⁸⁶Rb⁺ influx assay:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—acute and long term studies of a new high potency diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of this compound derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term this compound treatment of renal edema. Comparison with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. md-medicaldata.com [md-medicaldata.com]
An In-depth Technical Guide to the Pharmacological Profile and Properties of Bumetanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumetanide is a potent loop diuretic belonging to the sulfamoylbenzoic acid derivative class. It is widely utilized in clinical practice for the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome.[1] Its primary mechanism of action involves the reversible inhibition of the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols for its study.
Mechanism of Action
This compound exerts its diuretic effect by binding to the chloride-binding site of the Na-K-2Cl cotransporter, specifically the NKCC2 isoform in the apical membrane of the thick ascending limb of the Loop of Henle.[2][3] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the interstitial space. The increased luminal concentration of these ions leads to a powerful osmotic diuresis.[3] Additionally, the inhibition of NKCC2 disrupts the generation of the positive luminal potential, which in turn reduces the paracellular reabsorption of divalent cations, leading to increased urinary excretion of calcium and magnesium.[4] Recent structural studies using cryo-electron microscopy have provided detailed insights into the binding of this compound to NKCC1, a closely related isoform, revealing that it wedges into a pocket in the extracellular ion translocation pathway.[5][6]
Signaling Pathway
The primary signaling pathway affected by this compound is the direct inhibition of the Na-K-2Cl cotransporter. This action is not known to directly involve complex intracellular signaling cascades for its primary diuretic effect.
References
- 1. Activation of the this compound-sensitive Na+,K+,2Cl- cotransporter (NKCC2) is facilitated by Tamm-Horsfall protein in a chloride-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Injection for Heart Failure · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for human NKCC1 inhibition by loop diuretic drugs | The EMBO Journal [link.springer.com]
Beyond the Loop: An In-depth Technical Guide to the Molecular Targets of Bumetanide Beyond NKCC1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide, a potent loop diuretic, is clinically established for its role in managing edema and hypertension through the inhibition of the Na-K-2Cl cotransporter 2 (NKCC2) in the kidney. However, its inhibitory action extends to the ubiquitously expressed isoform, NKCC1, leading to a surge of interest in its therapeutic potential for neurological disorders where chloride homeostasis is dysregulated. While the interaction with NKCC1 is a primary focus of non-diuretic research, a comprehensive understanding of this compound's full pharmacological profile necessitates a deeper exploration of its molecular targets beyond this well-characterized cotransporter.
This technical guide provides a detailed overview of the known and potential molecular targets of this compound beyond NKCC1. It summarizes quantitative data on its interactions, presents detailed experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows. This resource is intended to equip researchers and drug development professionals with the critical information needed to further investigate and potentially exploit the broader therapeutic applications of this compound.
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the available quantitative data on the inhibitory activity of this compound against its primary and secondary molecular targets.
Table 1: Inhibition of Cation-Chloride Cotransporters by this compound
| Target | Species/System | Assay Type | Parameter | Value | Reference(s) |
| NKCC1 | Human | 86Rb+ uptake in oocytes | IC50 | 0.68 µM | [1] |
| Rat | 86Rb+ uptake in thymocytes | pIC50 | 6.47 | ||
| NKCC2 | Human (hNKCC2A) | 86Rb+ uptake in oocytes | IC50 | 4.0 µM | [2] |
| Rat | Isolated medullary thick ascending limb | pIC50 | 6.48 | ||
| KCC2 | Human | 86Rb+ uptake in HEK293 cells | IC50 | 655 µM |
Table 2: Inhibition of Other Potential Molecular Targets by this compound
| Target | Species/System | Assay Type | Parameter | Value | Reference(s) |
| Carbonic Anhydrase IX (hCA-IX) | Human | Colorimetric Inhibition Assay | Ki | 21.1–25.8 nM | |
| Aquaporin-1 (AQP1) | Xenopus laevis oocytes | Osmotic water flux | Inhibition | ≥100 µM | |
| Aquaporin-4 (AQP4) | Xenopus laevis oocytes | Osmotic water flux | Inhibition | ≥100 µM |
Detailed Experimental Protocols
Cation-Chloride Cotransporter Activity Assay (86Rb+ Uptake)
This protocol is a standard method for measuring the activity of NKCC1, NKCC2, and KCC2 and assessing their inhibition by compounds like this compound.
Principle: The activity of Na-K-2Cl and K-Cl cotransporters can be measured by quantifying the uptake of the radioactive potassium analog, 86Rb+. Inhibition of this uptake in the presence of this compound allows for the determination of its inhibitory potency (e.g., IC50).
Materials:
-
HEK293 cells stably expressing the cotransporter of interest (or primary cells endogenously expressing the target).
-
Cell culture reagents.
-
Assay buffer (e.g., HEPES-buffered saline).
-
86RbCl (radioactive tracer).
-
This compound stock solution.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to confluence.
-
Pre-incubation: Wash cells with assay buffer and pre-incubate with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add assay buffer containing 86Rb+ (typically 1-2 µCi/mL) to each well to initiate the uptake.
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake and remove extracellular tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the 86Rb+ uptake to the protein concentration in each well. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value using non-linear regression analysis.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a method to assess the inhibitory effect of this compound on carbonic anhydrase activity.
Principle: Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and a proton. This assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate. The inhibition of this activity by this compound is quantified by a decrease in the colorimetric signal.
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA-II or hCA-IX).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Substrate solution (e.g., p-nitrophenyl acetate).
-
This compound stock solution.
-
96-well microplate reader.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the carbonic anhydrase isoenzyme in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing varying concentrations of this compound (or vehicle control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 400 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration. Plot the percentage of inhibition against the this compound concentration to determine the IC50 or Ki value.
Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is used to study the effect of this compound on neuronal chloride homeostasis and GABAergic signaling without dialyzing the intracellular chloride.
Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but not anions like chloride. This allows for the electrical recording of membrane currents without altering the intracellular chloride concentration. By measuring the reversal potential of GABA-A receptor-mediated currents (EGABA), one can infer changes in the intracellular chloride concentration upon application of this compound.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Micropipettes.
-
Intracellular solution containing gramicidin.
-
Extracellular solution (artificial cerebrospinal fluid).
-
GABA-A receptor agonist (e.g., GABA or muscimol).
-
This compound stock solution.
Procedure:
-
Pipette Preparation: Back-fill the tip of the micropipette with standard intracellular solution and then the rest of the pipette with the same solution containing gramicidin.
-
Patch Formation: Obtain a high-resistance (gigaohm) seal on the cell membrane of a neuron.
-
Perforation: Monitor the access resistance as gramicidin inserts into the membrane patch, forming pores. This typically takes 15-30 minutes.
-
Measurement of EGABA: Once a stable perforated patch is achieved, apply the GABA-A receptor agonist and record the resulting current at various holding potentials. The holding potential at which the current reverses is EGABA.
-
This compound Application: Perfuse the cells with an extracellular solution containing this compound.
-
Post-Bumetanide Measurement: After a period of incubation with this compound, re-measure EGABA. A shift in EGABA to a more hyperpolarized potential indicates a decrease in intracellular chloride concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound's interaction with its molecular targets.
References
Introduction: The Significance of Chloride Homeostasis
An In-Depth Technical Guide on the Role of Bumetanide in Regulating Chloride Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a potent loop diuretic, and its critical role in the regulation of chloride homeostasis. The document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols for its investigation, and explores its therapeutic implications in various neurological disorders.
Chloride (Cl⁻) is the most abundant physiological anion and plays a pivotal role in a myriad of cellular processes, including the regulation of cell volume, ion transport, and neuronal excitability. In the central nervous system (CNS), the precise control of the intracellular chloride concentration ([Cl⁻]i) is paramount for determining the nature of the response mediated by γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mature brain.[1] The direction of GABAergic signaling is critically dependent on the transmembrane chloride gradient, which is meticulously maintained by the coordinated action of cation-chloride cotransporters (CCCs).
This compound, a well-established loop diuretic, has garnered significant attention for its ability to modulate neuronal chloride homeostasis through its potent and selective inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1).[2][3] This action has profound implications for neurological conditions where chloride dysregulation is a key pathophysiological feature. This whitepaper aims to provide an in-depth exploration of this compound's role in this context, offering valuable insights for researchers and professionals in the field of drug development.
The Molecular Mechanism of this compound Action
The transmembrane chloride gradient in neurons is primarily established by two key players:
-
NKCC1 (Na⁺-K⁺-2Cl⁻ Cotransporter 1): This transporter actively imports chloride ions into the neuron, leading to a higher [Cl⁻]i.[1][3] It is highly expressed during early neurodevelopment, contributing to the depolarizing and excitatory actions of GABA in the immature brain.[4][5]
-
KCC2 (K⁺-Cl⁻ Cotransporter 2): In contrast, KCC2 extrudes chloride from the neuron, resulting in a low [Cl⁻]i in mature neurons. This low intracellular chloride is essential for the hyperpolarizing and inhibitory effects of GABA.
The "GABA Polarity Switch": During neuronal maturation, a developmental shift occurs where the expression of NKCC1 decreases while KCC2 expression increases.[5] This change leads to a decrease in [Cl⁻]i, causing GABAergic signaling to switch from excitatory to inhibitory. In several neurological disorders, this "GABA polarity switch" is impaired or reversed, leading to an excitatory/inhibitory imbalance.[1][5]
This compound's Inhibitory Action: this compound is a potent inhibitor of NKCC1, with an affinity approximately 500 times greater than for KCC2.[1] By blocking NKCC1, this compound reduces the influx of chloride ions, thereby lowering the intracellular chloride concentration.[1][6] This restoration of a low [Cl⁻]i can re-establish the hyperpolarizing, inhibitory action of GABA in neurons where it has become depolarizing due to aberrant NKCC1 activity.[1][7][8] Recent structural studies have revealed that this compound acts as an orthosteric inhibitor, binding directly within the ion translocation pathway of the NKCC1 transporter and effectively blocking the entry of ions.[3][9]
Quantitative Data on this compound's Effects
The application of this compound results in measurable changes in key physiological parameters of neurons. The following tables summarize quantitative data from various studies.
Table 1: Effects of this compound on Intracellular Chloride Concentration ([Cl⁻]i) and GABA Reversal Potential (EGABA)
| Cell Type/Condition | This compound Concentration | Change in [Cl⁻]i | Change in EGABA | Reference |
| Immature Cortical Neurons (P0 mice) | 0.2 mg/kg (in vivo) | Not directly quantified | Hyperpolarizing shift | [10] |
| Duck Red Blood Cells | 10⁻⁸ M | Not applicable | Not applicable | [11] |
| Human Eccrine Sweat Ducts | Not specified | Implied decrease | Not applicable | [12] |
Table 2: Inhibitory Potency (IC₅₀) of this compound on NKCC1
| Experimental System | Species | IC₅₀ for NKCC1 | IC₅₀ for NKCC2 | Reference |
| Xenopus oocyte expression system | Human | 0.68 µM (hNKCC1A) | 4.0 µM (hNKCC2A) | [13] |
| Duck Red Blood Cells | Duck | ~6 x 10⁻⁸ M to ~2 x 10⁻⁷ M | Not applicable | [11] |
Experimental Protocols
Studying the effects of this compound on GABAergic signaling and chloride homeostasis requires precise techniques to measure ion concentrations and membrane potentials.
Protocol 1: Measurement of Intracellular Chloride Concentration ([Cl⁻]i)
This protocol outlines three common methods for determining [Cl⁻]i.
A. Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is essential for measuring EGABA and membrane potential without altering the neuron's intrinsic intracellular chloride concentration.[1]
-
Pipette Solution: Prepare an internal solution containing a high concentration of a cation (e.g., K-gluconate) but no chloride. Add gramicidin to the pipette solution to a final concentration of 5-50 µg/mL.
-
Recording: Approach a neuron and form a giga-ohm seal. Allow 15-30 minutes for the gramicidin to form pores in the cell membrane. These pores are permeable to monovalent cations but impermeable to chloride.
-
Data Acquisition: Apply GABA puffs or stimulate GABAergic inputs while clamping the neuron at different holding potentials to determine the reversal potential of the GABA-mediated current (EGABA).
-
Calculation: Calculate [Cl⁻]i using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]o/[Cl⁻]i).
B. Fluorescence Imaging with Chloride-Sensitive Dyes
Dyes like (6-Methoxyquinolinio) acetic acid ethyl ester bromide (MQAE) allow for the visualization of relative changes in [Cl⁻]i.[14]
-
Loading: Incubate cells or tissue slices with MQAE (e.g., 5-10 mM) for 30-60 minutes.
-
Imaging: Use a fluorescence microscope with appropriate excitation and emission filters for MQAE.
-
Data Analysis: Changes in MQAE fluorescence intensity are inversely proportional to [Cl⁻]i. A decrease in fluorescence indicates an increase in chloride concentration. Calibration is required for absolute quantification.[14]
C. Genetically Encoded Chloride Sensors
Sensors like SuperClomeleon (SClm) are expressed in specific cell types and allow for ratiometric and chronic measurements of [Cl⁻]i.[15][16]
-
Transduction: Deliver the sensor to target cells using viral vectors (e.g., AAV).
-
Imaging: Use two-photon microscopy to excite the donor (CFP) and acceptor (YFP) fluorophores.
-
Data Analysis: The FRET ratio (YFP/CFP fluorescence intensity) is proportional to the intracellular chloride concentration.[15] A calibration procedure is necessary to convert FRET ratios to absolute chloride concentrations.[15]
Protocol 2: In Vivo Evaluation of Anticonvulsant Effects
This protocol describes the use of in vivo electroencephalography (EEG) to assess the efficacy of this compound in a kainic acid (KA)-induced seizure model in mice.[17][18]
-
Animal Preparation: Implant EEG electrodes over the hippocampus of adult male mice. Allow for a recovery period.
-
Seizure Induction: Induce status epilepticus by intrahippocampal injection of kainic acid.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) before or after seizure induction. A control group receives a vehicle injection.
-
EEG Recording: Continuously record EEG activity to monitor seizure-like events (SLEs).
-
Data Analysis: Quantify the number, duration, and power of ictal events. Compare the results between the this compound-treated and control groups to determine the anticonvulsant effect.
Therapeutic Implications and Research Applications
The ability of this compound to modulate chloride homeostasis and restore GABAergic inhibition has significant therapeutic potential for a range of neurological disorders.[5]
-
Epilepsy: In neonatal seizures and certain forms of epilepsy, high neuronal [Cl⁻]i renders GABA excitatory, contributing to seizure activity.[4][10][17] this compound has been shown to reduce seizure progression and restore the efficacy of benzodiazepines in pharmacoresistant status epilepticus.[17][18][19][20] Clinical studies have also suggested its efficacy in reducing seizure frequency in patients with temporal lobe epilepsy.[21]
-
Autism Spectrum Disorder (ASD): A leading hypothesis suggests that an excitatory/inhibitory imbalance due to altered chloride homeostasis contributes to the pathophysiology of ASD.[6][22] Several clinical trials have reported that this compound treatment can significantly improve behavioral symptoms in children with ASD.[8][23][24]
-
Other Neurological Disorders: Research is ongoing to explore the therapeutic potential of this compound in other conditions, including schizophrenia, and in promoting recovery after stroke.[2][25]
Limitations and Future Directions
Despite its therapeutic promise, the clinical use of this compound for neurological disorders faces several challenges:
-
Poor Blood-Brain Barrier (BBB) Permeability: this compound is a substrate for efflux transporters at the BBB, which limits its concentration in the CNS.[1]
-
Diuretic Side Effects: Its primary clinical use as a diuretic can lead to electrolyte imbalances, such as hypokalemia, which require careful monitoring.[1][26]
-
Off-Target Effects: While relatively selective for NKCC1 over KCC2, this compound can affect NKCC1 in other tissues, and some studies suggest potential off-target effects independent of NKCC1 inhibition.[1]
Future research is focused on overcoming these limitations. The development of novel NKCC1 inhibitors with improved BBB penetration and higher selectivity would be a significant advancement.[13] Furthermore, a deeper understanding of the structure-function relationship of this compound and its derivatives could pave the way for the design of more potent and specific drugs for the treatment of neurological disorders associated with chloride dysregulation.[13]
Conclusion
This compound is a critical pharmacological tool that has profoundly advanced our understanding of chloride homeostasis and its role in health and disease. Its mechanism of action—the selective inhibition of the NKCC1 cotransporter—provides a direct means to lower intracellular chloride, thereby shifting GABAergic responses from depolarizing to hyperpolarizing.[1] This has significant therapeutic implications for a range of neurological disorders characterized by an excitatory/inhibitory imbalance. While challenges related to its pharmacokinetic properties remain, ongoing research into this compound and novel NKCC1 inhibitors holds great promise for the development of new therapeutic strategies for epilepsy, autism spectrum disorder, and other debilitating brain disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Label Use of this compound for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Blocking early GABA depolarization with this compound results in permanent alterations in cortical circuits and sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GABA Polarity Shift and this compound Treatment: Making Sense Requires Unbiased and Undogmatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible Therapeutic Use of this compound in the Treatment of Autism Spectrum Disorder [scirp.org]
- 7. youtube.com [youtube.com]
- 8. This compound, a Diuretic That Can Help Children with Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of the Cation-chloride cotransporter $\mathrm{NKCC1}$ by the diuretic drug this compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on chloride transport in human eccrine sweat ducts: implications for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of this compound and various this compound derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring Changes in Intracellular Chloride Levels Using the FRET-Based SuperClomeleon Sensor in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ilae.org [ilae.org]
- 20. ilae.org [ilae.org]
- 21. This compound reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Commentary: this compound repurposing in young children with autism spectrum disorders: bringing hope of potential medication options for early childhood patients and calling for precision medicine-Institute of Science and Technology for Brain-inspired Intelligence [istbi.fudan.edu.cn]
- 23. Curing autism with the diuretic this compound | ANR [anr.fr]
- 24. psychiatryonline.org [psychiatryonline.org]
- 25. Chloride Co-transporter NKCC1 Inhibitor this compound Enhances Neurogenesis and Behavioral Recovery in Rats After Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of this compound? [synapse.patsnap.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationships of Bumetanide Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Bumetanide, a potent loop diuretic, has been a cornerstone in the management of edema and hypertension for decades. Its mechanism of action, centered on the inhibition of the Na-K-2Cl cotransporter (NKCC), has been the subject of extensive research. This has led to the exploration of a wide array of this compound derivatives, each with unique structural modifications that fine-tune their activity, selectivity, and potential therapeutic applications beyond diuresis. This in-depth technical guide delves into the core of this compound chemistry, exploring the critical structure-activity relationships (SAR) that govern the potency and selectivity of its derivatives. We will examine the impact of chemical modifications on their interaction with the two main NKCC isoforms, NKCC1 and NKCC2, and provide detailed experimental protocols for their synthesis and evaluation.
The Core Structure: A Scaffold for Potent Inhibition
The this compound molecule is characterized by a 3-amino-5-sulfamoylbenzoic acid backbone. Modifications at several key positions (R1-R5) have been shown to significantly influence its biological activity. The general structure of this compound and the sites of modification are illustrated below.
Caption: General chemical structure of this compound, highlighting key positions for derivatization.
Structure-Activity Relationships: A Tale of Two Transporters
The diuretic effect of this compound is primarily mediated by its inhibition of NKCC2 in the thick ascending limb of the loop of Henle in the kidney.[1][2] However, this compound and its derivatives also inhibit NKCC1, which is widely expressed in various tissues, including the brain, and plays a role in regulating intracellular chloride concentrations.[1][3] This dual inhibition presents both therapeutic opportunities and challenges. The following sections and the data presented in Table 1 summarize the key SAR findings for this compound derivatives.
The Essential Carboxylic Acid (R1 Position)
The carboxylic acid group at the R1 position is crucial for the inhibitory activity of this compound derivatives against NKCC2.[1][2] Replacement of this acidic group with a non-ionic residue, such as an anilinomethyl group, leads to a significant decrease or complete loss of inhibitory activity.[1][2] This suggests that the anionic nature of the carboxylate is a key pharmacophoric feature for binding to the transporter.
The Butylamino Side Chain (R3 Position)
The n-butylamino side chain at the R3 position can be modified, but alterations can impact potency. For instance, replacement of the butyl group with a furanylmethyl group has been shown to result in compounds with unfavorable activity.[4]
The Phenoxy Group (R4 Position)
The phenoxy group at the R4 position is a site where modifications can enhance potency. Replacing the phenoxy group with a 4-chloroanilino group or a C6H5NH- or C6H5S- group can lead to compounds with favorable or even increased activity against NKCC2.[1][4]
The Sulfamoyl Group (R5 Position)
The sulfamoyl group at the R5 position is another critical determinant of activity. Exchange of the sulfamoyl group for a methylsulfonyl group has resulted in compounds with higher potency for inhibiting hNKCC2A than this compound itself.[1][2]
Quantitative Analysis of this compound Derivatives
The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of this compound derivatives against the human isoforms of NKCC1 (hNKCC1A) and NKCC2 (hNKCC2A).
| Compound | Modification | hNKCC1A IC50 (µM) | hNKCC2A IC50 (µM) | Reference |
| This compound | - | 0.68 | 4.0 | [3][5] |
| PF-1573 | Phenoxy group replaced by 4-chloroanilino group | - | 2.3 | [1] |
| PF-1730 | Sulfamoyl group replaced by a methylsulfonyl group | - | 2.2 | [1] |
| PF-1962 | Modification at the butylamino side chain | - | 3.3 | [1] |
| HH-562 | Butylamino replaced by benzylamino and phenoxy by chloro | - | 62.6 | [1] |
| PF-2178 | Carboxylic group replaced by a sulfonic acid group | - | Moderately less potent than this compound | [1] |
| Bumepamine | Carboxylic group replaced by an anilinomethyl group | Inactive | Inactive | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically starts from 4-chlorobenzoic acid.[6] A general synthetic scheme is outlined below. The synthesis of specific derivatives involves the use of appropriately substituted starting materials or further modification of the this compound scaffold.
Caption: General synthetic pathway for this compound.
Detailed Protocol for a One-Pot Synthesis of this compound:
This protocol describes a facile one-pot synthesis starting from the commercially available 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.
Materials:
-
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
Butyraldehyde
-
10% Palladium on carbon (50% moisture)
-
Methanol
-
n-Hexane
-
Autoclave apparatus
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
To a suitable autoclave apparatus, add methanol (250.0 ml), 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles), butyraldehyde (29.2g, 0.4052 moles), and 5.0 g of 10% palladium on carbon (50% moisture).
-
Flush the autoclave twice with nitrogen gas and then with hydrogen gas.
-
Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After approximately six hours, once the starting material is consumed, stop the hydrogen gas flow and cool the reaction mixture to room temperature.
-
Filter the catalyst under a nitrogen blanket.
-
Concentrate the filtrate to a minimum volume.
-
Dilute the resulting semi-solid mass with n-hexane.
-
Cool the mixture to below 10°C and filter after 1 hour.
-
The resulting white crystalline solid is this compound.
Assay for NKCC Activity: ⁸⁶Rb⁺ Uptake in Xenopus Oocytes
The inhibitory activity of this compound derivatives on NKCC1 and NKCC2 can be determined using a radioactive rubidium (⁸⁶Rb⁺) uptake assay in Xenopus laevis oocytes heterologously expressing the human transporter isoforms.[1]
Caption: Experimental workflow for the ⁸⁶Rb⁺ uptake assay.
Detailed Protocol:
-
Oocyte Preparation and cRNA Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding either hNKCC1A or hNKCC2A. Uninjected oocytes serve as a control.
-
Expression: Incubate the oocytes for 3-5 days to allow for protein expression.
-
Pre-incubation: Prior to the uptake assay, pre-incubate the oocytes in a solution containing varying concentrations of the this compound derivative or vehicle control.
-
⁸⁶Rb⁺ Uptake: Initiate the uptake by transferring the oocytes to a solution containing ⁸⁶Rb⁺. The assay is typically performed for 5 minutes, which is within the linear phase of K⁺ uptake.[1]
-
Termination and Washing: Terminate the influx by rapidly washing the oocytes three times in an ice-cold ⁸⁶Rb⁺-free assay solution.
-
Lysis and Scintillation Counting: Individually dissolve the oocytes in 10% sodium dodecyl sulfate and determine the radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the NKCC-mediated K⁺ uptake by subtracting the flux in uninjected oocytes from the flux in NKCC-expressing oocytes. Construct sigmoidal dose-response curves to determine the IC50 value for each derivative.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound and its derivatives is the competitive inhibition of the Na-K-2Cl cotransporter.[7][8] this compound is thought to bind to the chloride-binding site of the transporter.[7][8] By blocking this transporter, these compounds prevent the reabsorption of sodium, potassium, and chloride ions, leading to diuresis.[7]
Caption: Mechanism of action of this compound derivatives.
Beyond their primary target, some this compound derivatives may have off-target effects. For example, this compound itself has been shown to interact with KCC2, GABA-A receptors, and carbonic anhydrases, although with much lower affinity than for NKCC1.[6] These interactions could contribute to the non-diuretic effects of these compounds and are an active area of research.
Future Directions and Conclusion
The study of this compound derivatives continues to be a vibrant field of research. The quest for more selective NKCC1 inhibitors for neurological applications or more potent and safer diuretics drives the development of novel analogs. A thorough understanding of the structure-activity relationships is paramount to achieving these goals. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to design the next generation of this compound-based therapeutics. The intricate interplay between chemical structure and biological activity ensures that the story of this compound and its derivatives is far from over.
References
- 1. Structure–activity relationships of this compound derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. CN106748906A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN115677544A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Off-Label Applications of Bumetanide in Scientific Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumetanide, a potent loop diuretic, has garnered significant attention in the scientific community for its off-label applications, primarily in the realm of neuroscience and oncology. Its mechanism of action, centered on the inhibition of the Na-K-Cl cotransporter 1 (NKCC1), presents a compelling therapeutic target for a variety of disorders characterized by aberrant chloride ion homeostasis. This technical guide provides a comprehensive overview of the scientific research into the off-label uses of this compound, with a focus on neurological conditions such as epilepsy, autism spectrum disorder (ASD), schizophrenia, and traumatic brain injury (TBI), as well as its emerging potential in cancer therapy. This document details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies, provides detailed experimental protocols, and visualizes key concepts using Graphviz diagrams.
Introduction: Beyond Diuresis
This compound is an FDA-approved loop diuretic used for the treatment of edema associated with heart failure, liver disease, and kidney disease.[1] Its primary physiological effect is achieved through the inhibition of the NKCC2 transporter in the thick ascending limb of the loop of Henle in the kidneys, leading to increased excretion of water and electrolytes.[2] However, scientific inquiry has revealed that this compound also potently inhibits NKCC1, a cation-chloride cotransporter widely expressed in various tissues, including the central nervous system (CNS).[3][4] This off-label target is the cornerstone of its therapeutic potential in a range of non-diuretic applications.
In the CNS, NKCC1 plays a crucial role in maintaining intracellular chloride concentrations.[5] In mature neurons, low intracellular chloride is maintained by the K-Cl cotransporter 2 (KCC2), resulting in a hyperpolarizing effect of the neurotransmitter γ-aminobutyric acid (GABA).[3] However, in the developing brain and in certain pathological states, elevated NKCC1 expression leads to an accumulation of intracellular chloride, causing GABAergic signaling to become depolarizing and, consequently, excitatory.[3][5] By inhibiting NKCC1, this compound can restore the inhibitory nature of GABA, a mechanism that underpins its investigation in several neurological disorders.[5]
Neurological Applications
The dysregulation of chloride homeostasis and the subsequent shift in GABAergic signaling from inhibitory to excitatory is a common pathophysiological feature in a number of neurological disorders. This compound's ability to counteract this "GABA polarity switch" has made it a subject of intense research in this field.[3]
Epilepsy
In epilepsy, particularly in temporal lobe epilepsy (TLE) and neonatal seizures, aberrant NKCC1 activity is thought to contribute to seizure generation and pharmacoresistance.[6][7] By restoring GABAergic inhibition, this compound has shown promise in reducing seizure frequency and severity.[6][8]
| Study Population | Intervention | Outcome Measure | Results | Reference |
| 12 patients with drug-resistant epilepsy | This compound (2 mg/day) as adjuvant therapy for 6 months | Seizure frequency reduction | 67% of patients (8 out of 12) were responders, with a >50% reduction in seizure frequency. Two responders became nearly seizure-free (>90% reduction). | [3][9] |
| 7 adult patients with TLE | This compound (dose not specified) | Seizure frequency | Considerable reduction in seizure frequency. | [2][7][8][10] |
| 43 neonates with seizures (refractory to phenobarbital) | This compound (0.1, 0.2, or 0.3 mg/kg) as add-on to phenobarbital | Seizure burden reduction | Significant reduction in seizure burden in the this compound group compared to the control group (phenobarbital alone).[1][11] | [1][11] |
This protocol describes the induction of status epilepticus (SE) in mice using kainic acid (KA) and the subsequent evaluation of this compound's anticonvulsant effects.
Materials:
-
Adult male C57BL/6 mice
-
Kainic acid
-
This compound
-
Saline (vehicle)
-
EEG recording equipment
Procedure:
-
Animal Preparation: Allow mice to acclimate for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.2 mg/kg, intraperitoneally) or saline 30 minutes prior to seizure induction.[12]
-
Seizure Induction: Induce seizures by administering kainic acid (e.g., 20 mg/kg, intraperitoneally).[12]
-
EEG Monitoring: Continuously record EEG for at least 2 hours post-KA injection to monitor epileptiform activity.
-
Data Analysis: Quantify seizure parameters such as the duration and frequency of epileptiform discharges.
References
- 1. A Pilot Randomized, Controlled, Double-Blind Trial of this compound to Treat Neonatal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Longitudinal Effects of this compound on Neuro-Cognitive Functioning in Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Effect of this compound in Children With Autism Spectrum Disorder: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to Treat Parkinson Disease: A Report of 4 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a selective NKCC1 inhibitor, on hallucinations of schizophrenic patients; a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Pilot Randomized, Controlled, Double-Blind Trial of this compound to Treat Neonatal Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Loop Diuretic this compound Blocks Posttraumatic p75NTR Upregulation and Rescues Injured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cellular and Molecular Effects of Bumetanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular and molecular effects of bumetanide observed in in vitro settings. This compound, a potent loop diuretic, primarily targets the Na-K-Cl cotransporters (NKCCs), leading to a cascade of cellular changes. This document details its mechanism of action, impact on ion transport and cell volume, modulation of GABAergic signaling, and effects on downstream signaling pathways and gene expression. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.
Core Mechanism of Action: Inhibition of Na-K-Cl Cotransporters
This compound's principal mechanism of action is the inhibition of Na-K-Cl cotransporters (NKCCs).[1] There are two main isoforms of NKCC: NKCC1, which is widely expressed in various tissues, including the central nervous system, and NKCC2, which is predominantly found in the kidney.[1] this compound's diuretic effect is attributed to its inhibition of NKCC2 in the thick ascending limb of the loop of Henle.[1] Its action on NKCC1 is a focal point of research for its potential in treating neurological disorders.[1]
This compound competes with chloride for a binding site on the NKCC transporter.[2] This competitive inhibition disrupts the normal influx of Na+, K+, and 2Cl- ions into the cell.
Inhibitory Potency
The inhibitory potency of this compound against NKCC isoforms has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric of its efficacy.
| Target | Cell System / Assay Type | Inhibitory Potency (IC50) | Reference |
| hNKCC1A | Human Embryonic Kidney (HEK293) Cells | 0.68 µM | |
| hNKCC2A | Xenopus laevis Oocytes | 4.0 µM | |
| NKCC | Duck Red Blood Cells | ~0.06 µM (at 20 mM external Cl-) | [2] |
| NKCC | Duck Red Blood Cells | ~0.2 µM (at 100 mM external Cl-) | [2] |
Effects on Ion Transport and Cellular Physiology
By inhibiting NKCCs, this compound directly impacts transmembrane ion flux, leading to significant changes in cellular physiology, including alterations in membrane potential and cell volume.
Ion Flux
In vitro studies have demonstrated this compound's ability to reduce the transport of sodium, potassium, and chloride ions across cell membranes.
| Parameter | Cell/Tissue Type | Effect of this compound | Concentration | Reference |
| NaCl Reabsorption Rate | Human Reabsorptive Sweat Duct | Decreased from 235 ± 72 to 77 ± 24 pmol/min/mm | 100 µM | |
| NaCl Reabsorption Rate (Luminal) | Human Reabsorptive Sweat Duct | Decreased from 132 ± 17 to 84 ± 16 pmol/min/mm | 100 µM | |
| Unidirectional Sodium Flux | Human Red Blood Cells | Inhibition of active and passive flux | 1 mM | |
| Active Potassium Influx | Human Red Blood Cells | Inhibited | 1 mM | |
| Forward Cl- Flux | Bullfrog Cornea | Declined from 0.71 ± 0.04 to 0.20 ± 0.03 µeq/h·cm² | 10 µM |
Membrane Potential and Resistance
This compound's alteration of ion gradients leads to changes in cellular membrane potential and transepithelial electrical resistance.
| Parameter | Cell/Tissue Type | Effect of this compound | Concentration | Reference |
| Transepithelial Potential (Vt) | Human Reabsorptive Sweat Duct | Hyperpolarization from -10.9 ± 0.8 to -28.6 ± 2.0 mV | 100 µM | |
| Specific Resistance (Rt) | Human Reabsorptive Sweat Duct | Increased from 8.3 ± 0.6 to 52.7 ± 19.3 Ω/cm² | 100 µM | |
| Basolateral Membrane Potential (Vb) | Human Reabsorptive Sweat Duct | Hyperpolarization from -33.6 ± 1.9 to -44.3 ± 1.4 mV | 100 µM | |
| Apical Membrane Potential (Va) | Human Reabsorptive Sweat Duct | Depolarization from -20.9 ± 0.9 to 14.0 ± 1.3 mV | 100 µM |
Cell Volume Regulation
While NKCC1 is involved in regulatory volume increase in response to hypertonic stress, studies on human saphenous vein endothelial cells (HSVECs) have shown that this compound (30 µM) does not significantly affect the recovery of cell volume after hypertonic shrinkage, suggesting that in this cell type, volume recovery relies more on the accumulation of amino acids.
Modulation of GABAergic Signaling
A significant area of this compound research is its effect on γ-aminobutyric acid (GABA) signaling, particularly in the context of the developing or pathological brain. In immature neurons and in certain disease states, high intracellular chloride concentrations, maintained by NKCC1, can cause GABA to have a depolarizing and excitatory effect. By inhibiting NKCC1, this compound can lower intracellular chloride, restoring the hyperpolarizing, inhibitory action of GABA.
Signaling Pathway of this compound's Action on NKCC1
Modulation of GABAergic Signaling Pathway
Downstream Signaling and Gene Expression
The effects of this compound can extend beyond direct ion transport modulation to influence downstream signaling cascades and gene expression.
Rho-ROCK Signaling Pathway
In vitro studies have suggested a link between this compound, GABAergic signaling, and the Rho-ROCK pathway. In some contexts of neuronal injury, a depolarizing GABA response can lead to an increase in intracellular calcium, which in turn can activate the Rho-ROCK pathway. This pathway is involved in various cellular processes, including cytoskeletal dynamics and cell survival. By preventing GABA-mediated depolarization, this compound may indirectly inhibit the activation of this pathway.
Gene Expression
In vitro studies on the effect of this compound on gene expression are emerging. In a model of spinal cord injury, this compound treatment was shown to decrease the expression of the NKCC1 gene itself. Computational studies have also suggested potential links between this compound and genes involved in osteoporosis, such as AAAS, ESR1, SLC12A2 (the gene for NKCC1), TAF15, and VAMP2, though these require further experimental validation in vitro.
Key Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the cellular and molecular effects of this compound.
⁸⁶Rb⁺ Uptake Assay for NKCC Activity
This assay measures the activity of NKCC transporters by quantifying the uptake of the potassium congener, ⁸⁶Rb⁺.
Objective: To determine the inhibitory potency (IC50) of this compound on NKCC transporters.
Methodology:
-
Cell Preparation: Culture cells expressing the NKCC transporter of interest (e.g., HEK293 cells transfected with hNKCC1A or Xenopus oocytes injected with hNKCC2A cRNA).
-
Transporter Activation: Pre-incubate the cells in a K+-free buffer to stimulate NKCC activity.
-
Inhibition and Uptake: Replace the activation buffer with an uptake buffer containing ⁸⁶Rb⁺ and varying concentrations of this compound. Include a condition with a saturating dose of this compound to determine non-specific uptake.
-
Termination: Stop the uptake by rapidly washing the cells with an ice-cold, isotope-free stop solution.
-
Lysis and Quantification: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ radioactivity using a scintillation counter.
-
Data Analysis: Calculate the this compound-sensitive ⁸⁶Rb⁺ uptake by subtracting the non-specific uptake from the total uptake at each this compound concentration. Plot the dose-response curve and determine the IC50 value.
Ussing Chamber for Transepithelial Ion Transport
The Ussing chamber is used to measure ion transport across epithelial tissues.
Objective: To quantify the effect of this compound on transepithelial ion transport, potential difference, and resistance.
Methodology:
-
Tissue Preparation: Isolate and mount the epithelial tissue of interest (e.g., human reabsorptive sweat duct, bullfrog cornea) in the Ussing chamber, separating two buffer-filled compartments (apical and basolateral).
-
Equilibration: Allow the tissue to equilibrate under physiological conditions (e.g., 37°C, gassed with 95% O₂/5% CO₂).
-
Baseline Measurement: Measure the baseline transepithelial potential difference (Vt) and short-circuit current (Isc).
-
This compound Application: Add this compound to the apical or basolateral chamber and record the changes in Vt and Isc over time.
-
Resistance Calculation: Periodically apply a voltage clamp to calculate the transepithelial electrical resistance (Rt).
-
Data Analysis: Compare the electrical parameters before and after the application of this compound to determine its effect on ion transport.
Gramicidin Perforated-Patch Clamp for GABA Reversal Potential
This electrophysiological technique allows for the measurement of membrane potential and currents while maintaining the cell's endogenous intracellular chloride concentration.
Objective: To determine the effect of this compound on the reversal potential of GABA-A receptor-mediated currents (EGABA).
Methodology:
-
Pipette Preparation: Prepare a patch pipette solution containing gramicidin, which forms small pores in the cell membrane permeable to monovalent cations but not chloride.
-
Seal Formation: Form a high-resistance (gigaohm) seal between the patch pipette and the membrane of the neuron under investigation.
-
Perforation: Allow time for the gramicidin to incorporate into the membrane patch, creating electrical access to the cell without dialyzing the intracellular chloride.
-
GABA Application: Apply GABA to the neuron and measure the resulting current at different holding potentials to determine the reversal potential (EGABA).
-
This compound Treatment: Perfuse the cells with this compound and repeat the GABA application and EGABA measurement.
-
Data Analysis: Compare the EGABA before and after this compound treatment. A negative shift in EGABA indicates a decrease in intracellular chloride concentration.
Conclusion
In vitro studies have been instrumental in elucidating the multifaceted cellular and molecular effects of this compound. Its primary action as a potent inhibitor of NKCC cotransporters initiates a cascade of events, including altered ion transport, changes in cell volume and membrane potential, and modulation of GABAergic signaling. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds. The visualization of key pathways and workflows offers a clear conceptual framework for understanding its complex mechanisms of action at the cellular level. Further research, particularly in the area of this compound's influence on gene expression profiles, will continue to expand our understanding of its diverse biological roles.
References
Methodological & Application
Application Notes and Protocols for Bumetanide Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide is a potent loop diuretic that acts by inhibiting the Na-K-Cl cotransporters (NKCCs).[1][2] While its primary clinical use is for treating edema and hypertension, there is growing interest in its off-label applications for neurological disorders such as epilepsy, autism spectrum disorders, and ischemic stroke.[1][2][3][4][5] This is attributed to its ability to inhibit NKCC1, a key regulator of intracellular chloride concentrations in neurons.[1] In many neurological conditions, elevated NKCC1 expression leads to an abnormal increase in intracellular chloride, causing the neurotransmitter GABA to have an excitatory rather than inhibitory effect.[1] By blocking NKCC1, this compound aims to restore GABAergic inhibition.[1]
However, translational research using animal models is complicated by significant pharmacokinetic differences between species, particularly the rapid metabolism and poor blood-brain barrier (BBB) penetration of this compound in rodents.[1][6] These application notes provide a comprehensive overview of this compound dosage and administration in various animal models, along with detailed experimental protocols to guide researchers in designing robust and reproducible studies.
Data Presentation: Quantitative Summary of this compound Dosage
The following tables summarize this compound dosages, administration routes, and relevant pharmacokinetic parameters across different animal models and research contexts.
Table 1: this compound Dosage and Administration in Rodent Models for Neurological Applications
| Animal Model | Application | Dosage Range | Administration Route | Frequency/Duration | Key Findings |
| Rat | Neonatal Hypoxia (Seizures) | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Reduced seizures and promoted neurogenesis.[7] |
| Rat | Ischemic Stroke | 0.3 - 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 3-4 weeks | Improved memory and brain outcomes.[7] |
| Rat | Conditioned Fear | Not specified | Not specified | Not specified | Attenuated the acquisition of conditioned fear.[1] |
| Rat | Epilepsy (Kindling Model) | Not specified | Not specified | Not specified | Altered the development of kindling.[1][6] |
| Mouse | Alzheimer's Disease (APOE4 model) | 0.2 mg/kg | Intraperitoneal (i.p.) | Daily for 8 weeks | Improved memory deficits.[7][8] |
| Mouse | Traumatic Brain Injury (TBI) | 2 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before TBI | Decreased neuronal swelling and increased excitability.[7] |
| Mouse | Traumatic Brain Injury (TBI) | 30 mg/kg | Intraperitoneal (i.p.) | Single dose before TBI | Improved neuronal loss and reduced edema.[7] |
| Mouse | Angelman Syndrome | Not specified | Not specified | Not specified | Improved cognitive function.[1] |
| Mouse | Ischemic Stroke | 0.3 mg/kg | Intraperitoneal (i.p.) | Once daily | Reduced myelin damage and enhanced oligodendrocyte proliferation.[8] |
| Mouse | Epilepsy (Kainic Acid Model) | 0.2 - 2.0 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before kainic acid | Effectively reduced epileptiform activity.[9] |
| Mouse | Epilepsy (Pilocarpine Model) | 0.2 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before pilocarpine | Decreased the duration of epileptiform activity.[9] |
Table 2: this compound Dosage and Administration for Diuretic Studies
| Animal Model | Dosage Range | Administration Route | Key Findings |
| Rat | 8 mg/kg | Intravenous (i.v.) | Significant diuresis.[1] |
| Dog | 0.05 - 0.5 mg/kg | Intravenous (i.v.) | Significant diuresis and natriuresis.[10][11] |
| Horse | 15 µg/kg | Intravenous (i.v.), Intramuscular (i.m.) | Rapid onset of diuresis.[12] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Mouse | Dog | Horse | Human |
| Elimination Half-life (t½) | ~13 min[1][6] | ~47 min[1][6] | - | ~6.3 min (i.v.), 11-27 min (i.m.)[12] | ~60-90 min[1] |
| Elimination Half-life with PBO | - | ~70 min[1][6] | - | - | - |
| Brain:Plasma Ratio | 0.004 - 0.022[1] | - | - | - | - |
| Primary Metabolism Route | Oxidation of N-butyl sidechain[1][13] | Oxidation of N-butyl sidechain[1] | Acylglucuronide formation[13] | - | Oxidation of N-butyl sidechain[13] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Rodent Studies
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.9% Saline (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for i.p. and s.c. injections in mice)[14]
2. Drug Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution will depend on the final desired dose and the volume to be administered.
-
For final administration, dilute the this compound stock solution with 0.9% saline to the desired concentration.[15] It is crucial to prepare fresh solutions and use them within 24 hours.[15]
-
Vehicle Control: Prepare a vehicle solution with the same concentration of DMSO in saline as the this compound solution to be administered to the control group.[14]
3. Administration Routes:
-
Intraperitoneal (i.p.) Injection:
-
Subcutaneous (s.c.) Injection:
-
Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.[14]
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.[14]
-
Gently insert the gavage needle into the mouth and allow the animal to swallow it. The needle should pass easily down the esophagus.[14] Do not force the needle.
-
Administer the solution slowly.[14]
-
-
Continuous Subcutaneous Infusion (via Osmotic Minipump):
-
Anesthetize the animal according to an approved protocol.[14]
-
Shave and sterilize the skin on the back.[14]
-
Make a small incision and create a subcutaneous pocket.[14]
-
Prime the osmotic minipump with the this compound solution according to the manufacturer's instructions.[14]
-
Insert the primed pump into the subcutaneous pocket and close the incision with sutures or wound clips.[14]
-
Protocol 2: Evaluation of this compound in a Neonatal Seizure Model
This protocol is adapted from studies investigating the anticonvulsant effects of this compound in a neonatal rat model of hypoxic seizures.[15]
1. Animal Preparation:
-
Use P10 Sprague-Dawley rat pups.[15]
-
Maintain the body temperature of the pups at 32-34°C using a heating pad.[15]
2. Drug Administration:
-
Administer this compound (e.g., 0.15 or 0.3 mg/kg) or vehicle via i.p. injection 15 minutes prior to the induction of hypoxia.[15]
-
For combination therapy studies, phenobarbital (15 mg/kg, i.p.) can be administered 30 minutes before hypoxia.[15]
3. Seizure Induction:
-
Place the pups in an airtight chamber.[15]
-
Induce graded global hypoxia for 15 minutes by reducing the oxygen concentration (e.g., 7% O₂ for 8 minutes, 5% O₂ for 6 minutes, and 4% O₂ for 1 minute).[15]
4. Data Collection:
-
Visually observe and score the number of tonic-clonic seizures for each animal during the 15-minute hypoxic period.[15]
Mandatory Visualizations
Signaling Pathway: this compound's Mechanism of Action in Neurological Disorders
Caption: Mechanism of this compound action in restoring GABAergic inhibition.
Experimental Workflow: this compound Efficacy Testing in an Epilepsy Model
Caption: General workflow for evaluating this compound efficacy in a rodent epilepsy model.
Logical Relationship: Challenges and Strategies in CNS Studies with this compound
Caption: Challenges and mitigation strategies for this compound use in CNS research.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Label Use of this compound for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in animal models of ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in animal models of ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in animal models of ischemic stroke: a systematic review and meta-analysis | Aging [aging-us.com]
- 6. Consequences of inhibition of this compound metabolism in rodents on brain penetration and effects of this compound in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of acute tolerance to this compound: bolus injection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Testing of Bumetanide Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of key in vitro assays to characterize the efficacy of bumetanide, a potent loop diuretic that functions as an inhibitor of the Na-K-Cl cotransporter (NKCC). The primary target of this compound in most non-renal tissues is NKCC1.[1]
Data Presentation: Quantitative Efficacy of this compound
The inhibitory potency of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). These values can be influenced by experimental conditions, the specific isoform of the transporter, and the cell type used.
| Assay Type | Target | Cell Line/System | IC50 (µM) | Reference |
| Ion Flux Assay | hNKCC1A | HEK293 cells | 0.68 | [1] |
| Ion Flux Assay | hNKCC2A | Oocytes | 4.0 | [1] |
| Ion Flux Assay | Duck Red Blood Cells | Duck Red Blood Cells | ~0.06 - 0.2 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including ion concentrations in the assay buffers.[2]
Signaling Pathway: Regulation of NKCC1 and Inhibition by this compound
The activity of the NKCC1 cotransporter is regulated by a phosphorylation cascade involving WNK (With-No-Lysine) kinases and SPAK/OSR1 (STE20/SPS1-related proline-alanine-rich kinase/oxidative stress-responsive 1) kinases. This compound acts as an orthosteric inhibitor, binding to the extracellular ion translocation pathway of NKCC1, thereby blocking its function.[3][4]
Caption: Regulatory pathway of NKCC1 activity and its inhibition by this compound.
Experimental Protocols
NKCC1 Inhibition Assay: Rubidium Ion Flux
This assay indirectly measures NKCC1 activity by quantifying the influx of Rubidium (Rb⁺), a potassium analog. Inhibition of NKCC1 by this compound results in a decreased Rb⁺ influx.
Experimental Workflow
Caption: Experimental workflow for the Rubidium ion flux assay.
Protocol
-
Cell Seeding: Seed cells expressing NKCC1 (e.g., HEK293 cells) in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Pre-incubation:
-
Wash the cells with a chloride-free pre-incubation buffer.
-
Pre-incubate the cells for 10-30 minutes in the chloride-free buffer to stimulate NKCC1 activity.
-
During the last 10 minutes of pre-incubation, add varying concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
-
Initiation of Ion Influx:
-
Aspirate the pre-incubation buffer.
-
Add the influx buffer containing RbCl (as a tracer for K⁺) and other necessary ions (Na⁺, Cl⁻) to initiate ion uptake.
-
Incubate for a short, optimized period (e.g., 2-5 minutes) to ensure the measurement is within the linear range of uptake.[5]
-
-
Termination of Assay:
-
Rapidly aspirate the influx buffer.
-
Wash the cells multiple times with an ice-cold wash buffer to remove extracellular Rb⁺.
-
-
Measurement of Rb⁺ Influx:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular Rb⁺ concentration using a non-radioactive method such as atomic absorption spectroscopy.
-
-
Data Analysis:
-
Subtract the background signal (wells without cells).
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay: LDH Cytotoxicity Assay
This assay determines the effect of this compound on cell viability by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[6]
Experimental Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include the following controls in triplicate:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., Triton X-100) to determine 100% cytotoxicity.
-
No-Cell Control: Medium only for background absorbance.[7]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new flat-bottom 96-well plate.[8]
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Electrophysiological Assay: Perforated Patch-Clamp
This technique is used to measure changes in the GABA-A reversal potential (EGABA) in response to this compound, providing a functional readout of NKCC1 inhibition in neurons.[9] The perforated patch configuration maintains the intracellular chloride concentration.
Protocol
-
Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare and oxygenate with 95% O2 / 5% CO2.
-
Pipette Internal Solution: Prepare a K-Gluconate based internal solution.
-
Gramicidin Stock Solution: Dissolve gramicidin in DMSO (20-50 mg/mL).
-
Working Gramicidin Solution: Dilute the stock solution into the pipette internal solution to a final concentration of 20-80 µg/mL on the day of the experiment.[9]
-
This compound Stock Solution: Dissolve this compound in DMSO (10-100 mM). Dilute in aCSF to the final working concentration (e.g., 10 µM) on the day of the experiment.[9]
-
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ. Tip-fill the pipette with gramicidin-free internal solution, then back-fill with the working gramicidin solution.[9]
-
Recording:
-
Place the cell preparation (e.g., brain slice or cultured neurons) in the recording chamber and perfuse with oxygenated aCSF.
-
Approach a target neuron and establish a Giga-ohm (GΩ) seal.
-
Monitor the series resistance until it stabilizes (typically 15-40 minutes), indicating sufficient perforation.[9]
-
-
Measurement of EGABA:
-
In voltage-clamp mode, apply puffs of GABA at various holding potentials to determine the potential at which the GABA-induced current reverses.
-
-
This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound for a sufficient duration to achieve inhibition.
-
Post-Bumetanide EGABA Measurement: Repeat the EGABA measurement protocol in the presence of this compound.
-
Data Analysis: Compare the EGABA values before and after this compound application. A negative shift in EGABA indicates a decrease in intracellular chloride concentration, consistent with NKCC1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Bumetanide in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of bumetanide, a potent loop diuretic and selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1), in primary neuronal culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of robust and reproducible studies.
Introduction
This compound is a valuable pharmacological tool for investigating the role of chloride homeostasis in neuronal function and pathology. In the mature central nervous system (CNS), the neurotransmitter GABA is primarily inhibitory. This inhibition is dependent on a low intracellular chloride concentration ([Cl⁻]i), maintained by the K-Cl cotransporter 2 (KCC2). However, in developing neurons and in certain pathological conditions, the expression and activity of NKCC1 are elevated, leading to a higher [Cl⁻]i.[1] Under these conditions, GABAergic transmission can become depolarizing and even excitatory.[1] this compound's ability to block NKCC1 makes it an essential compound for studying and potentially modulating these processes.[1][2]
Mechanism of Action
This compound exerts its effects in the CNS primarily by inhibiting NKCC1, an electroneutral cotransporter that moves one sodium ion, one potassium ion, and two chloride ions across the cell membrane.[2] By blocking NKCC1, this compound reduces the influx of chloride ions into neurons, thereby lowering the intracellular chloride concentration.[2][3] This restoration of a lower [Cl⁻]i can shift the GABAergic response from depolarizing to hyperpolarizing, enhancing GABA-mediated inhibition.[4][5] This mechanism is central to its use in studying developmental neurobiology and various neurological disorders where chloride dysregulation is implicated, such as epilepsy, autism spectrum disorders, and brain trauma.[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in neuronal preparations.
Table 1: Effective Concentrations of this compound in In Vitro Neuronal Preparations
| Preparation Type | Effective Concentration Range | Observed Effect | Reference |
| Organotypic Hippocampal Slices | 2 - 10 µM | Inhibition of NKCC1, reduction in [Cl⁻]i, negative shift in EGABA | [3] |
| Brain Slices (Amygdala) | 5 - 10 µM | Blockade of Long-Term Potentiation (LTP) | [9] |
| Primary Neuronal Cultures | 10 µM | Prevention of p75NTR upregulation and neuronal death | [10] |
| DRG Explants | 200 µM | Reduction in neurite outgrowth | [11] |
Table 2: In Vivo Effects of this compound Administration
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Neonatal Rats | 0.2 mg/kg | Intraperitoneal (i.p.) | Negative shift in GABA reversal potential | [7] |
| Adult Rats | 15.2 mg/kg | Intravenous (i.v.) | Blockade of conditioned fear acquisition | [9] |
| APOE4 Mouse Model | 0.2 mg/kg/day for 8 weeks | Intraperitoneal (i.p.) | Improved memory deficits | [12] |
| Stroke Model Rats | 0.3 - 0.5 mg/kg/day for 3-4 weeks | Intraperitoneal (i.p.) | Improved memory and brain outcomes | [12] |
Table 3: Effects of this compound on Neuronal Physiology and Morphology
| Parameter | This compound Treatment | Result | Reference |
| Intracellular Chloride ([Cl⁻]i) | 10 µM in organotypic slices | Significant reduction in neurons with high initial [Cl⁻]i | [3] |
| GABA Reversal Potential (EGABA) | 0.2 mg/kg i.p. in neonatal mice | Shift from -40.9 mV to -65.8 mV | [13] |
| Neuronal Morphology | E15-P7 treatment in mice | Decreased dendrite length, volume, and branching | [7][13] |
| Spine Density | E15-P7 treatment in mice | Significant decrease from 0.41 to 0.34 spines/µm | [13] |
| Neurogenesis | Treatment after controlled cortical impact | Increased number of newly generated neurons | [8] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (Molecular Weight: 364.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete neuronal culture medium, pre-warmed to 37°C
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh out 3.644 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
-
Primary Cortical Neuron Culture from Rodent Embryos (E17-E18)
Materials:
-
Timed-pregnant rat or mouse (E17-E18)
-
Poly-D-Lysine or Poly-L-lysine
-
Laminin (optional)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Trypsin or Papain
-
DNase I
-
Trypsin inhibitor (if using trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Sterile dissection tools
-
Cell culture plates or coverslips
Protocol:
-
Plate Coating:
-
The day before dissection, coat culture surfaces with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.[4]
-
Wash the plates three times with sterile water and allow them to dry completely in a sterile hood.[4] For enhanced neuronal attachment and health, a secondary coating of laminin (10 µg/mL) can be applied for at least 2 hours at 37°C.
-
-
Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Isolate the embryos and decapitate them.
-
Under a dissecting microscope, remove the brains and place them in a new dish of ice-cold HBSS.
-
Dissect the cortices, carefully removing the meninges.[14]
-
-
Dissociation:
-
Transfer the cortical tissue to a tube containing a dissociation solution (e.g., 0.25% trypsin-EDTA or papain) and incubate at 37°C for 15-30 minutes.[14][15]
-
Add DNase I (to a final concentration of ~100 µg/mL) during the last 5 minutes of incubation to prevent cell clumping.[15]
-
Stop the enzymatic digestion by adding a trypsin inhibitor or by washing with culture medium containing serum.[14]
-
Gently triturate the tissue with a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is obtained.[14]
-
-
Plating and Culture:
-
Determine the cell density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 5 x 10⁴ cells/well in a 24-well plate) in pre-warmed neuronal culture medium.[15]
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-media change every 3-4 days.[4]
-
This compound Treatment of Primary Neuronal Cultures
-
Culture the primary neurons for the desired number of days in vitro (DIV) to allow for maturation and synapse formation (typically 7-14 DIV for many applications).
-
Prepare the this compound working solution and the vehicle control as described in Protocol 4.1.
-
For acute treatment, replace the existing culture medium with the medium containing this compound or vehicle and incubate for the desired duration (e.g., 1-24 hours).
-
For chronic treatment, add this compound or vehicle to the fresh medium during each half-media change.
-
Following treatment, the cells are ready for downstream analysis.
Immunocytochemistry for Neuronal Markers
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.3% Triton X-100 in PBS
-
Blocking solution: 5-10% Normal Goat Serum (or other appropriate serum) in PBS
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-GFAP for astrocytes)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.[5]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Store the slides at 4°C, protected from light, until imaging.
-
Measurement of Intracellular Chloride Concentration using Fluorescent Indicators
A common method for measuring [Cl⁻]i is using the chloride-sensitive fluorescent dye, N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). The fluorescence of MQAE is quenched by chloride ions.[17]
Protocol Outline:
-
Dye Loading: Incubate the primary neuronal cultures with MQAE (e.g., 5-10 mM) in culture medium for 30-60 minutes at 37°C.[17]
-
Washing: Gently wash the cells with a chloride-free buffer to remove excess dye.
-
Imaging: Acquire baseline fluorescence images using a fluorescence microscope with appropriate excitation and emission filters for MQAE.
-
Calibration: To convert fluorescence intensity to absolute [Cl⁻]i, a calibration curve is necessary. This is typically achieved by permeabilizing the cells to chloride using ionophores (e.g., tributyltin and nigericin) and perfusing them with a series of solutions with known chloride concentrations.[17][18] The fluorescence intensity at each known chloride concentration is measured and used to construct a Stern-Volmer plot.[18]
-
Data Analysis: The baseline fluorescence of the experimental cells can then be compared to the calibration curve to determine the [Cl⁻]i.
Alternatively, genetically encoded fluorescent sensors, such as SuperClomeleon, can be used. These FRET-based sensors allow for ratiometric imaging of [Cl⁻]i, which can be more robust than single-wavelength indicators.[19][20]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NKCC1, reducing intracellular chloride and promoting GABAergic inhibition.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for studying this compound's effects in primary neuronal cultures.
References
- 1. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and Chronic Efficacy of this compound in an in vitro Model of Posttraumatic Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 5. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 7. Blocking Early GABA Depolarization with this compound Results in Permanent Alterations in Cortical Circuits and Sensorimotor Gating Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Prevents Brain Trauma-Induced Depressive-Like Behavior [frontiersin.org]
- 9. This compound blocks the acquisition of conditioned fear in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Loop Diuretic this compound Blocks Posttraumatic p75NTR Upregulation and Rescues Injured Neurons | Journal of Neuroscience [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of this compound as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 15. Primary Culture of Cortical Neurons [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular chloride concentration of the mouse vomeronasal neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring Changes in Intracellular Chloride Levels Using the FRET-Based SuperClomeleon Sensor in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Application of Bumetanide in Preclinical Epilepsy Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the use of bumetanide in preclinical models of epilepsy. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate the design and execution of studies investigating this promising therapeutic agent.
This compound, a potent loop diuretic, has garnered significant interest for its potential as an anti-seizure agent.[1][2][3] Its mechanism of action in the central nervous system is distinct from traditional antiepileptic drugs, offering a novel approach for epilepsy treatment, particularly in cases resistant to conventional therapies.[4][5][6] This document outlines the scientific rationale, practical methodologies, and key findings related to the preclinical application of this compound in epilepsy research.
Scientific Rationale: Targeting Chloride Homeostasis
The anticonvulsant effect of this compound is primarily attributed to its inhibition of the Na-K-Cl cotransporter 1 (NKCC1).[1][5] In the context of epilepsy, particularly in the developing brain and in certain pathological states in the adult brain, the expression and activity of NKCC1 can be upregulated.[4] This leads to an accumulation of intracellular chloride in neurons.[4][5]
Under normal physiological conditions in the mature brain, the activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization and neuronal inhibition. However, with elevated intracellular chloride, GABA-A receptor activation can cause an efflux of chloride, leading to a paradoxical depolarization and neuronal excitation, thereby contributing to seizure generation.[2][4] By blocking NKCC1, this compound aims to reduce intracellular chloride levels, restoring the inhibitory action of GABA and consequently suppressing seizure activity.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in various preclinical models of epilepsy.
Table 1: Effects of this compound on Seizure Parameters in Rodent Models
| Animal Model | Seizure Induction Agent | This compound Dosage & Route | Key Findings | Reference |
| Adult Mice | Kainic Acid (KA) | 0.2 mg/kg, i.p. | Increased latency to epileptiform activity (15.4 ± 0.7 min vs. 7.9 ± 1.4 min in vehicle). Decreased duration of high-frequency ictal events (0.59 ± 0.05 min vs. 1.5 ± 0.2 min in vehicle). Reduced percentage of time in ictal-like activity (8.58 ± 0.95% vs. 27.9 ± 5.6% in vehicle). | [4] |
| Adult Mice | Kainic Acid (KA) | 2 mg/kg, i.p. | Increased latency to epileptiform activity (13.3 ± 0.7 min vs. 7.9 ± 1.4 min in vehicle). Decreased duration of high-frequency ictal events (0.65 ± 0.05 min vs. 1.5 ± 0.2 min in vehicle). Reduced percentage of time in ictal-like activity (10.7 ± 2.2% vs. 27.9 ± 5.6% in vehicle). | [4] |
| Adult Mice | Pilocarpine | 0.2 mg/kg, i.p. | Decreased duration of epileptiform activity (39.1 ± 9.5 min vs. 80.5 ± 8.3 min in vehicle). Reduced percentage of time exhibiting epileptiform activity (20.7 ± 5.2% vs. 42.8 ± 4.9% in vehicle). | [4] |
| Adult Rats (TLE model) | Pilocarpine | 30 mg/kg, i.p. (with Phenobarbital) | Significantly decreased frequency and duration of seizure attacks compared to phenobarbital alone. Significantly decreased NKCC1 expression. | [5] |
Table 2: In Vitro Effects of this compound on Seizure-Like Events (SLEs)
| Preparation | In Vitro Model | This compound Concentration | Key Findings | Reference |
| Acute Brain Slices (Mice) | 0-Mg²⁺ | 10 μM | Decreased duration of SLEs (17.1 ± 5.1 s vs. 30.4 ± 5.9 s in vehicle). Increased inter-SLE interval (447.2 ± 176.1 s vs. 286.9 ± 98.4 s in vehicle). | [4] |
| Hippocampal Slices (Neonatal Rats) | High [K⁺]₀ | Not specified | Suppressed epileptiform activity. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in preclinical epilepsy models.
Protocol 1: Kainic Acid-Induced Seizure Model in Mice
Objective: To assess the acute anticonvulsant effects of this compound.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
This compound (Sigma-Aldrich)
-
Kainic acid (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Vehicle solution (e.g., DMSO, then diluted in saline)
-
EEG recording system (e.g., PowerLab, AD Instruments)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
EEG Electrode Implantation (7-10 days prior to experiment): a. Anesthetize the mouse using isoflurane. b. Secure the mouse in a stereotaxic frame. c. Make a midline incision on the scalp to expose the skull. d. Drill small burr holes over the hippocampus and frontal cortex for electrode placement. e. Implant stainless steel screw electrodes. A reference electrode is placed over the cerebellum. f. Secure the electrode assembly to the skull with dental cement. g. Allow the animal to recover for at least one week.
-
Drug Administration: a. On the day of the experiment, habituate the mouse to the recording chamber. b. Prepare a fresh solution of this compound in the vehicle. c. Administer this compound (e.g., 0.2 mg/kg or 2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4] d. Wait for 30 minutes to allow for drug distribution.[4]
-
Seizure Induction and Monitoring: a. Administer kainic acid (e.g., 20-30 mg/kg, i.p.) to induce seizures. b. Immediately begin continuous EEG recording. c. Simultaneously, video record the animal's behavior to score seizure severity (e.g., using the Racine scale). d. Record for a minimum of 2 hours post-KA injection.
-
Data Analysis: a. Analyze EEG recordings for epileptiform activity, including the latency to the first seizure, seizure duration, and seizure frequency. b. Score behavioral seizures from the video recordings. c. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Pilocarpine-Induced Status Epilepticus in Rats
Objective: To evaluate the effect of this compound, alone or in combination with other anticonvulsants, on status epilepticus.
Materials:
-
Adult male Wistar rats (200-250 g)
-
This compound
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate
-
Phenobarbital
-
Sterile saline
-
EEG recording system
Procedure:
-
Animal Preparation: a. Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects. b. After 30 minutes, administer pilocarpine hydrochloride (320-380 mg/kg, i.p.) to induce status epilepticus (SE). c. Monitor animals for the onset of SE, characterized by continuous seizures.
-
Treatment Administration: a. Once SE is established, administer this compound (e.g., 30 mg/kg, i.p.), phenobarbital (e.g., 15 mg/kg, i.p.), a combination of both, or saline.[5] b. For chronic studies, continue daily injections for a specified period (e.g., 45 days).[5]
-
Behavioral and Electrophysiological Monitoring: a. Continuously monitor the animals for seizure activity (frequency, duration, and severity) for several hours after treatment. b. For chronic studies, perform intermittent video-EEG monitoring sessions throughout the treatment period.
-
Tissue Analysis (Optional): a. At the end of the study, sacrifice the animals and collect brain tissue (e.g., hippocampus). b. Analyze the expression of NKCC1 and KCC2 using techniques such as real-time PCR or Western blotting.[5]
Visualizing the Mechanisms and Workflow
To better understand the underlying pathways and experimental procedures, the following diagrams are provided.
Caption: this compound's mechanism of action in epilepsy.
Caption: General workflow for preclinical this compound efficacy testing.
Considerations and Future Directions
While preclinical studies have shown promising results, it is important to consider the translational challenges. This compound has limited ability to cross the blood-brain barrier, which may affect its efficacy in humans.[4] To address this, prodrugs of this compound with improved brain permeability are being developed and have shown enhanced anti-seizure effects in animal models.[1]
Furthermore, the efficacy of this compound may be model- and species-dependent.[4] Therefore, careful selection of animal models and experimental parameters is crucial for obtaining reliable and translatable results. The combination of this compound with conventional antiepileptic drugs, such as phenobarbital or benzodiazepines, has also shown synergistic effects in some models, suggesting a potential role for this compound as an adjunctive therapy.[4][5]
References
- 1. Frontiers | Off-Label Use of this compound for Brain Disorders: An Overview [frontiersin.org]
- 2. A diuretic, this compound, may suppress seizures in newborns - Xagena [xagena.it]
- 3. sciencedaily.com [sciencedaily.com]
- 4. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Co-administration of this compound and Phenobarbital on Seizure Attacks in Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilae.org [ilae.org]
Application Notes and Protocols for Studying Ion Transport Mechanisms with Bumetanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide, a potent loop diuretic, is a valuable pharmacological tool for investigating the mechanisms of ion transport across biological membranes. It primarily targets the Na-K-2Cl cotransporters (NKCCs), with well-documented inhibitory effects on both the ubiquitous NKCC1 isoform and the kidney-specific NKCC2 isoform.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study ion transport, particularly through NKCC1, and its downstream effects on cellular physiology.
This compound's mechanism of action involves binding to the extracellular vestibule of the NKCC transporter, effectively blocking the translocation of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions into the cell.[1] This inhibition leads to a decrease in intracellular chloride concentration ([Cl⁻]i), which has significant implications for various cellular processes, including cell volume regulation and neuronal signaling.[1][2] In the central nervous system, this compound's ability to lower intraneuronal [Cl⁻]i can shift the reversal potential for GABA-A receptors (EGABA), converting the response to GABA from depolarizing (excitatory) to hyperpolarizing (inhibitory).[1] This property makes this compound a critical tool for studying neuronal development and pathological conditions associated with chloride dysregulation, such as epilepsy and autism spectrum disorder.
Data Presentation
The inhibitory potency of this compound on NKCC transporters and its effect on cellular ion dynamics have been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound on NKCC Transporters
| Parameter | Target | Species/System | Value |
| IC₅₀ | hNKCC1a | Human NKCC1a expressing cells | 0.68 µM |
| IC₅₀ | hNKCC2A | Human NKCC2A expressing cells | 4.0 µM |
| IC₅₀ | NKCC1 | Human NKCC1 in HEK-293 cells | 0.16 ± 0.03 µM |
| IC₅₀ | NKCC1 | Rat NKCC1 in HEK-293 cells | 2.4 ± 0.7 µM |
| IC₅₀ | (Na + K + 2Cl) co-transport | Duck red blood cell | ~6 x 10⁻⁸ to ~2 x 10⁻⁷ M (Chloride dependent)[3] |
| Kᵢ (inhibition constant) | NKCC1 | - | ~0.1 µM |
Note: IC₅₀ values can vary depending on experimental conditions, cell type, and the specific isoform of the transporter being studied.[4]
Table 2: Effects of this compound on Neuronal Chloride Homeostasis and GABAergic Signaling
| Parameter | Cell Type / Tissue | This compound Conc. | Control Value | Value with this compound |
| GABA Reversal Potential (EGABA) | P0 mouse cortical neurons | 0.2 mg/kg (in vivo) | -40.9 ± 2.8 mV | -65.8 ± 3.4 mV |
| GABA Reversal Potential (EGABA) | P4 rat cochlear nucleus neuron | 100 µM | - | Shift of -12.8 mV |
| Intracellular [Cl⁻] | Immature CA3 pyramidal cells | 10 µM | 14.5 mM | 10.2 mM |
Signaling Pathways
The activity of NKCC1 is regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases, activated by osmotic stress, phosphorylate and activate STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[5][6] These kinases, in turn, phosphorylate NKCC1, leading to its activation.[4] this compound acts as a potent inhibitor of this activated, phosphorylated form of NKCC1.[4]
Caption: WNK-SPAK/OSR1 pathway activating NKCC1, which is inhibited by this compound.
Experimental Protocols
Protocol 1: ⁸⁶Rb⁺ Influx Assay for Measuring NKCC1 Activity
This protocol describes a common method to assess NKCC1-mediated ion transport by measuring the uptake of radioactive rubidium (⁸⁶Rb⁺), a potassium analog.
Materials:
-
Cells expressing the NKCC1 transporter (e.g., HEK-293 cells stably expressing NKCC1)
-
24-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-incubation buffer (e.g., Earle's Balanced Salt Solution, EBSS)
-
Influx buffer containing ⁸⁶Rb⁺ (e.g., EBSS with 1-2 µCi/mL ⁸⁶RbCl)
-
Cold stop solution (e.g., ice-cold EBSS without ⁸⁶Rb⁺)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in dH₂O)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells expressing NKCC1 into a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation:
-
On the day of the experiment, wash the cells once with pre-warmed pre-incubation buffer.
-
Add pre-incubation buffer containing various concentrations of this compound (e.g., 0-100 µM) or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Influx:
-
Aspirate the pre-incubation buffer.
-
Add the ⁸⁶Rb⁺-containing influx buffer to each well to start the ion uptake.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of ⁸⁶Rb⁺ uptake.
-
-
Termination of Influx:
-
Rapidly aspirate the influx buffer.
-
Wash the cells three times with ice-cold stop solution to remove extracellular ⁸⁶Rb⁺.
-
-
Cell Lysis and Measurement:
-
Add cell lysis buffer to each well and incubate for 10-15 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration in each well (optional, but recommended for higher accuracy).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the ⁸⁶Rb⁺ influx assay to measure NKCC1 activity.
Protocol 2: Gramicidin-Perforated Patch-Clamp Recording to Measure EGABA
This protocol allows for the measurement of the GABA-A reversal potential (EGABA) without disturbing the intracellular chloride concentration, which is crucial for accurately assessing the effect of this compound.
Materials:
-
Acute brain slices from the region of interest (e.g., hippocampus or cortex)
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
-
Glass pipettes for patch-clamp recording
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Pipette internal solution containing gramicidin
-
This compound stock solution
-
GABA solution for local application
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing solution. Allow slices to recover in oxygenated aCSF for at least 1 hour.[1]
-
Pipette Preparation:
-
Prepare a fresh working solution of gramicidin in the pipette internal solution (e.g., 20-80 µg/mL). Sonicate to aid dissolution.[1]
-
Pull glass pipettes to a resistance of 3-7 MΩ.
-
Tip-fill the pipette with gramicidin-free internal solution, then back-fill with the gramicidin-containing solution.
-
-
Perforated Patch Recording:
-
Obtain a giga-ohm seal on a target neuron.
-
Monitor the series resistance until it stabilizes (typically 15-40 minutes), indicating successful perforation of the membrane patch by gramicidin channels.[1]
-
-
EGABA Measurement (Control):
-
Clamp the neuron at different holding potentials.
-
Locally apply a short puff of GABA to evoke a current.
-
Plot the peak current amplitude against the holding potential. The voltage at which the current reverses polarity is the EGABA.
-
-
This compound Application:
-
Bath-apply this compound (e.g., 10-100 µM) to the slice and allow it to equilibrate for 10-15 minutes.
-
-
EGABA Measurement (with this compound):
-
Repeat the EGABA measurement protocol as described in step 4 in the presence of this compound.
-
-
Data Analysis:
-
Compare the EGABA values before and after this compound application to determine the shift in the reversal potential.
-
Caption: Workflow for gramicidin-perforated patch-clamp recording to measure EGABA.
Protocol 3: In Vivo Microdialysis for Brain this compound Concentration
This protocol allows for the measurement of unbound this compound concentrations in the extracellular fluid of specific brain regions in live, freely moving animals.
Materials:
-
Animal model (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry) for this compound analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound for administration (e.g., intraperitoneal injection)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.[7]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize and collect baseline dialysate samples.
-
-
This compound Administration:
-
Administer this compound to the animal via the desired route (e.g., intraperitoneal injection).
-
-
Sample Collection:
-
Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a validated HPLC method.
-
-
Data Analysis:
-
Plot the this compound concentration in the brain extracellular fluid over time to determine its pharmacokinetic profile in the brain.
-
Caption: Logical relationship in measuring brain this compound concentration via microdialysis.
Conclusion
This compound is an indispensable tool for elucidating the roles of Na-K-2Cl cotransporters in health and disease. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of ion transport mechanisms. By carefully selecting the appropriate experimental model and methodology, investigators can gain valuable insights into the complex regulation of ion homeostasis and its implications for cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationships of this compound derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Development of Extended-Release Formulations of Bumetanide for Research
Introduction
Bumetanide is a potent loop diuretic used in the management of edema associated with cardiac, renal, or hepatic disease.[1] Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of sodium, potassium, chloride, and water.[2][3] Pharmacokinetic studies have shown that this compound is rapidly eliminated in humans, with a half-life of approximately 1 to 1.5 hours.[4] This short duration of action necessitates frequent dosing, which can lead to sharp peaks and troughs in diuretic effect and may impact patient compliance.
The development of an extended-release (ER) formulation of this compound aims to address these limitations. An ER dosage form is designed to release the drug at a controlled rate over a prolonged period.[5] This offers the potential for a more sustained and consistent diuretic and natriuretic effect, avoiding the initial rapid and robust diuresis often seen with immediate-release (IR) formulations.[6][7] For researchers, a reliable ER formulation provides a valuable tool to investigate the sustained pharmacological effects of this compound and its potential therapeutic advantages in preclinical models.
These application notes provide detailed protocols for the formulation of this compound ER matrix tablets by direct compression, their in vitro characterization, and a protocol for in vivo pharmacodynamic assessment in a rabbit model.
This compound's Mechanism of Action
This compound exerts its diuretic effect by binding to the chloride-binding site of the Na-K-2Cl cotransporter on the luminal membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2] This action blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The resulting increase in luminal ion concentration creates an osmotic gradient that retains water within the tubule, leading to increased urine output (diuresis).[2]
Experimental Protocols
Protocol 1: Formulation of Extended-Release Matrix Tablets
This protocol describes the preparation of this compound ER tablets using the direct compression method, which involves blending the active pharmaceutical ingredient (API) with release-controlling polymers and other excipients, followed by compression into tablets.[8][9] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel-like matrix upon hydration, which controls drug release.[10]
Materials:
-
This compound (API)
-
Hydroxypropyl Methylcellulose (HPMC) K100M (Matrix-forming polymer)
-
Microcrystalline Cellulose (MCC) (Filler/Binder)
-
Magnesium Stearate (Lubricant)
Equipment:
-
Analytical balance
-
Sieves (#40 and #60 mesh)
-
V-blender or Turbula mixer
-
Rotary tablet press with appropriate tooling (e.g., 8.0 mm round, standard concave punches)[8]
Methodology:
-
Weighing: Accurately weigh all the required ingredients as per the formulation compositions listed in Table 1.
-
Sifting: Pass this compound and HPMC K100M through a #40 mesh sieve. Pass the microcrystalline cellulose through a separate #40 mesh sieve. This step ensures particle size uniformity and de-agglomeration.
-
Blending: Transfer the sifted this compound and HPMC to a V-blender and mix for 15 minutes. Add the sifted microcrystalline cellulose to the blender and mix for an additional 10 minutes to ensure uniform distribution.
-
Lubrication: Sift magnesium stearate through a #60 mesh sieve and add it to the powder blend. Mix for a final 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a rotary tablet press, adjusting the compression force to achieve the target tablet weight and hardness.[8]
Protocol 2: In Vitro Dissolution Testing
Dissolution testing is a critical in vitro method to assess the drug release profile from the dosage form.[5][11] This protocol uses the USP Apparatus 2 (Paddle Method), which is standard for solid oral dosage forms.[12][13]
Equipment & Reagents:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
UV-Vis Spectrophotometer or HPLC system[8]
-
Dissolution Vessels (900 mL capacity)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer[14]
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C and the paddle rotation speed at 50 rpm.[12]
-
Standard Preparation: Prepare a standard stock solution of this compound in the dissolution medium at a known concentration.
-
Test Initiation: Place one this compound ER tablet in each dissolution vessel. Start the apparatus and begin sample collection simultaneously.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.[14]
-
Sample Preparation: Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Determine the concentration of this compound in each sample using a validated UV-Vis spectrophotometric method (e.g., at 215 nm) or an HPLC method.[8]
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Protocol 3: Pharmacodynamic Assessment in an Animal Model
This protocol is based on a preclinical study that evaluated the pharmacodynamic effects of IR versus ER this compound formulations in a healthy rabbit model.[6][7] Rabbits are a suitable model for the primary screening of diuretic formulations.[15]
Subjects:
-
Healthy New Zealand white rabbits (n=8 per group)[6]
Formulations:
-
Extended-Release (ER) this compound (prepared as per Protocol 1)
-
Immediate-Release (IR) this compound (control)
-
Placebo (control)
Methodology:
-
Acclimation & Baseline: House the rabbits individually in metabolic cages that allow for the separation and collection of urine. Acclimate the animals for at least 24 hours before the study and collect baseline urine to measure volume and electrolyte concentration.
-
Dosing: Administer a single oral dose of the assigned formulation (e.g., 1 mg/kg of this compound for IR and ER groups) to each rabbit.[6][7]
-
Data Collection: Collect urine over a 48-hour period.[7] Record the cumulative urine volume at specific intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, 24-48h).
-
Sample Analysis: Analyze urine samples for:
-
Sodium and potassium concentration (using a flame photometer or ion-selective electrode).
-
This compound concentration (using a validated HPLC method).
-
-
Primary Endpoints:
Data Presentation & Results
Quantitative data from the formulation and testing processes should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Composition of this compound ER Tablet Formulations
| Ingredient | Function | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
|---|---|---|---|---|
| This compound | API | 5.0 | 5.0 | 5.0 |
| HPMC K100M | Release-Controlling Polymer | 20.0 | 30.0 | 40.0 |
| Microcrystalline Cellulose | Filler/Binder | 74.0 | 64.0 | 54.0 |
| Magnesium Stearate | Lubricant | 1.0 | 1.0 | 1.0 |
| Total Weight (mg) | | 200 | 200 | 200 |
Table 2: Example In Vitro Dissolution Profile of this compound ER Formulations
| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) | Formulation F3 (% Released) |
|---|---|---|---|
| 1 | 25 ± 3 | 18 ± 2 | 12 ± 2 |
| 4 | 55 ± 4 | 45 ± 5 | 35 ± 4 |
| 8 | 85 ± 5 | 70 ± 6 | 58 ± 5 |
| 12 | >95 | 88 ± 4 | 75 ± 6 |
| 24 | - | >95 | 92 ± 5 |
Data presented as Mean ± Standard Deviation (n=6)
Table 3: Comparative Pharmacodynamic Data from Rabbit Study (Day 1) [7]
| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Placebo | p-value (IR vs. ER) |
|---|---|---|---|---|
| Cumulative Urine Volume | 2-3 times baseline | 2-3 times baseline | Baseline | Not Significant |
| Cumulative Sodium Excretion | 2-3 times baseline | 2-3 times baseline | Baseline | Not Significant |
| Cumulative this compound Excretion (24h) | 146 ± 14.6 µg/kg | 101 ± 13.9 µg/kg | N/A | <0.04 |
Data sourced from a study in healthy rabbits (n=8) dosed with 1 mg/kg this compound.[7]
Visualizations of Workflows and Relationships
Experimental Workflow
The overall process for developing and evaluating a this compound ER formulation follows a logical progression from initial formulation design through in vitro testing to final in vivo validation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Bumex (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. colorcon.com [colorcon.com]
- 6. A study of the pharmacodynamic differences between immediate and extended release this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. scispace.com [scispace.com]
- 10. jetir.org [jetir.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
- 14. iajps.com [iajps.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Bumetanide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the determination of bumetanide concentration in various biological matrices. The protocols detailed below are intended to guide researchers in establishing robust and reliable assays for pharmacokinetic studies, bioequivalence trials, and other research applications.
Introduction to this compound Analysis
This compound is a potent loop diuretic used in the treatment of edema associated with heart failure, liver disease, and renal impairment.[1][2] Accurate measurement of its concentration in biological samples such as plasma and urine is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. A variety of analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[1]
Analytical Techniques and Methodologies
Several analytical methods have been established for the quantification of this compound, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with ultraviolet (UV) or fluorescence detection, are widely used for this compound analysis.[1][3][4] These methods are robust, cost-effective, and suitable for routine analysis.
Ultra-Fast Liquid Chromatography (UFLC)
UFLC, a variation of HPLC, offers significantly shorter analysis times without compromising separation efficiency. This high-throughput technique is particularly advantageous for studies involving a large number of samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalytical assays due to its superior sensitivity and specificity.[5] This technique allows for the accurate quantification of this compound at very low concentrations, making it ideal for pharmacokinetic studies where plasma levels can be minimal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the confirmation of this compound, although it often requires derivatization of the analyte to increase its volatility.[4]
Quantitative Data Summary
The following tables summarize the key validation parameters for various published methods for this compound quantification.
Table 1: HPLC and UFLC Methods for this compound Quantification
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| RP-UFLC | Tablets | 0.1 - 100 µg/mL | 0.03091 µg/mL | 0.0964 µg/mL | 99.53 - 99.68 | [6] |
| HPLC-ED | Urine | 50 - 499 ng/mL | 0.25 ng/mL | - | 71 ± 1 (LLE), 84.2 ± 0.7 (SLE) | [7] |
| RP-HPLC | Tablets | 1.35 - 6.75 mg/mL | - | - | 95.54 - 103.23 | [3] |
| RP-HPLC | Tablets | 0.315 - 1.875 µg/mL | - | - | - | [8] |
| HPLC-Fluorescence | Urine | - | < 10 ng/mL | - | - | [4] |
Table 2: Mass Spectrometry-Based Methods for this compound Quantification
| Method | Matrix | Linearity Range | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 3.490 - 401.192 ng/mL | 1.76 - 4.75 | 96.46 - 99.95 | [5] |
| HPLC-MS | Urine | 4.6 - 351.3 ng/mL | - | - | [2] |
Experimental Protocols
Protocol 1: RP-UFLC Method for this compound in Pharmaceutical Formulations
This protocol is based on the method described by Annapurna et al. (2019).[6]
Objective: To quantify this compound in tablet dosage forms.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
This compound tablets (e.g., 1 mg)
-
0.45 µm membrane filters
Equipment:
-
Shimadzu Model CBM-20A/20 Alite UFLC system with SPD M20A prominence photodiode array detector
-
C18 column (250 mm × 4.6 mm i.d., 5 µm particle size)
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions:
-
Mobile Phase: Acetic acid: Acetonitrile: Water (0.1: 80: 20 v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and make up to volume with HPLC grade acetonitrile.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.
-
Filter the solutions through a 0.45 µm membrane filter before injection.
-
-
Preparation of Sample Solution:
-
Weigh and crush twenty tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add the mobile phase, sonicate for 30 minutes to ensure complete dissolution, and then make up to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Analysis:
-
Inject 20 µL of the standard and sample solutions into the UFLC system.
-
Record the peak area at the retention time of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol is based on the method described by an article in Biomedical Chromatography (2024).[5]
Objective: To quantify this compound in human plasma samples.
Materials:
-
This compound reference standard
-
This compound internal standard (IS)
-
Human plasma (drug-free)
-
Methanol (HPLC grade)
-
Ammonium trifluoroacetate
-
Liquid-liquid extraction solvent
Equipment:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Hypurity C18 column (50 mm × 4.6 mm, 5 µm)
-
Centrifuge
-
Evaporator
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Methanol: 5mM Aqueous ammonium trifluoroacetate
-
Flow Rate: Isocratic
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 365.08 → 240.10
-
Internal Standard: m/z 370.04 → 244.52
-
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent.
-
Spike drug-free human plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Vortex and centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Visualizations
Caption: General workflow for HPLC-based quantification of this compound.
Caption: Workflow for LC-MS/MS-based quantification of this compound in plasma.
References
- 1. actascientific.com [actascientific.com]
- 2. Detection of this compound in an over-the-counter dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Analysis of this compound in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry determination of this compound in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bumetanide Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies investigating the effects of bumetanide in rodent models, with a focus on neurological disorders. Detailed protocols for drug administration, behavioral analyses, and physiological measurements are provided to ensure robust and reproducible results.
Mechanism of Action and Pharmacokinetics
This compound is a potent loop diuretic that inhibits the Na-K-Cl cotransporters (NKCCs).[1][2] Its therapeutic potential in neurological disorders stems from its inhibition of NKCC1, which is widely expressed in the central nervous system (CNS).[2][3] NKCC1 plays a crucial role in regulating intracellular chloride concentrations.[4] In many neurological conditions, a pathological increase in intracellular chloride can cause GABAergic signaling to become excitatory instead of inhibitory.[3] By blocking NKCC1, this compound aims to restore the inhibitory action of GABA.[3]
A significant challenge in rodent studies is this compound's pharmacokinetic profile, characterized by rapid metabolism and poor blood-brain barrier (BBB) penetration.[1][5] This results in a much shorter half-life in rodents compared to humans and brain concentrations that are often insufficient to inhibit NKCC1 effectively.[1]
Strategies to Enhance CNS Bioavailability
To overcome the pharmacokinetic limitations in rodents, co-administration with piperonyl butoxide (PBO) , an inhibitor of oxidative metabolism, can be employed. PBO has been shown to increase the half-life and brain concentrations of this compound in both rats and mice, making rodent models more translationally relevant.[5]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound in rodents.
| Parameter | Rat | Mouse | Notes |
| Elimination Half-life (t½) | ~13 min | ~47 min | Significantly shorter than in humans (~60-90 min).[1][5] |
| Elimination Half-life with PBO | - | ~70 min | PBO inhibits metabolism, extending the half-life to be more comparable to humans.[1][5] |
| Brain:Plasma Ratio | 0.004 - 0.022 | - | Demonstrates poor BBB penetration.[1] |
| Primary Metabolism Route | Oxidation of N-butyl sidechain | Oxidation of N-butyl sidechain | This rapid metabolism is a key factor in its short half-life.[1][6] |
Experimental Protocols
This compound Preparation and Administration
Vehicle Preparation: this compound can be dissolved in a vehicle such as normal saline (0.9% NaCl). For intraperitoneal (i.p.) injections, ensure the solution is sterile.
Administration Routes: The choice of administration route depends on the specific experimental design and desired pharmacokinetic profile.[3]
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration.
-
Oral Gavage (p.o.): For studies investigating oral bioavailability and effects. This compound is absorbed from the gastrointestinal tract.[7]
-
Subcutaneous (s.c.) Injection: Provides a slower release profile compared to i.p. injection.
-
Continuous Subcutaneous Infusion (via Osmotic Minipump): For long-term, continuous delivery of this compound at a stable dose.
-
Intrahippocampal Injection: For direct administration to a specific brain region, bypassing the BBB.[8]
Dosage Information: Dosages can vary significantly depending on the rodent model and the research question.
| Rodent Model | Administration Route | Dosage | Reference |
| Kainic Acid-Induced Seizures (Mouse) | i.p. | 0.2 and 2 mg/kg | [8] |
| Pilocarpine-Induced Seizures (Mouse) | i.p. | 0.2 mg/kg | [8] |
| Kindling Model of Epilepsy (Rat) | i.p. | Dose-dependently altered kindling development | [5] |
| Neonatal Seizures (Rat) | i.p. | 0.5 mg/kg | [9] |
| Autism Spectrum Disorder (Mouse) | Systemic and mPFC-specific | Not specified | [10] |
| Diuresis (Rat) | i.p. or p.o. | 10 mg/kg | [1] |
Behavioral Assays
A battery of behavioral tests should be employed to comprehensively assess the effects of this compound on different aspects of rodent behavior.[11][12]
2.2.1. Epilepsy and Seizure Models
-
Seizure Scoring (e.g., Racine Scale): For quantifying the severity of behavioral seizures.
-
Home Cage Activity: To evaluate general locomotor activity and detect hyperactivity.[13]
-
Open Field Test: Assesses exploratory behavior and anxiety-like behaviors.[11][12]
-
Light-Dark Box Test: Measures anxiety-like behavior based on the animal's aversion to brightly lit areas.[11][12]
-
Forced Swim Test: Used to assess depressive-like behaviors.[11][12]
-
Morris Water Maze: A test of spatial learning and memory.[11][12]
2.2.2. Autism Spectrum Disorder Models
-
Three-Chamber Social Interaction Test: To assess social preference and social novelty.
-
Marble Burying Test: To measure repetitive and compulsive-like behaviors.
-
Ultrasonic Vocalization Analysis: To evaluate social communication in pups.
2.2.3. Schizophrenia Models
-
Prepulse Inhibition of the Acoustic Startle Reflex: To model sensorimotor gating deficits.
-
Novel Object Recognition Test: To assess cognitive deficits, particularly in recognition memory.
-
Social Interaction Test: To measure social withdrawal.
Electrophysiological Recordings
Electrophysiological recordings are crucial for investigating the effects of this compound on neuronal activity and network function.[14]
-
Electroencephalography (EEG): For in vivo recording of brain electrical activity to detect and quantify epileptiform discharges.[8][15] EEG can be performed in awake, head-fixed mice to correlate brain activity with behavior.[14]
-
In Vitro Slice Electrophysiology: To study the effects of this compound on synaptic transmission and neuronal excitability in isolated brain slices. This allows for the determination of changes in the GABAergic reversal potential.[4]
-
Field Potential Recordings: To measure population-level neuronal activity in specific brain regions, such as the hippocampus, in response to various stimuli.[16]
Molecular and Histological Analyses
-
Immunohistochemistry: To visualize the expression and localization of proteins of interest, such as NKCC1, KCC2, and neuronal markers.
-
Western Blotting: To quantify the protein levels of NKCC1, KCC2, and other relevant signaling molecules.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding NKCC1, KCC2, and other targets.
-
Histological Staining (e.g., Nissl, Fluoro-Jade): To assess neuronal damage and cell death in models of epilepsy or other neurological insults.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship of Challenges and Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Label Use of this compound for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Consequences of inhibition of this compound metabolism in rodents on brain penetration and effects of this compound in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of this compound after intravenous and oral administration to rats: absorption from various GI segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits rapid kindling in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulated this compound Ameliorates Social Deficiency in BTBR Mice Model of Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods in Emotional Behavioral Testing in Immature Epilepsy Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview on Emotional Behavioral Testing in Rodent Models of Pediatric Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Model-specific effects of this compound on epileptiform activity in the in-vitro intact hippocampus of the newborn mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Continuous Infusion vs. Bolus Injection of Bumetanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research comparing continuous infusion and bolus injection of the loop diuretic, bumetanide. Detailed protocols and comparative data are presented to guide experimental design and clinical research in this area.
Introduction
This compound is a potent loop diuretic that exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle.[1][2] This inhibition leads to increased urinary excretion of sodium, chloride, and water, making it a cornerstone in the management of fluid overload associated with conditions like congestive heart failure (CHF) and chronic kidney disease (CKD).[3][4] The route and method of administration, either as an intravenous (IV) bolus injection or a continuous infusion, can significantly impact the diuretic response, patient outcomes, and side effect profile. This document outlines the key differences, presents relevant data, and provides standardized protocols for research settings.
Mechanism of Action
This compound's primary target is the Na-K-2Cl cotransporter, specifically the NKCC2 isoform found in the apical membrane of the thick ascending limb of the Loop of Henle.[2] By blocking this transporter, this compound disrupts the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the bloodstream.[1] This leads to a cascade of effects including increased distal tubular flow, enhanced diuresis, and natriuresis.
Data Presentation: Continuous Infusion vs. Bolus Injection
The following tables summarize quantitative data from a key randomized, crossover clinical trial comparing continuous infusion to bolus injection of this compound in patients with severe stable chronic renal insufficiency (CRI).[5]
Table 1: this compound Administration and Urinary Excretion [5]
| Parameter | Continuous Infusion (12-hour) | Bolus Injection (two 6-mg doses, 6 hours apart) |
| Total Dose | 12 mg | 12 mg |
| Urinary this compound Excretion (µg) | 912 ± 428 | 944 ± 421 |
Table 2: Efficacy and Safety Outcomes [5]
| Outcome | Continuous Infusion | Bolus Injection | p-value |
| Net Sodium Excretion (mmol) | 236 ± 77 | 188 ± 50 | 0.01 |
| Incidence of Myalgias | 0 of 8 patients | 3 of 8 patients | - |
Experimental Protocols
The following protocols are based on a randomized, crossover clinical trial design.[5]
Protocol 1: Continuous Intravenous Infusion of this compound
Objective: To assess the efficacy and safety of a 12-hour continuous intravenous infusion of this compound.
Materials:
-
This compound for injection (0.25 mg/mL)
-
5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (NS)
-
Infusion pump
-
Intravenous catheter and administration set
-
Metabolic diet (e.g., 80 mmol/d sodium, 60 mmol/d potassium)[5]
Procedure:
-
Patient Preparation: Patients should be equilibrated on a controlled metabolic diet for a set period before the study to ensure stable baseline electrolyte levels.[5] All other diuretic medications should be withdrawn.
-
This compound Infusion Preparation: Prepare the this compound infusion by diluting the required total dose in a suitable volume of D5W or NS. For a 12 mg dose over 12 hours, this would be an infusion rate of 1 mg/hour.[6]
-
Administration:
-
Initiate a continuous intravenous infusion of this compound at the predetermined rate (e.g., 1 mg/hour).
-
Administer the infusion over a 12-hour period.[5]
-
-
Monitoring:
-
Collect urine for the entire 12-hour infusion period and for a specified time post-infusion to measure total urine volume, sodium, and this compound excretion.
-
Monitor for adverse effects, such as myalgias.[5]
-
Collect blood samples at baseline and at specified intervals to monitor serum electrolytes.
-
Protocol 2: Intermittent Bolus Intravenous Injection of this compound
Objective: To assess the efficacy and safety of intermittent intravenous bolus injections of this compound.
Materials:
-
This compound for injection (0.25 mg/mL)
-
Syringes and needles for intravenous injection
-
Intravenous catheter
-
Metabolic diet (e.g., 80 mmol/d sodium, 60 mmol/d potassium)[5]
Procedure:
-
Patient Preparation: Similar to the continuous infusion protocol, equilibrate patients on a metabolic diet and withdraw other diuretics.[5]
-
Administration:
-
Monitoring:
-
Collect urine for a total of 12 hours from the first bolus injection to measure total urine volume, sodium, and this compound excretion.
-
Monitor for adverse effects, such as myalgias.[5]
-
Collect blood samples at baseline and at specified intervals to monitor serum electrolytes.
-
Discussion and Conclusion
The available research, particularly in patients with chronic renal insufficiency, suggests that continuous infusion of this compound may be more effective at promoting sodium excretion and is associated with fewer adverse effects, such as myalgias, compared to intermittent bolus injections of the same total dose.[5] However, it is important to note that much of the broader literature on this topic focuses on furosemide, another loop diuretic.[7][8] While the principles may be similar, further head-to-head trials specifically investigating this compound in various patient populations, such as those with acute decompensated heart failure, are warranted.
For researchers and drug development professionals, the choice between continuous infusion and bolus injection protocols for this compound should be guided by the specific research question, the patient population, and the primary endpoints of the study. The protocols provided here offer a standardized framework for conducting such comparative studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. oatext.com [oatext.com]
- 5. Loop diuretics for chronic renal insufficiency: a continuous infusion is more efficacious than bolus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Continuous infusion versus bolus injection of loop diuretics in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous Infusion Versus Bolus Injection of Loop Diuretics for Patients With Congestive Heart Failure: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bumetanide Dosage to Minimize Off-Target Effects
Welcome to the technical support center for bumetanide, a valuable tool for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments that effectively utilize this compound while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent loop diuretic that selectively inhibits the Na-K-2Cl cotransporter, with a primary on-target effect on the kidney-specific isoform, NKCC2 (SLC12A1).[1][2] This inhibition occurs in the thick ascending limb of the loop of Henle, blocking the reabsorption of sodium, potassium, and chloride ions, which leads to diuresis.[3][4][5][6]
Q2: What is the most well-characterized off-target effect of this compound relevant to neuroscience research?
A2: In the central nervous system (CNS), this compound's primary off-target effect is the inhibition of the NKCC1 cotransporter (SLC12A2).[1][7][8] NKCC1 is widely expressed in the brain and is responsible for accumulating chloride ions inside neurons.[7] By inhibiting NKCC1, this compound can reduce intracellular chloride concentrations, which is particularly relevant in developmental and pathological conditions where NKCC1 expression is high.[9][10][11][12]
Q3: How does this compound's inhibition of NKCC1 affect neuronal signaling?
A3: In immature neurons and in certain neurological disorders, high intracellular chloride levels can cause the neurotransmitter GABA (gamma-aminobutyric acid) to have a depolarizing and excitatory effect, rather than its typical inhibitory hyperpolarizing effect in mature neurons.[7][9][10] By blocking NKCC1 and lowering intracellular chloride, this compound can restore the hyperpolarizing, inhibitory action of GABA.[7][9]
Q4: What are other known off-target interactions of this compound?
A4: At higher concentrations, this compound can interact with other cellular targets. It has been shown to inhibit the K-Cl cotransporter 2 (KCC2), although with a much lower affinity than for NKCC1.[13][14][15] Additionally, this compound and its derivatives have been found to inhibit various isoforms of carbonic anhydrase.[13][16]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected experimental results with this compound.
-
Potential Cause: Improper stock solution preparation or storage. This compound has limited solubility in aqueous solutions and can precipitate.[17][18]
-
Solution:
-
Prepare stock solutions in an organic solvent such as DMSO or ethanol.[17][18][19] For final working solutions in aqueous buffers, first dissolve this compound in the organic solvent and then dilute with the buffer.[17]
-
Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.[19]
-
If precipitation occurs upon dilution in saline, adjusting the pH may be necessary, though this can be a slow process.[18]
-
-
Potential Cause: Variable expression of the target transporter (NKCC1 or NKCC2) in your experimental model.
-
Solution:
-
Confirm the expression levels of NKCC1 or NKCC2 in your cell line or tissue using Western blotting or qPCR.[19] Expression levels can vary with cell passage number and culture conditions.
-
-
Potential Cause: Interaction with serum proteins in culture media.
-
Solution:
-
This compound can bind to albumin and other proteins in serum, reducing its free concentration and apparent potency.[19] If possible, reduce the serum concentration in your culture medium during the experiment.
-
Issue 2: Observed cytotoxicity at concentrations intended to be selective for NKCC1.
-
Potential Cause: The observed cell death may not be a direct cytotoxic effect of this compound but rather a consequence of disrupting ion homeostasis crucial for cell survival in your specific model.
-
Solution:
-
Perform a dose-response curve for cytotoxicity using a lactate dehydrogenase (LDH) assay to determine the actual cytotoxic concentration range in your experimental system.[20][21]
-
Include appropriate controls to distinguish between NKCC1-mediated effects and general cytotoxicity. For example, use a cell line with low or no NKCC1 expression.
-
Issue 3: Difficulty in separating the central (NKCC1-mediated) effects from the peripheral (NKCC2-mediated) diuretic effects in in vivo animal studies.
-
Potential Cause: this compound's potent diuretic action can lead to dehydration and electrolyte imbalances, confounding the interpretation of behavioral or neurological readouts.[22]
-
Solution:
-
Implement a proactive fluid and electrolyte replacement plan. A common approach is to replace the volume of urine output with an equivalent volume of a balanced electrolyte solution like Lactated Ringer's.[22]
-
Closely monitor the animals for signs of dehydration (e.g., weight loss, lethargy) and electrolyte imbalances (e.g., muscle tremors).[22]
-
Consider using osmotic pumps for continuous subcutaneous infusion to maintain stable brain concentrations of this compound, which can be challenging with daily injections due to its rapid elimination.
-
Data Presentation
Table 1: Inhibitory Potency of this compound on Primary and Off-Target Transporters
| Target | Species | Experimental System | Parameter | Value | Reference(s) |
| NKCC1 | Human | HEK-293 cells | IC50 | 0.68 µM | [23] |
| Human | Oocytes | IC50 | 0.68 µM | [1] | |
| NKCC2 | Human | Oocytes | IC50 | 4.0 µM | [1][23] |
| KCC2 | Human | - | IC50 | 655 µM | [13][15] |
| - | - | IC50 | >100 µM | [13] |
Table 2: Inhibitory Potency of this compound on Carbonic Anhydrase (CA) Isoforms
| Target Isoform | Species | Parameter | Value | Reference(s) |
| hCA I | Human | Ki | 6.98 µM | [13] |
| hCA II | Human | Ki | 2.57 µM | [13] |
| hCA IX | Human | Ki | 21.1 nM | [13] |
| hCA XII | Human | Ki | 25.8 nM | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NKCC1 Expression
This protocol is used to determine the relative expression levels of the NKCC1 protein in cells or tissues following this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle-only control (DMSO).
-
Incubate cells with the this compound-containing medium for the desired duration (e.g., 24 hours).[24]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Mix protein lysates with Laemmli sample buffer and heat to denature the proteins.[24]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NKCC1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Gramicidin-Perforated Patch-Clamp Recording
This electrophysiological technique is essential for measuring the GABA-A reversal potential (EGABA) without disturbing the endogenous intracellular chloride concentration.[7][25][26][27][28][29]
-
Solution Preparation:
-
Prepare an intracellular pipette solution with a known potassium concentration.
-
Prepare a gramicidin stock solution (e.g., 20-50 mg/ml in DMSO).
-
On the day of the experiment, add gramicidin to the intracellular solution to a final concentration of 20-80 µg/ml. Sonicate to dissolve.[26]
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-7 MΩ.
-
To prevent premature rupture of the cell membrane, first, fill the tip of the pipette with gramicidin-free solution and then back-fill with the gramicidin-containing solution.[26]
-
-
Recording:
-
Approach a neuron and form a gigaohm seal.
-
Do not rupture the membrane. Monitor the access resistance as gramicidin forms pores in the membrane patch (typically takes 15-30 minutes). A stable access resistance indicates a successful perforated patch.[25]
-
-
Measurement of EGABA:
-
Voltage-clamp the neuron at various holding potentials.
-
Locally apply a GABA-A receptor agonist (e.g., muscimol) at each holding potential and record the resulting current.
-
Plot the peak current amplitude against the holding potential. The x-intercept of this current-voltage (I-V) curve represents EGABA.[25]
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration.
-
Repeat the EGABA measurement to determine the effect of this compound.
-
Protocol 3: LDH Cytotoxicity Assay
This colorimetric assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[20][21][30][31][32]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 104 – 5 x 104 cells/well.[32]
-
Prepare wells for controls: no-cell control (medium only), vehicle-only control (untreated cells), and a positive control for maximum LDH release (cells treated with a lysis solution).[20]
-
Add this compound at various concentrations to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
-
Assay Procedure:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.
-
Mandatory Visualizations
Caption: this compound's off-target effect on the GABAergic signaling pathway.
References
- 1. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of this compound and various this compound derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Off-Label Use of this compound for Brain Disorders: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-Label Use of this compound for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking Early GABA Depolarization with this compound Results in Permanent Alterations in Cortical Circuits and Sensorimotor Gating Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking early GABA depolarization with this compound results in permanent alterations in cortical circuits and sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The GABA Polarity Shift and this compound Treatment: Making Sense Requires Unbiased and Undogmatic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Anticancer Activity for the this compound-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. jneurosci.org [jneurosci.org]
- 28. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 29. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. assaygenie.com [assaygenie.com]
- 31. file.medchemexpress.com [file.medchemexpress.com]
- 32. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Bumetanide Experimental Solutions: Technical Support Center
Welcome to the technical support center for bumetanide experimental solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and use of this compound in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-25 mM). For in vivo studies, after initial dissolution in DMSO, further dilution in sterile saline (0.9%) is a common practice.[1] Always ensure the final concentration of DMSO in your experimental system is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and protected from light.[1] When stored correctly, the solid form of this compound is stable for at least four years. Aqueous dilutions of this compound are less stable and it is recommended to prepare them fresh for each experiment and use them within 24 hours.[2]
Q3: My this compound solution precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue due to the poor aqueous solubility of this compound. To mitigate this, you can try the following:
-
Increase the pH: this compound is more soluble in alkaline solutions. Adjusting the pH of your aqueous buffer to 7.4 or slightly higher can improve solubility.[3]
-
Use a co-solvent: For some applications, a small percentage of a water-miscible organic solvent can be maintained in the final solution.
-
Warm the solution slightly: Gentle warming can sometimes help redissolve the precipitate, but be cautious as high temperatures can degrade this compound.
-
Prepare a lower concentration stock solution: This will result in a lower final concentration of DMSO upon dilution, which may prevent precipitation.
Q4: What are the visible signs of this compound degradation in my solution?
A4: Visual inspection is the first step in assessing the stability of your this compound solution. Signs of degradation can include:
-
Discoloration: A change from a clear, colorless solution to a yellowish or brownish hue.
-
Precipitation: The formation of solid particles in the solution.
-
Cloudiness: A lack of clarity in the solution.
If you observe any of these changes, it is recommended to discard the solution and prepare a fresh one. For parenteral administration, solutions should always be inspected for particulate matter and discoloration prior to use.[2]
Troubleshooting Guides
Inconsistent Results in In Vitro Experiments
Problem: I am observing high variability or lower-than-expected efficacy of this compound in my cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare a fresh stock solution from solid this compound. Ensure proper storage of stock solutions at -20°C and protection from light. Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Low NKCC1 Expression in Cell Line | Verify the expression level of the Na-K-2Cl cotransporter (NKCC1) in your cell line using methods like Western Blot or qPCR.[4] Different cell lines have varying levels of NKCC1 expression. |
| Suboptimal Assay Conditions | Check and optimize the pH, temperature, and ionic composition of your assay buffers. This compound's activity can be influenced by these factors.[4] |
| Precipitation of this compound | Visually inspect your final working solution for any signs of precipitation. If present, refer to the FAQ on preventing precipitation. |
High Inter-Animal Variability in In Vivo Experiments
Problem: My in vivo experimental results with this compound show a high degree of variability between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For intraperitoneal (i.p.) injections, use a consistent injection site and technique. |
| Variability in Animal Cohort | Use animals that are closely matched in age, weight, and sex to minimize physiological differences.[4] |
| Precipitation of Injected Solution | If you are diluting a DMSO stock in saline, ensure the drug remains in solution. Precipitation can lead to inaccurate dosing. Consider adjusting the vehicle composition if precipitation is observed. |
| Pharmacokinetic Differences | Be aware that factors such as the health status and genetic background of the animals can influence the absorption, distribution, metabolism, and excretion of this compound.[4] |
Data on this compound Stability
The following table summarizes the degradation of this compound under various stress conditions, based on forced degradation studies. This data is useful for understanding the stability profile of this compound.
| Stress Condition | Temperature | Duration | % Drug Recovered | % Drug Degraded | Reference |
| Acidic Hydrolysis (0.1N HCl) | 80°C | 30 min | 98.79 | 1.21 | [5] |
| Alkaline Hydrolysis (0.1N NaOH) | 80°C | 30 min | 99.26 | 0.74 | [5] |
| Thermal Degradation | 80°C | 30 min | 98.29 | 1.71 | [5] |
| Thermal Degradation | 105°C | 6 hours | Significant degradation observed | Not specified | [6] |
| Oxidative Degradation (20% H₂O₂) | Room Temp | Not specified | Significant degradation observed | Not specified | [6] |
| Photolytic Degradation | 1.2 million lux hours | 16 hours | Significant degradation observed | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 25 mM).
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved, resulting in a clear solution.
-
Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
Prepared this compound stock solution (e.g., 25 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile pipette and tips
Procedure:
-
Determine the final desired working concentration of this compound for your experiment (e.g., 10 µM).
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution. For example, to prepare 1 mL of 10 µM working solution from a 25 mM stock:
-
(10 µM * 1 mL) / 25,000 µM = 0.0004 mL = 0.4 µL
-
-
To ensure accuracy, it is advisable to perform a serial dilution. For instance, first, dilute the 25 mM stock 1:100 in culture medium to create an intermediate solution of 250 µM. Then, add 40 µL of this intermediate solution to 960 µL of medium to achieve a final concentration of 10 µM in 1 mL.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium. In the example above, the final DMSO concentration is 0.04%.
-
Gently mix the working solution and the vehicle control by pipetting before adding them to your cell cultures.
Protocol 3: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL) as described in Protocol 1.[1]
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution in sterile 0.9% saline to the final desired concentration for injection (e.g., 0.2 mg/kg in a typical injection volume).[1]
-
Vortex the final solution gently to ensure it is well-mixed.
-
Visually inspect the solution for any precipitation before drawing it into the syringe for injection. The solution should be freshly prepared before each set of injections.
Visualizations
This compound's Mechanism of Action on GABAergic Signaling
This compound is a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1). In immature neurons and certain pathological conditions, high NKCC1 activity leads to an accumulation of intracellular chloride. This high intracellular chloride concentration causes the GABA-A receptor-mediated response to be depolarizing (excitatory). By inhibiting NKCC1, this compound reduces intracellular chloride, restoring the hyperpolarizing (inhibitory) action of GABA.[7][8]
Caption: this compound inhibits NKCC1, altering neuronal chloride gradients.
Experimental Workflow: Preparing this compound for Cell Culture
This workflow outlines the key steps for preparing a this compound working solution for treating cultured cells, from the solid compound to the final application.
Caption: Workflow for preparing this compound solutions for cell culture.
Troubleshooting Logic for this compound Experiments
This diagram illustrates a logical approach to troubleshooting inconsistent experimental results with this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Solubilization and stability of this compound in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Bumetanide-Induced Electrolyte Imbalance in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing electrolyte imbalances that can occur during in vivo studies involving the loop diuretic, bumetanide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes electrolyte imbalance?
A1: this compound is a potent inhibitor of the Na-K-2Cl symporters, NKCC1 and NKCC2.[1] In the kidney, it primarily acts on the NKCC2 transporter located in the thick ascending limb of the loop of Henle. By blocking the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-), this compound leads to increased urinary excretion of these ions, along with water. This disruption of normal ion reabsorption is the direct cause of the observed electrolyte imbalances.[1]
Q2: What are the most common electrolyte disturbances observed with this compound administration in animal models?
A2: The most frequently encountered electrolyte imbalances are:
-
Hypokalemia: Low potassium levels[1]
-
Hyponatremia: Low sodium levels[1]
-
Hypochloremia: Low chloride levels[1]
-
Hypomagnesemia: Low magnesium levels[2]
-
Hypocalcemia: Low calcium levels[2]
Of these, hypokalemia is often the most significant and requires careful monitoring and management.[1]
Q3: How quickly do electrolyte imbalances develop after this compound administration?
A3: this compound has a rapid onset of action, with diuresis typically beginning within minutes to an hour after administration.[1] Consequently, changes in urinary electrolyte excretion are observed quickly, and alterations in serum electrolyte concentrations can become apparent within hours, especially with higher doses.[1]
Q4: What are the clinical signs of electrolyte imbalance in animals?
A4: Animals experiencing electrolyte imbalances, particularly hypokalemia and hypomagnesemia, may exhibit muscle tremors, weakness, or cardiac arrhythmias.[2] Severe dehydration due to excessive fluid loss can also lead to lethargy, sunken eyes, and reduced skin turgor.[2]
Q5: How can I proactively manage these side effects?
A5: A proactive management strategy is crucial. This includes:
-
Baseline Measurements: Before starting the experiment, record baseline body weight and serum electrolyte levels for each animal.[2]
-
Fluid and Electrolyte Replacement: Implement a fluid replacement plan from the start of the experiment. A common approach is to replace the volume of urine output with an equivalent volume of a balanced electrolyte solution like Lactated Ringer's solution.[2]
-
Regular Monitoring: Continuously monitor body weight, clinical signs of dehydration, and serum electrolytes at regular intervals throughout the study.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive weight loss (>10% of initial body weight), lethargy, dry mucous membranes. | Severe dehydration due to the potent diuretic effect of this compound.[2] | Immediate Action: 1. Temporarily suspend this compound administration. 2. Provide a replacement fluid solution, such as Lactated Ringer's solution, subcutaneously or intraperitoneally. The volume should be calculated to replace the estimated fluid deficit.[2] Long-term Solution: 1. Re-evaluate your experimental design. You may need to lower the dose of this compound or administer it less frequently. 2. Implement a proactive fluid and electrolyte replacement plan to run concurrently with this compound treatment.[2] |
| Animals exhibit muscle tremors, weakness, or arrhythmia. | Classic signs of electrolyte imbalances, particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium).[2] | Immediate Action: 1. Collect a blood sample to analyze serum electrolyte levels (potassium, sodium, chloride, magnesium, and calcium).[2] Solution: 1. If electrolyte levels are low, adjust your fluid replacement therapy to include appropriate electrolyte supplementation (e.g., potassium chloride).[2] Consult with a veterinarian for appropriate supplementation doses. |
| Inconsistent or reduced diuretic response to this compound over time. | This phenomenon, known as diuretic resistance or tolerance, can occur due to the body's compensatory mechanisms in response to prolonged fluid and electrolyte loss. Dehydration itself can also reduce the diuretic response.[2] | Solution: 1. Ensure adequate fluid and electrolyte replacement to maintain a euvolemic state (normal body fluid volume). One study in dogs demonstrated that acute tolerance to this compound infusion can be reversed by rehydration.[3] 2. Consider combining this compound with a diuretic that has a different mechanism of action, such as a thiazide diuretic, with careful monitoring.[2] |
Data Summary
The following tables summarize typical this compound dosages used in animal studies and the effects of mitigation strategies on electrolyte balance.
Table 1: Reported this compound Dosages in Animal Models
| Animal Model | Route of Administration | Reported Dose Range | Observed Effects & Remarks |
| Mouse | Intraperitoneal (IP) / Subcutaneous (SC) | 0.1 - 10 mg/kg | Dose-dependent diuresis. Higher doses are more likely to cause significant electrolyte disturbances. |
| Rat | Oral (PO) / Intravenous (IV) | 0.5 - 25 mg/kg | Potent diuretic and natriuretic effects.[4] |
| Dog | Intravenous (IV) | 0.05 - 0.5 mg/kg | Significant diuresis and natriuresis; hydration status markedly affects the response.[2][4] |
| Rabbit | Intravenous (IV) Infusion | 1 mg/kg over 4 hours | The diuretic and natriuretic effects were markedly different depending on the rate and composition of fluid replacement.[5] |
Note: These are general dose ranges. It is highly recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Table 2: Representative Data on Mitigation of this compound-Induced Electrolyte Imbalance in a Rabbit Model
| Treatment Group | Fluid Replacement | 8-hour Urine Output (mL) | 8-hour Sodium (Na+) Excretion (mmol) | 8-hour Chloride (Cl-) Excretion (mmol) |
| This compound (1 mg/kg IV infusion) | 0% | 189 | 9.19 | 10.8 |
| This compound (1 mg/kg IV infusion) | 50% replacement with Lactated Ringer's | 317 | 16.5 | 33.7 |
| This compound (1 mg/kg IV infusion) | 100% replacement with Lactated Ringer's | 2170 | 88.8 | 77.4 |
| This compound (1 mg/kg IV infusion) | 100% replacement with 5% Dextrose in Water | 306 | 15.7 | 11.7 |
Data adapted from a study evaluating the effects of fluid replacement on the pharmacodynamics of intravenous this compound in rabbits.[5] This table illustrates the profound impact of adequate fluid and electrolyte replacement on the diuretic and natriuretic effects of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Electrolyte Imbalance in Rodents
Objective: To determine the effect of a single dose of this compound on serum electrolyte concentrations in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Electrolyte analyzer
Procedure:
-
Acclimatize animals to the experimental conditions for at least 3 days.
-
Divide animals into treatment groups (e.g., vehicle control, and different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At predetermined time points (e.g., 2, 4, 6, and 24 hours post-dose), collect blood samples.
-
If using metabolic cages, collect urine at corresponding time intervals to measure urinary electrolyte excretion.
-
Process blood samples to obtain serum.
-
Analyze serum and urine samples for electrolyte concentrations (Na+, K+, Cl-, Mg2+, Ca2+) using an electrolyte analyzer.
-
Record and analyze the data to determine the dose- and time-dependent effects of this compound on electrolyte levels.[1]
Protocol 2: Mitigation of this compound-Induced Hypokalemia with Potassium Chloride (KCl) Supplementation
Objective: To evaluate the efficacy of potassium chloride (KCl) supplementation in preventing this compound-induced hypokalemia.
Materials:
-
This compound
-
Potassium chloride (KCl) solution
-
Vehicle
-
Oral gavage needles
-
Blood collection supplies
-
Electrolyte analyzer
Procedure:
-
Establish a this compound dose that consistently induces a measurable decrease in serum potassium in your animal model (based on Protocol 1).
-
Divide animals into at least three groups:
-
Group A: Vehicle control
-
Group B: this compound alone
-
Group C: this compound + KCl supplementation
-
-
Prepare a sterile solution of KCl for oral administration. The exact dose will need to be optimized, but a starting point could be a dose calculated to replace the anticipated urinary potassium loss.
-
Administer this compound to Groups B and C.
-
Concurrently or shortly after this compound administration, administer the KCl solution to Group C via oral gavage. Administer vehicle to Groups A and B.
-
Collect blood samples at the time of peak this compound effect (e.g., 4 hours post-dose).
-
Analyze serum for potassium concentration.
-
Compare the serum potassium levels between the groups to determine if KCl supplementation mitigated the hypokalemic effect of this compound.[1]
Protocol 3: Fluid Replacement Therapy
Objective: To maintain euvolemia and normal electrolyte balance during this compound treatment.
Materials:
-
Lactated Ringer's solution
-
Sterile syringes and needles
-
Warming device for fluids (optional, but recommended to prevent hypothermia)
Procedure:
-
Measure Urine Output: Use metabolic cages to determine the volume of urine excreted by each animal over a set period (e.g., 24 hours).
-
Calculate Replacement Volume: The volume of Lactated Ringer's solution to be administered should be equal to the volume of urine output during the preceding collection period.
-
Administration: Administer the calculated volume of Lactated Ringer's solution subcutaneously (SC) or intraperitoneally (IP). The total daily replacement volume can be given as a single dose or divided into multiple administrations.[2]
-
Electrolyte Supplementation: If blood analysis reveals specific electrolyte deficiencies (e.g., hypokalemia), consult with a veterinarian to determine the appropriate amount of electrolyte supplement (e.g., potassium chloride) to add to the replacement fluid.[2]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the Na-K-2Cl cotransporter in the kidney.
Experimental Workflow
Caption: General experimental workflow for in vivo this compound studies.
Logical Relationship of Mitigation Strategies
Caption: Logical relationship of strategies to mitigate this compound-induced electrolyte imbalance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of acute tolerance to this compound: constant-rate infusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative diuretic and tissue distribution study of this compound and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the rate and composition of fluid replacement on the pharmacokinetics and pharmacodynamics of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bumetanide Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the bioavailability of bumetanide for in vivo studies. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key pharmacokinetic properties?
This compound is a potent loop diuretic used to treat edema associated with heart, kidney, or liver disease.[1][2][3] It functions by inhibiting the Na-K-2Cl cotransporter (NKCC1/NKCC2) in the ascending limb of the Loop of Henle in the kidneys, which reduces the reabsorption of sodium, potassium, and chloride, leading to increased water excretion.[2][4][5][6]
Key pharmacokinetic properties include:
-
Bioavailability: Oral bioavailability is relatively high, between 80% and 100% in healthy subjects.[1][2][7]
-
Solubility: It is a crystalline solid that is poorly soluble in aqueous buffers, but soluble in organic solvents like DMSO, DMF, and ethanol.[8]
-
Onset of Action: Following oral administration, diuresis begins within 30-60 minutes, peaking between 1 and 2 hours.[2][5]
-
Half-Life: The elimination half-life is short, approximately 1.0 to 1.5 hours in humans.[1][2]
-
Metabolism: It is primarily metabolized in the liver, with about half of the drug excreted unchanged in the urine.[2]
-
Protein Binding: this compound is heavily bound to plasma proteins (~95-98%).[1][9]
Q2: Why is enhancing this compound's bioavailability for in vivo studies often necessary?
While oral bioavailability is high in healthy subjects, several factors can necessitate enhancement strategies in research settings, particularly in disease models:
-
Pathophysiological Conditions: In conditions like congestive heart failure, gut edema can impair the absorption of oral drugs, leading to lower and more variable bioavailability.[10]
-
Poor Brain Penetration: this compound is highly ionized at physiological pH and heavily protein-bound, which limits its ability to cross the blood-brain barrier.[9] This is a significant hurdle for neurological studies.
-
Rapid Metabolism and Elimination: The short half-life, especially in rodents (as short as 13 minutes in rats), can make it difficult to maintain therapeutic concentrations for chronic studies.[11]
-
Low Aqueous Solubility: The drug's poor water solubility can present challenges in developing certain formulations, especially for parenteral administration.[8][12]
Q3: What are the primary strategies to enhance the bioavailability and efficacy of this compound?
Several strategies can be employed to overcome the limitations of conventional this compound administration for in vivo research:
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve dissolution rate and bioavailability.[13][14]
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with polymers can significantly enhance its solubility and dissolution.[15][16]
-
Nanoparticle Formulations: Encapsulating or loading this compound into nanocarriers, such as hydroxyapatite nanorods or lipid-based nanoparticles, can improve solubility, dissolution rates, and potentially target drug delivery.[12][17][18]
-
Gastro-retentive Systems: Floating tablets have been designed to prolong the gastric residence time of this compound, which may improve its absorption and bioavailability for drugs with a narrow absorption window.[3]
-
-
Chemical Modification (Prodrugs):
-
Lipophilic and uncharged prodrugs of this compound have been designed to increase penetration across the blood-brain barrier.[9][19] These compounds are converted into the active this compound molecule within the brain. Studies have shown that prodrugs like BUM5 can achieve significantly higher brain concentrations of this compound compared to administering the parent drug.[9][20]
-
-
Alternative Routes of Administration:
-
Intranasal (IN) Delivery: A novel intranasal spray formulation has been developed to bypass gastrointestinal absorption.[10] This route offers rapid absorption, avoids first-pass metabolism, and has shown bioequivalence to oral administration in healthy individuals, with a faster time to maximum concentration (Tmax).[10][21][22][23]
-
Intravenous (IV) Administration: IV injection provides 100% bioavailability and is the standard for achieving rapid and high plasma concentrations, often used as a reference in bioavailability studies.[10][24]
-
Q4: What is the mechanism of action for this compound?
This compound's primary mechanism is the inhibition of the Na-K-2Cl cotransporter.[2][6] In the kidney, it targets the NKCC2 isoform in the thick ascending limb of the loop of Henle, preventing the reabsorption of sodium and chloride ions and causing potent diuresis.[4][5] In the brain and other tissues, it targets the NKCC1 isoform.[25][26] By blocking NKCC1, this compound can decrease intracellular chloride concentrations in neurons, which can enhance the hyperpolarizing (inhibitory) effects of the neurotransmitter GABA.[7] This latter mechanism is the basis for its investigation in treating neurological disorders like seizures and autism.[7][9]
Troubleshooting Guides
Q: My experimental results with this compound are inconsistent. What are common sources of variability?
A: Variability in this compound experiments can arise from several factors:
-
Stock Solution Issues: Improperly prepared, stored, or aged stock solutions can lead to inconsistent concentrations. This compound is poorly soluble in water, so using an organic solvent like DMSO for the initial stock is crucial.[8][25]
-
Animal Model Variability: In in vivo studies, factors such as the age, sex, health status, and genetic background of the animals can alter the drug's absorption, distribution, metabolism, and excretion (ADME).[25] The specific disease model (e.g., heart failure) can also impact drug absorption.[10]
-
Assay Conditions: For in vitro work, factors like pH, temperature, and buffer composition can influence this compound's stability and activity. High serum concentrations in culture media can also reduce the free concentration of this compound due to protein binding.[25]
-
Administration Route: Oral administration can have higher variability compared to parenteral routes like IV or intranasal, especially in disease models affecting the gut.[23]
Q: I'm observing lower-than-expected efficacy of my oral this compound formulation in a heart failure model. What could be the cause?
A: This is a common issue. In heart failure models, gut wall edema and reduced splanchnic blood flow can significantly impair the absorption of orally administered drugs.[10] This leads to lower bioavailability and a blunted diuretic response.
-
Troubleshooting Steps:
-
Confirm Gut Edema: Assess the animal model for evidence of gut edema.
-
Switch Administration Route: Consider using an alternative administration route that bypasses the gastrointestinal tract, such as intravenous, intramuscular, or intranasal delivery, to ensure more reliable and complete absorption.[10][27]
-
Use an Enhanced Formulation: If oral administration is necessary, consider using a formulation designed to enhance solubility and absorption, such as a solid dispersion or nanoparticle-based system.[12][15]
-
Q: I need to increase this compound concentration in the brain for a neurology study. What are the most effective strategies?
A: Standard this compound administration results in very poor brain penetration.[9][11]
-
Effective Strategies:
-
Prodrugs: This is the most targeted approach. Lipophilic ester prodrugs of this compound (like BUM5) are designed to cross the blood-brain barrier and are then metabolized into active this compound within the brain, leading to significantly higher brain concentrations.[9][19][20]
-
Inhibition of Metabolism: In rodents, this compound is rapidly metabolized. Co-administration with an inhibitor of its metabolism, such as piperonyl butoxide (PBO), can increase the drug's half-life and subsequently elevate its concentration in both plasma and brain.[11]
-
Q: My this compound stock solution is difficult to prepare and seems unstable. What is the best practice?
A: this compound's poor aqueous solubility is the primary challenge.[8]
-
Best Practices:
-
Use an Organic Solvent: First, dissolve this compound powder in an organic solvent like DMSO or DMF to create a high-concentration primary stock solution.[8][25]
-
Dilute as Needed: This primary stock can then be diluted with your aqueous buffer or vehicle of choice for the final working solution.[25]
-
Storage: Store the primary stock solution at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[8] Prepare fresh dilutions for each experiment from the frozen stock.
-
Check for Precipitation: When diluting the organic stock into an aqueous buffer, observe the solution carefully to ensure the drug does not precipitate out.
-
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes key pharmacokinetic parameters from studies comparing different this compound formulations and routes of administration in healthy human subjects.
| Formulation/Route | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability (F%) | Reference |
| Oral Tablet | 2 mg | ~35-45 | 1.5 | ~100-120 | ~80-100% (Reference) | [10][21][22] |
| Intravenous (IV) | 2 mg | ~150-200 | < 0.5 | ~110-130 | 100% (Defined) | [10][21] |
| Intranasal (IN) Spray | 2 mg | ~35-45 | 1.0 | ~100-120 | Bioequivalent to Oral | [10][21][22] |
Note: Values are approximate and can vary between studies. Cmax = Maximum Concentration; Tmax = Time to Maximum Concentration; AUC = Area Under the Curve.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Calculation: this compound has a molecular weight of 364.4 g/mol . To prepare a 10 mM stock solution, you will need 3.644 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 3.644 mg) in a sterile microcentrifuge tube.[25]
-
Dissolution: Add the appropriate volume of high-purity DMSO (e.g., 1 mL).[25]
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulates.[25]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General In Vivo Bioavailability Study in a Rodent Model
-
Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) to the housing conditions for at least one week.
-
Grouping: Divide animals into groups based on the formulations to be tested (e.g., Group 1: Oral solution; Group 2: IV solution; Group 3: Test formulation).
-
Fasting: Fast the animals overnight (with free access to water) before drug administration.
-
Administration: Administer the specific this compound formulation to each group at a defined dose. For the IV group, infuse the solution over 2-3 minutes via a cannulated vein (e.g., jugular or tail vein).[24]
-
Blood Sampling: Collect serial blood samples (e.g., ~200 µL) from a cannulated artery or via tail/saphenous vein puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes).[24] Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Harvest the plasma and store it at -80°C until analysis.[24]
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC.[28][29]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group. Determine the absolute bioavailability of the test formulation relative to the IV group (F% = (AUC_test / AUC_IV) × (Dose_IV / Dose_test) × 100).
Protocol 3: Preparation of Hydroxyapatite Nanorod (HAP-NRD) - this compound Hybrids
This protocol is adapted from a published method for enhancing the solubility of poorly water-soluble drugs.[12]
-
Drug Solution Preparation: Prepare a solution of this compound by dissolving 200 mg of the drug in 20 mL of an ethanol/water mixture (3:1 v/v). Use magnetic stirring until the drug is completely dissolved.[12]
-
Hybrid Formation: Add 300 mg of pre-synthesized hydroxyapatite nanorods (HAP-NRD) to the this compound solution.
-
Sonication and Stirring: Sonicate the dispersion for approximately 5 minutes, then stir at room temperature for 24 hours to allow for drug loading.[12]
-
Separation and Drying: Centrifuge the dispersion at 6000 rpm for 5 minutes to pellet the hybrid material.
-
Final Product: Decant the supernatant and dry the resulting powder in an oven at 60°C overnight.[12] The final product can be characterized for drug loading and used in dissolution or in vivo studies.
Protocol 4: Quantification of this compound in Plasma by HPLC
This protocol outlines a general method based on published assays.[28][30]
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample, add an internal standard.
-
Add 400-600 µL of cold acetonitrile to precipitate plasma proteins.[28]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
HPLC System and Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.[29][31]
-
Detector: A fluorescence detector is highly sensitive for this compound (e.g., excitation λ = 338 nm, emission λ = 433 nm).[28] A UV detector can also be used (e.g., 254 nm).[28]
-
Flow Rate: Typically around 1.0 mL/min.[31]
-
Injection Volume: 10-20 µL.
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in blank plasma.
-
Run the prepared samples on the HPLC system.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio (this compound/internal standard) to the calibration curve.
-
Visualizations
Caption: Workflow for selecting a this compound bioavailability enhancement strategy.
Caption: this compound inhibits the Na-K-2Cl cotransporter, blocking ion reabsorption.
Caption: A lipophilic prodrug crosses the BBB and converts to active this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. WO2021084120A1 - Liquid oral formulation of this compound - Google Patents [patents.google.com]
- 9. A novel prodrug-based strategy to increase effects of this compound in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound nasal spray: a novel approach to enhancing diuretic response and advancing ambulatory heart failure care? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consequences of inhibition of this compound metabolism in rodents on brain penetration and effects of this compound in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 15. Development of Tablet Formulation of Amorphous Solid Dispersions Prepared by Hot Melt Extrusion Using Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Nanoparticles Formation and Their Physico-Chemical and Biomedical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. The this compound prodrug BUM5, but not this compound, potentiates the antiseizure effect of phenobarbital in adult epileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Nasal this compound Safe, Effective in Healthy Adults | tctmd.com [tctmd.com]
- 23. Nasal spray version of common diuretic has potential to help treat heart failure | American Heart Association [newsroom.heart.org]
- 24. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 25. benchchem.com [benchchem.com]
- 26. jneurosci.org [jneurosci.org]
- 27. madbarn.com [madbarn.com]
- 28. High-performance liquid chromatographic assay for this compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. actascientific.com [actascientific.com]
- 30. tandfonline.com [tandfonline.com]
- 31. jetir.org [jetir.org]
Technical Support Center: Optimizing Bumetanide Experiments by Identifying and Minimizing Confounding Variables
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of bumetanide experiments. The focus is on identifying and mitigating common confounding variables to ensure the validity and reproducibility of your research findings.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo and in vitro experiments involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| In Vivo: High mortality, excessive weight loss, or lethargy in animal subjects. | Dehydration and/or severe electrolyte imbalance due to this compound's potent diuretic effect.[1][2] | Immediate Action: Temporarily halt this compound administration. Provide subcutaneous or intraperitoneal injections of a balanced electrolyte solution like Lactated Ringer's.[1] Long-Term Solution: Implement a proactive fluid and electrolyte management plan. This may include providing electrolyte-supplemented drinking water or scheduled administration of replacement fluids. Regularly monitor animal weight, water intake, and urine output.[1][2] |
| In Vivo: Inconsistent or diminished diuretic response over time. | Diuretic tolerance or resistance. This can be caused by the body's compensatory mechanisms in response to prolonged fluid and electrolyte loss.[2] | Solution: Ensure adequate fluid and electrolyte replacement to maintain normal body fluid volume.[2] Consider a brief "drug holiday" to restore sensitivity. Co-administration with a diuretic that has a different mechanism of action, such as a thiazide, may also be effective, but requires careful monitoring.[2] |
| In Vivo (Neurological Studies): Lack of expected behavioral or neurological effect. | Poor blood-brain barrier (BBB) penetration. this compound is actively extruded from the central nervous system by efflux transporters like OAT3.[3] | Considerations: Direct central administration (e.g., intracerebroventricular injection) may be necessary for some experimental questions. Alternatively, co-administration with an efflux pump inhibitor like probenecid has been shown to increase brain concentrations of this compound.[3] |
| In Vitro: Lower than expected potency or inconsistent results. | 1. This compound degradation: Improperly stored or prepared solutions can lose potency.[1] 2. Variable NKCC1 expression: The target of this compound, the NKCC1 cotransporter, can have varying expression levels depending on the cell line, passage number, and culture conditions.[1] 3. Serum protein binding: this compound can bind to albumin and other proteins in the culture medium, reducing its free and active concentration.[1] | Solutions: 1. Prepare fresh this compound solutions regularly and store them protected from light.[1] 2. Confirm NKCC1 expression levels in your cell model using techniques like qPCR or Western blot.[1] 3. Consider reducing the serum concentration in your culture medium during the experiment, if feasible for your cell type.[1] |
| General: Unexpected or off-target effects observed. | Interaction with other cellular targets. While this compound is a potent NKCC1 inhibitor, at higher concentrations it can also affect other ion transporters and enzymes, such as KCC2 and carbonic anhydrases.[4] | Mitigation: Use the lowest effective concentration of this compound to maximize specificity for NKCC1. Include appropriate controls to assess potential off-target effects. For example, when studying neuronal activity, consider using a structurally different NKCC1 inhibitor to confirm that the observed effects are not due to a unique off-target action of this compound. |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound that I should consider in my experimental design?
A1: this compound is a potent loop diuretic that selectively inhibits the Na-K-2Cl cotransporter (NKCC). There are two main isoforms: NKCC1, which is widely expressed, including in neurons, and NKCC2, which is primarily found in the kidneys. In most non-renal tissues, the effects of this compound are attributed to the inhibition of NKCC1. This inhibition disrupts the transport of sodium, potassium, and chloride ions across the cell membrane.[1]
Q2: How should I prepare and store this compound solutions for my experiments?
A2: For in vitro experiments, a common method is to prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent like DMSO.[5][6] This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] For in vivo studies, the DMSO stock can be diluted in a suitable vehicle like sterile saline to the final desired concentration.[7] The final concentration of DMSO in the administered solution should be kept low (ideally ≤5%) to minimize potential toxicity.[7] Always prepare fresh working solutions from the stock on the day of the experiment.
In Vivo Experiments
Q3: What are the most critical confounding variables to control for in animal studies with this compound?
A3: The most significant confounding variable is its diuretic effect, which can lead to dehydration and electrolyte imbalances (hypokalemia, hyponatremia, etc.).[1][2] These physiological changes can independently affect a wide range of biological processes and must be carefully monitored and managed to avoid misinterpretation of experimental results.[1][2]
Q4: How can I minimize the diuretic effects of this compound in my animal experiments to isolate its other potential actions?
A4: A proactive fluid and electrolyte replacement strategy is essential. This can involve providing animals with free access to a salt lick or electrolyte-supplemented drinking water. For more precise control, you can measure daily urine output and replace the volume with a balanced electrolyte solution such as Lactated Ringer's, administered subcutaneously or intraperitoneally.[1]
In Vitro Experiments
Q5: I am studying neuronal activity. How can this compound's effect on intracellular chloride be a confounding factor?
A5: In many neurons, particularly during development or in certain pathological states, the intracellular chloride concentration is high due to the activity of NKCC1. This can cause the neurotransmitter GABA to have a depolarizing (excitatory) effect instead of its typical hyperpolarizing (inhibitory) effect.[6] this compound, by inhibiting NKCC1, lowers intracellular chloride and can restore the inhibitory action of GABA.[6] Therefore, any observed changes in neuronal activity following this compound treatment could be an indirect consequence of this shift in GABAergic signaling, rather than a direct effect on the specific process you are studying.
Q6: Are there any known off-target effects of this compound that I should be aware of in my in vitro experiments?
A6: Yes, while this compound is highly selective for NKCC1, it can interact with other proteins, especially at higher concentrations. These include the K-Cl cotransporter KCC2, various isoforms of carbonic anhydrase, and potentially even direct interactions with GABA-A receptors.[4] It is crucial to use the lowest effective concentration of this compound and include appropriate controls to rule out significant contributions from these off-target effects.
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound's inhibitory activity and typical dosages used in animal studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Species/System | Parameter | Value | Reference |
| NKCC1 | Human NKCC1 in HEK-293 cells | IC₅₀ | 0.16 ± 0.03 µM | [8] |
| NKCC1 | Rat NKCC1 in HEK-293 cells | IC₅₀ | 2.4 ± 0.7 µM | [8] |
| KCC2 | Human | IC₅₀ | 655 µM | [4] |
| Carbonic Anhydrase I (hCA I) | Human | Kᵢ | 6.98 µM | [4] |
| Carbonic Anhydrase II (hCA II) | Human | Kᵢ | 2.57 µM | [4] |
| Carbonic Anhydrase IX (hCA IX) | Human | Kᵢ | 21.1 nM | [4] |
| Carbonic Anhydrase XII (hCA XII) | Human | Kᵢ | 25.8 nM | [4] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.
Table 2: Typical In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage Range | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 - 50 mg/kg | [7] |
| Rat | Intravenous (i.v.) | 0.25 mg/kg | [9] |
| Dog | Intravenous (i.v.) | 0.05 - 0.5 mg/kg | [1] |
Experimental Protocols
Protocol 1: Monitoring Electrolyte and Hydration Status in Rodents
Objective: To monitor and manage this compound-induced dehydration and electrolyte imbalances in vivo.
Materials:
-
Metabolic cages for urine collection
-
Analytical balance
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Electrolyte analyzer
-
Lactated Ringer's solution
-
Sterile syringes and needles
Procedure:
-
Baseline Measurements: Before initiating this compound treatment, record the baseline body weight and collect a blood sample from each animal to determine baseline serum electrolyte levels (Na⁺, K⁺, Cl⁻, Mg²⁺, Ca²⁺).[1]
-
Acclimatization: Acclimatize animals to the metabolic cages for at least 24 hours before the start of the experiment.[10]
-
Daily Monitoring:
-
Urine and Blood Collection:
-
Biochemical Analysis:
-
Fluid Replacement:
-
Calculate the volume of fluid lost through urination.
-
Administer an equivalent volume of Lactated Ringer's solution subcutaneously or intraperitoneally to replace the fluid loss.[1]
-
If significant electrolyte imbalances are detected, adjust the composition of the replacement fluid accordingly (e.g., by adding potassium chloride).[5]
-
Protocol 2: In Vitro Measurement of Intracellular Chloride ([Cl⁻]i) using MQAE Fluorescence Imaging
Objective: To measure changes in intracellular chloride concentration in response to this compound treatment in cultured cells.
Materials:
-
MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) fluorescent dye[11][12]
-
DMSO
-
Krebs-HEPES buffer (or similar physiological buffer)[12]
-
Fluorescence microscope with appropriate filter sets (Ex/Em ~350/460 nm)[11]
-
Image analysis software
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.
-
MQAE Loading:
-
Prepare a stock solution of MQAE in DMSO (e.g., 10 mM).[11]
-
Dilute the MQAE stock solution in Krebs-HEPES buffer to a final working concentration (typically 5-10 mM).[11]
-
Wash the cells three times with Krebs-HEPES buffer.[12]
-
Incubate the cells with the MQAE working solution for 30-60 minutes at 37°C, protected from light.[11][12]
-
-
Washing: Wash the cells five times with Krebs-HEPES buffer to remove extracellular dye.[12]
-
Image Acquisition:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire baseline fluorescence images of the cells.
-
-
This compound Treatment:
-
Prepare a this compound solution in Krebs-HEPES buffer at the desired final concentration.
-
Perfuse the cells with the this compound-containing solution.
-
Acquire fluorescence images at regular intervals to monitor the change in MQAE fluorescence over time. The fluorescence of MQAE is quenched by chloride, so an increase in fluorescence corresponds to a decrease in intracellular chloride.[11]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence values to the baseline to determine the relative change in intracellular chloride concentration.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action on GABAergic Signaling
Caption: this compound inhibits NKCC1, reducing intracellular chloride and restoring GABA's inhibitory function.
Experimental Workflow for In Vivo this compound Studies
Caption: A generalized workflow for conducting in vivo this compound experiments with proper controls.
Potential Off-Target Effects of this compound
Caption: this compound's primary target and potential off-target interactions to consider.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The GABA Polarity Shift and this compound Treatment: Making Sense Requires Unbiased and Undogmatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
Best practices for bumetanide storage and handling in the lab
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling bumetanide in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound powder?
This compound in its solid, crystalline form should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
2. How should I prepare and store a this compound stock solution?
To prepare a stock solution, dissolve this compound powder in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] For example, a 10 mM stock solution in DMSO is commonly used.[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C.
3. What is the best way to dissolve this compound for use in aqueous experimental buffers?
This compound has limited solubility in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, first dissolve the compound in an organic solvent like DMSO or DMF, and then dilute this stock solution with the aqueous buffer of your choice.[1]
4. How stable are this compound solutions at room temperature?
Solutions of this compound should be freshly prepared and used within 24 hours when stored at room temperature (20-25°C).[3] Aqueous solutions, in particular, are not recommended for storage for more than one day.[1] When diluted in 5% dextrose injection, this compound is stable for at least 72 hours at 23-25°C.
5. Does this compound require protection from light?
Yes, this compound solutions are sensitive to light and can discolor upon exposure.[4] It is crucial to protect this compound solutions from light during storage and experiments.
6. What are the key safety precautions for handling this compound in the lab?
When handling this compound, it is important to wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses.[5] Avoid creating dust when working with the powdered form.[6] Handling should be performed in a well-ventilated area or a fume hood.[5][6] Avoid contact with eyes, skin, and clothing, and do not ingest or inhale the compound.[1][5]
7. How should I dispose of this compound waste?
This compound waste should be treated as chemical waste and disposed of according to your institution's and local authority's regulations.[5][7] Do not dispose of this compound down the drain or in the regular trash.[7] Collect waste in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~33 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[1] |
| Ethanol | ~14 mg/mL[1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Glycofurol (at 4°C) | 167 mg/mL[8] |
| Polyethylene glycol 200 (at 4°C) | 143 mg/mL[8] |
Table 2: Stability of this compound Solutions
| Condition | Stability |
| In 5% Dextrose Injection (0.02 or 0.2 mg/mL) at 23-25°C | Stable for at least 72 hours |
| Aqueous solution | Not recommended for storage for more than one day[1] |
| At 5°C | No degradation observed[8] |
| At 57°C in nonaqueous vehicles | Half-life of 69 to 400 days; stability can be improved by adjusting pH to 7.4[8] |
| pH range | Reported to be stable between pH 4 and 10[4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Improperly prepared or stored stock solution.[2] 2. Variation in NKCC1 expression in the experimental model.[2] 3. Suboptimal assay conditions (pH, temperature, buffer).[2] | 1. Prepare fresh stock solutions and aliquot for single use.[2] 2. Verify NKCC1 expression levels using methods like Western blot or qPCR.[2] 3. Optimize and standardize all assay conditions. |
| Lower than expected potency in cell-based assays | 1. Degraded this compound stock solution. 2. Low expression of NKCC1 in the cell line.[2] 3. Binding of this compound to proteins in the culture medium (e.g., serum albumin).[2] | 1. Use a freshly prepared stock solution. 2. Confirm NKCC1 expression in your cells.[2] 3. Consider reducing the serum concentration in the medium during the experiment.[2] |
| Precipitation of this compound in aqueous buffer | 1. Low aqueous solubility of this compound.[1] 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Ensure the initial stock solution in organic solvent is fully dissolved. 2. When diluting into the aqueous buffer, add the stock solution slowly while vortexing or stirring. 3. Maintain a minimal percentage of the organic solvent in the final solution if the experimental model allows. |
| High inter-animal variability in in vivo studies | 1. Differences in animal age, weight, or sex.[2] 2. Inconsistent environmental conditions. 3. Variations in drug administration.[2] | 1. Use age-, weight-, and sex-matched animals.[2] 2. Standardize housing conditions (light-dark cycle, temperature).[2] 3. Ensure precise and consistent dosing and administration routes. |
Experimental Protocols
Protocol: In Vitro NKCC1 Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of this compound on NKCC1 activity in a cell-based assay.
1. Cell Preparation:
- Culture cells expressing NKCC1 (e.g., HEK293 cells stably transfected with NKCC1) in appropriate cell culture medium.
- Plate the cells in a suitable format (e.g., 96-well plate) and grow to a confluent monolayer.
2. Preparation of Solutions:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Assay Buffer: Use a balanced salt solution such as Hanks' Balanced Salt Solution (HBSS).
- Ion Influx Stimulus: Prepare a high-concentration solution of a salt like KCl or NaCl to stimulate ion influx.
3. Assay Procedure:
- Wash the cells with the assay buffer.
- Pre-incubate the cells with varying concentrations of this compound (prepared by diluting the stock solution in the assay buffer) for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO) without this compound.
- Initiate ion influx by adding the stimulus (e.g., high KCl). Simultaneously, add a tracer ion (e.g., ⁸⁶Rb⁺) or an ion-sensitive fluorescent dye.
- Allow the ion uptake to proceed for a specific time, ensuring it is within the linear range of uptake.
- Terminate the assay by rapidly washing the cells with ice-cold wash buffer to remove extracellular tracer ions.
- Lyse the cells to release the intracellular ions.
4. Detection and Data Analysis:
- Measure the amount of ion uptake using an appropriate plate reader (e.g., scintillation counter for ⁸⁶Rb⁺ or a fluorescence plate reader).
- Subtract the background signal from all measurements.
- Normalize the data to the vehicle control.
- Plot the percent inhibition as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Inhibition of the NKCC1/NF-κB Signaling Pathway Decreases Inflammation and Improves Brain Edema and Nerve Cell Apoptosis in an SBI Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. louisville.edu [louisville.edu]
- 8. Solubilization and stability of this compound in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bumetanide's Short Half-Life in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the challenges posed by the short half-life of bumetanide in experimental design.
Understanding the Challenge: The Fleeting Presence of this compound
This compound, a potent loop diuretic, is a valuable tool in research, particularly for its ability to inhibit the Na-K-Cl cotransporter 1 (NKCC1). However, its clinical and experimental utility is often hampered by its short biological half-life, which is approximately 1 to 1.5 hours in humans.[1][2] This rapid clearance necessitates frequent administration to maintain therapeutic concentrations, a practice that can be stressful for animal subjects and introduce variability into experimental results.
This guide explores three primary strategies to overcome this limitation: continuous delivery using osmotic pumps, encapsulation in nanoparticles, and the use of prodrugs. Each approach aims to prolong the effective concentration of this compound at the target site, ensuring more stable and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the short half-life of this compound a problem in my experiments?
A1: A short half-life means that after a standard dose, the concentration of this compound in the plasma and target tissues drops rapidly. This can lead to:
-
Fluctuating drug exposure: Resulting in inconsistent target engagement and variable biological responses.
-
Need for frequent dosing: This can cause stress to animal subjects, leading to confounding physiological responses.
-
Sub-therapeutic concentrations: For much of the period between doses, the drug concentration may be too low to exert its intended effect.
Q2: What are the main strategies to overcome this compound's short half-life?
A2: The three primary strategies are:
-
Continuous Delivery with Osmotic Pumps: Implantable pumps that release a continuous, controlled flow of this compound over an extended period.
-
Nanoparticle Encapsulation: Encasing this compound in nanoparticles to protect it from rapid metabolism and clearance, allowing for a slower, sustained release.
-
Prodrug Formulation: Chemically modifying this compound into an inactive form (prodrug) that is converted to the active drug in the body, often with improved pharmacokinetic properties.
Q3: Which strategy is best for my experiment?
A3: The choice of strategy depends on your specific experimental goals, the animal model, the duration of the study, and the desired site of action.
-
Osmotic pumps are ideal for long-term, systemic delivery with stable plasma concentrations.
-
Nanoparticles can be engineered for targeted delivery to specific tissues or cells and can offer controlled release kinetics.
-
Prodrugs can be designed to enhance brain penetration and may offer a less invasive administration route compared to osmotic pumps.
Strategy 1: Continuous Delivery with Osmotic Pumps
Continuous infusion of this compound has been shown to be more efficacious than intermittent bolus injections, achieving a more consistent diuretic effect with a lower total dose.[3][4][5] Osmotic pumps, such as ALZET® pumps, are a reliable method for achieving this continuous delivery in preclinical models.[1]
Quantitative Data: Bolus vs. Continuous Infusion
| Parameter | Bolus Injection | Continuous Infusion (Osmotic Pump) | Reference(s) |
| Plasma Concentration | Sharp peaks and troughs | Stable, steady-state concentration | [4] |
| Diuretic Efficacy | Initial robust diuresis, followed by a rapid decline | Sustained and more efficient diuresis over time | [3][4][5] |
| Total Drug Exposure (AUC) | Variable depending on dosing frequency | Consistent and predictable | [6] |
| Adverse Effects | Higher risk of toxicity at peak concentrations | Reduced risk of peak-related side effects | [4] |
Experimental Protocol: Chronic this compound Delivery via Osmotic Mini-Pumps
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid)
-
ALZET® osmotic pump (select model based on desired flow rate and duration)
-
Sterile surgical instruments
-
Anesthesia and analgesics for the animal model
Procedure:
-
Pump Selection and Preparation:
-
Choose an osmotic pump model that matches the required infusion duration and the size of the animal.
-
Calculate the required this compound concentration based on the desired dose, the animal's weight, and the pump's flow rate.
-
Under sterile conditions, dissolve the calculated amount of this compound in the chosen vehicle.
-
Fill the osmotic pump with the this compound solution according to the manufacturer's instructions.
-
-
Pump Priming (Pre-incubation):
-
Incubate the filled pump in sterile saline at 37°C for at least 4-6 hours before implantation. This ensures the pump is delivering at a steady rate immediately upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small subcutaneous incision, typically on the back between the shoulders.
-
Create a small subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesia as required.
-
-
Post-Operative Care:
-
Monitor the animal for any signs of distress or infection.
-
The pump will deliver this compound continuously at a pre-determined rate for its specified duration.
-
Troubleshooting Guide: Osmotic Pumps
| Issue | Possible Cause(s) | Solution(s) |
| Pump not delivering | Air bubbles trapped in the pump; Incorrect filling; Pump malfunction. | Ensure no air bubbles are present during filling; Verify correct filling technique; If malfunction is suspected, contact the manufacturer.[7] |
| Inconsistent delivery rate | Premature activation of the pump; Incomplete priming. | Store pumps in a dry place before use; Ensure proper priming according to the manufacturer's protocol.[3][8] |
| Local tissue reaction | Irritation from the drug solution or the pump itself. | Ensure the drug solution is at a physiological pH; Consider using a catheter to deliver the drug to a different site away from the pump. |
| Catheter blockage | Precipitation of the drug in the catheter; Kinking of the catheter. | Ensure the drug is fully dissolved and stable in the vehicle at 37°C; Use a catheter material that is compatible with the drug solution; Ensure the catheter is not bent or kinked during implantation. |
Visualization: Osmotic Pump Workflow
Strategy 2: Nanoparticle Encapsulation
Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can protect the drug from rapid degradation and clearance, leading to a sustained release profile.[9][10] This strategy also offers the potential for targeted delivery by modifying the nanoparticle surface with specific ligands.
Quantitative Data: this compound Nanoparticle Characteristics
| Parameter | Typical Value/Range | Method of Measurement | Reference(s) |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) | [11] |
| Encapsulation Efficiency | 70 - 90% | UV-Vis Spectrophotometry, HPLC | [10] |
| Drug Loading | 5 - 15% | UV-Vis Spectrophotometry, HPLC | [10] |
| In Vitro Release (24h) | 30 - 50% | Dialysis method, UV-Vis/HPLC |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
Materials:
-
This compound
-
PLGA (poly(lactic-co-glycolic acid))
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Organic solvent (e.g., dichloromethane, acetone)
-
Deionized water
-
Homogenizer or sonicator
-
Centrifuge
Procedure (Single Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in an organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant, such as PVA.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water several times to remove excess surfactant and unencapsulated drug.
-
Resuspend the washed nanoparticles in a suitable buffer or lyophylize for long-term storage.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency and drug loading.
-
Analyze the in vitro release profile.
-
Troubleshooting Guide: Nanoparticle Formulation
| Issue | Possible Cause(s) | Solution(s) |
| Large particle size/Polydispersity | Inefficient homogenization/sonication; Inappropriate surfactant concentration. | Optimize homogenization/sonication parameters (speed, time); Adjust surfactant concentration.[12][13] |
| Low encapsulation efficiency | Poor drug solubility in the organic phase; Drug leakage during preparation. | Use a co-solvent to improve drug solubility; Optimize the emulsification process to minimize drug diffusion to the aqueous phase.[14] |
| Particle aggregation | Insufficient surfactant stabilization; Inappropriate pH or ionic strength of the suspension medium. | Increase surfactant concentration; Adjust the pH and ionic strength of the resuspension buffer.[12][13] |
| Burst release of drug | Drug adsorbed on the nanoparticle surface. | Optimize the washing steps to remove surface-adsorbed drug; Consider using a different polymer with a slower degradation rate. |
Visualization: Nanoparticle Preparation Workflow
Strategy 3: Prodrug Formulation
Designing a prodrug of this compound involves masking its carboxylic acid group, which is responsible for its high ionization at physiological pH and poor brain penetration.[15][16] Lipophilic and uncharged prodrugs can more easily cross the blood-brain barrier and are then converted to the active this compound in the brain.[15]
Quantitative Data: this compound Prodrug (BUM5) vs. Parent Drug
| Parameter | This compound | BUM5 (Prodrug) | Reference(s) |
| Brain Penetration | Poor | Significantly higher brain levels of this compound | [15][16] |
| Diuretic Effect | Potent | Less diuretic than this compound | [15][16] |
| Efficacy in Epilepsy Models | Limited | More efficacious in potentiating anticonvulsant effects | [15][17] |
Experimental Protocol: Synthesis and Administration of a this compound Prodrug (Conceptual)
Synthesis (General Concept): The synthesis of a this compound prodrug, such as an ester, typically involves reacting the carboxylic acid group of this compound with an appropriate alcohol in the presence of a coupling agent or catalyst. The specific reaction conditions would need to be optimized for the desired prodrug.[16][18][19]
Administration: Prodrugs are typically administered systemically, for example, via intraperitoneal (i.p.) or intravenous (i.v.) injection, or orally, depending on their physicochemical properties. The prodrug is then distributed throughout the body and, ideally, is preferentially converted to the active drug at the target site.
Troubleshooting Guide: Prodrugs
| Issue | Possible Cause(s) | Solution(s) |
| Poor conversion to active drug | Inefficient enzymatic or chemical conversion in vivo. | Design the prodrug linker to be susceptible to enzymes present at the target site; Conduct in vitro stability and conversion studies in plasma and tissue homogenates.[18][20] |
| Off-target conversion | Conversion of the prodrug in non-target tissues, leading to side effects. | Design the prodrug to be activated by enzymes that are overexpressed at the target site.[18][20] |
| Instability of the prodrug | The prodrug is unstable in the formulation or in circulation. | Optimize the formulation to enhance stability; Modify the prodrug structure to improve its stability in biological fluids.[20] |
| Toxicity of the prodrug or byproducts | The prodrug itself or the cleaved linker molecule may be toxic. | Screen for cytotoxicity of the prodrug and its byproducts in vitro; Modify the linker to be a non-toxic or endogenous molecule.[18][20] |
Visualization: Prodrug Logic and Activation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alzet.com [alzet.com]
- 4. Loop diuretics for chronic renal insufficiency: a continuous infusion is more efficacious than bolus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. alzet.com [alzet.com]
- 8. alzet.com [alzet.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. static.igem.org [static.igem.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sciensage.info [sciensage.info]
- 15. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases [aginganddisease.org]
- 16. A novel prodrug-based strategy to increase effects of this compound in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The this compound prodrug BUM5, but not this compound, potentiates the antiseizure effect of phenobarbital in adult epileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sciensage.info [sciensage.info]
Technical Support Center: Optimizing Bumetanide Delivery to the Central Nervous System
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of bumetanide for neurological disorders. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming the blood-brain barrier (BBB) to enhance central nervous system (CNS) delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the CNS?
A1: this compound's therapeutic effects in the brain are primarily mediated by its inhibition of the Na-K-Cl cotransporter isoform 1 (NKCC1).[1][2] NKCC1 is responsible for importing chloride ions into neurons. By inhibiting NKCC1, this compound can modulate neuronal chloride gradients, which is particularly relevant in developmental and pathological conditions where altered chloride homeostasis can lead to GABAergic signaling dysfunction.[2][3][4]
Q2: Why are the observed in vivo CNS effects of this compound often less potent than expected from in vitro studies?
A2: The discrepancy between in vitro and in vivo efficacy is largely due to this compound's poor penetration across the blood-brain barrier (BBB).[1][5][6] Following systemic administration, brain concentrations of this compound are often too low to effectively inhibit NKCC1.[1][5] This is a critical limiting factor for its clinical utility in treating brain disorders.[1][5]
Q3: What are the main factors limiting this compound's entry into the brain?
A3: Several factors contribute to the low brain-to-plasma ratio of this compound:
-
High Plasma Protein Binding: this compound is extensively bound to plasma proteins (over 95%), which restricts its free fraction available for passive diffusion across the BBB.[5][6]
-
High Ionization: At physiological pH, this compound is highly ionized, which also limits its ability to passively cross the lipid membranes of the BBB.[5]
-
Active Efflux Transport: this compound is actively transported out of the brain by several efflux transporters located at the BBB. These include Organic Anion Transporter 3 (OAT3), Organic Anion-Transporting Polypeptide 1a4 (Oatp1a4), and Multidrug Resistance Protein 4 (MRP4).[1][3][5][6]
Troubleshooting Guides
Issue 1: Low and variable this compound concentrations in brain tissue/CSF in animal models.
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism and Elimination | In rodents, this compound is rapidly metabolized. Consider co-administration with an inhibitor of its metabolism, such as piperonyl butoxide (PBO), which has been shown to increase the half-life and brain levels of this compound in mice.[7] |
| Active Efflux at the BBB | Co-administer a broad-spectrum efflux transporter inhibitor like probenecid. Probenecid can inhibit OATs and increase the brain penetration of this compound.[1][3][5] Note that this can also affect peripheral clearance. |
| Inconsistent Dosing or Sampling Time | Ensure consistent administration routes and timing. This compound has a short half-life (around 1-1.5 hours in humans), so timing of tissue collection relative to dosing is critical.[8] |
| Analytical Method Sensitivity | Verify that your analytical method (e.g., HPLC, GC/MS) is sensitive enough to detect the low concentrations of this compound expected in the brain.[9][10] |
Issue 2: Lack of a clear dose-response relationship in behavioral or electrophysiological experiments.
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Engagement | The administered doses may not be achieving therapeutic concentrations in the brain due to the BBB. Combine behavioral or electrophysiological readouts with pharmacokinetic analysis of brain tissue to establish a concentration-effect relationship. |
| Off-Target Effects | At higher concentrations, this compound can also inhibit the K-Cl cotransporter 2 (KCC2), which could produce confounding effects.[2][3] Consider using a range of doses and correlating effects with measured brain concentrations. |
| Diuretic Effect Confounding Behavior | The potent diuretic effect of this compound can cause dehydration and electrolyte imbalances, which may nonspecifically alter animal behavior.[11][12] Ensure adequate hydration and monitor electrolytes. Consider using a control diuretic that does not inhibit NKCC1, such as chlorothiazide.[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound BBB Permeability
This protocol provides a method for assessing the bidirectional permeability of this compound across a cell-based in vitro BBB model, which can help identify the role of active transporters.
Model System: A common model is a monolayer of canine kidney epithelial cells (MDCKII) or human induced pluripotent stem cell-derived brain microvascular endothelial cells (iBMECs) grown on Transwell inserts.[14][15][16][17] For studying specific transporters, cells overexpressing human OAT3 can be used.[18]
Methodology:
-
Cell Culture: Culture the selected cell line on microporous Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay:
-
Apical-to-Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber. At designated time points, collect samples from the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: Add this compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Inhibitor Studies: To confirm the involvement of specific efflux transporters, repeat the permeability assay in the presence of known inhibitors (e.g., probenecid for OATs).
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC with fluorescence detection.[9]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests active efflux.
Protocol 2: In Vivo Quantification of this compound in Brain Tissue
This protocol outlines a method for measuring this compound concentrations in the brains of rodents following systemic administration.
Methodology:
-
Animal Dosing: Administer this compound to rodents via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove blood from the brain.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to isolate this compound from the brain homogenate.
-
Analytical Quantification: Quantify the concentration of this compound in the processed samples using a sensitive and validated analytical method, such as HPLC with fluorescence detection or LC-MS/MS.[9][19][20]
-
Data Presentation: Express the this compound concentration as ng/g of brain tissue.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | 94-96% | Human | [8] |
| Elimination Half-Life | 1-1.5 hours | Human | [8] |
| Elimination Half-Life | ~13 minutes | Rat | [7] |
| Elimination Half-Life | ~47 minutes | Mouse | [7] |
| Brain-to-Plasma Ratio | ~0.01-0.02 | Rodent | [5] |
Table 2: In Vitro Permeability of this compound
| Cell Line | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| MDCKII-hOAT3 | A -> B | Value | Value | [18] |
| MDCKII-hOAT3 | B -> A | Value | [18] | |
| iBMEC | A -> B | Value | Value | [16] |
| iBMEC | B -> A | Value | [16] | |
| Note: Specific Papp values would be obtained from the experimental results. |
Visualizations
Caption: this compound's pathway to the CNS and its interaction with NKCC1.
Caption: Workflow for evaluating strategies to enhance this compound's CNS delivery.
References
- 1. Multiple blood-brain barrier transport mechanisms limit this compound accumulation, and therapeutic potential, in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Label Use of this compound for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Off-Label Use of this compound for Brain Disorders: An Overview [frontiersin.org]
- 4. Off-Label Use of this compound for Brain Disorders: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Consequences of inhibition of this compound metabolism in rodents on brain penetration and effects of this compound in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Analysis of this compound in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medicine.com [medicine.com]
- 13. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. criver.com [criver.com]
- 16. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Validation & Comparative
A Comparative Analysis of Bumetanide and Furosemide Efficacy on the Na-K-Cl Cotransporter 1 (NKCC1)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of bumetanide and furosemide on the Na-K-Cl cotransporter 1 (NKCC1). This analysis is supported by experimental data and detailed methodologies to inform inhibitor selection in preclinical research.
The Na-K-Cl cotransporter 1 (NKCC1) is a crucial membrane protein responsible for regulating intracellular chloride concentrations, cell volume, and epithelial ion transport. Its involvement in a multitude of physiological processes, from neuronal excitability to fluid secretion, establishes it as a significant target in biomedical research and drug development. Both this compound and furosemide are loop diuretics that inhibit NKCC1, but they exhibit differences in potency that can be critical for experimental outcomes.
Quantitative Comparison of Inhibitory Potency
This compound is generally considered to be a more potent inhibitor of NKCC1 than furosemide.[1] The half-maximal inhibitory concentration (IC50) for this compound is typically in the sub-micromolar range, while furosemide's IC50 is in the low micromolar range. However, the relative potency can be influenced by the activation state of the NKCC1 transporter.
One study investigating the selectivity of loop diuretics on activated rat NKCC1 found that this compound and furosemide inhibited the transporter with similar potency.[2] In this study, the pIC50 values (the negative logarithm of the IC50) for this compound on activated erythrocyte and thymocyte NKCC1 were 6.48 and 6.47, respectively, while for furosemide, the values were 5.04 and 5.21, respectively.[2] It is important to note that basal, or non-activated, NKCC1 shows reduced sensitivity to these diuretics.[2]
The following table summarizes the inhibitory potency of this compound and furosemide on NKCC1 from various sources.
| Drug | IC50/pIC50 | Species/Cell Type | Activation State | Reference |
| This compound | pIC50 = 6.48 | Rat Erythrocyte NKCC1 | Activated | [2] |
| pIC50 = 6.47 | Rat Thymocyte NKCC1 | Activated | [2] | |
| Furosemide | pIC50 = 5.04 | Rat Erythrocyte NKCC1 | Activated | [2] |
| pIC50 = 5.21 | Rat Thymocyte NKCC1 | Activated | [2] |
Experimental Protocols
The inhibitory effects of this compound and furosemide on NKCC1 are typically determined using ion flux assays. The two most common methods are the Rubidium-86 (⁸⁶Rb⁺) influx assay and the thallium flux assay.
Rubidium-86 (⁸⁶Rb⁺) Influx Assay
This is a widely used method where the radioactive isotope ⁸⁶Rb⁺ serves as a tracer for K⁺. The assay measures the rate of ⁸⁶Rb⁺ uptake into cells expressing NKCC1 in the presence and absence of the inhibitors.[1]
Protocol Outline:
-
Cell Culture: Cells expressing NKCC1 (e.g., HEK293 cells) are seeded in multi-well plates and grown to confluence.
-
Depletion Medium: To activate NKCC1, cells are pre-incubated in a Cl⁻-free, hypotonic medium for approximately 30 minutes.[1]
-
Inhibitor Pre-incubation: The cells are then pre-incubated with varying concentrations of this compound or furosemide in a medium containing a low concentration of Cl⁻ (e.g., 20 mM) for 15-20 minutes.[1]
-
Flux Initiation: The ion flux is initiated by adding a flux medium containing ⁸⁶Rb⁺ (1-2 µCi/mL) along with the respective inhibitor concentration.
-
Flux Termination: After a defined incubation period, the influx is stopped by rapidly washing the cells with a cold stop solution.
-
Lysis and Measurement: The cells are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thallium (Tl⁺) Flux Assay
This is a non-radioactive alternative that utilizes a thallium-sensitive fluorescent dye.[3] Tl⁺ can substitute for K⁺ on the NKCC1 transporter.
Protocol Outline:
-
Cell Culture: Adherent cells expressing NKCC1 are grown in 96-well plates.[3]
-
Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye in a Cl⁻-free and K⁺-free loading buffer to promote NKCC1 activation.[3]
-
Assay Initiation: The assay is initiated by adding a solution containing Tl⁺ and Cl⁻.[3]
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to Tl⁺ influx, is measured over time using a fluorescence plate reader.[3]
-
Inhibitor Testing: To determine the inhibitory effects, cells are pre-incubated with this compound or furosemide before the addition of the Tl⁺ and Cl⁻ solution.
-
Data Analysis: The initial rate of Tl⁺ influx is calculated, and the IC50 values are determined by plotting the inhibition of the influx rate against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The activity of NKCC1 is regulated by the WNK-SPAK/OSR1 signaling pathway.[4] Under conditions of low intracellular chloride, the WNK kinases phosphorylate and activate the SPAK and OSR1 kinases.[5][6] These activated kinases then directly phosphorylate NKCC1 at its N-terminus, leading to its activation.[4][5] Loop diuretics like this compound and furosemide bind to the activated, phosphorylated form of NKCC1 with higher affinity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Bumetanide as an NKCC1 Inhibitor: A Comparative Guide
Introduction
Bumetanide, an FDA-approved loop diuretic, is widely utilized in research as a pharmacological inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1] NKCC1 plays a crucial role in regulating intracellular chloride concentrations, which is vital for processes like neuronal excitability and cell volume regulation.[2][3] While this compound is a potent tool, its utility in precisely dissecting NKCC1-specific functions is complicated by its interactions with other cellular targets. This guide provides an objective comparison of this compound's specificity against alternative inhibitors, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their studies.
This compound's Specificity Profile: On-Target Efficacy and Off-Target Interactions
This compound's primary mechanism of action is the inhibition of the SLC12A family of cation-chloride cotransporters.[3] However, its specificity is not absolute. The major challenge in its application, particularly for neurological research, is its potent inhibition of NKCC2, the kidney-specific isoform responsible for its diuretic effects.[2][4]
Key Off-Targets:
-
NKCC2 (Na-K-Cl Cotransporter 2): this compound inhibits NKCC1 and NKCC2 with similar potency.[4][5] This lack of selectivity leads to strong diuretic effects, which can confound in vivo experiments and is a significant hurdle for its therapeutic use in chronic neurological conditions.[2]
-
KCC2 (K-Cl Cotransporter 2): this compound shows a much lower affinity for the neuron-specific chloride extruder, KCC2. Inhibition of KCC2 typically requires concentrations that are orders of magnitude higher than those needed for NKCC1 inhibition.[6][7]
-
Carbonic Anhydrases (CAs): this compound is known to inhibit several isoforms of carbonic anhydrase, with Ki values in the nanomolar to micromolar range for hCA IX and hCA XII.[6]
The following table summarizes the inhibitory potency of this compound against its primary target and key off-targets.
| Target | Species/System | Potency Metric | Value | Reference |
| NKCC1 | Human (HEK-293 cells) | IC50 | 0.16 µM | [8] |
| Rat (HEK-293 cells) | IC50 | 2.4 µM | [8] | |
| NKCC2 | Human (Xenopus oocytes) | IC50 | 4 µM | [4] |
| KCC2 | N/A | IC50 | >500 µM | [7] |
| hCA I | Human | Ki | 6.98 µM | [6] |
| hCA II | Human | Ki | 2.57 µM | [6] |
| hCA IX | Human | Ki | 21.1 nM | [6] |
| hCA XII | Human | Ki | 25.8 nM | [6] |
Comparative Analysis of NKCC1 Inhibitors
The limitations of this compound have spurred the development and characterization of alternative NKCC1 inhibitors. These compounds offer varying degrees of potency, selectivity, and brain permeability.
| Compound | Class | Key Characteristics | Reference |
| This compound | Loop Diuretic | Potent NKCC1/NKCC2 inhibitor; poor brain penetration. | [2][9] |
| ARN23746 | Novel Compound | Highly selective for NKCC1 over NKCC2 and KCC2; no diuretic effect reported. | [2] |
| Azosemide | Loop Diuretic | ~4 times more potent than this compound on NKCC1; non-acidic structure may improve brain penetration. | [10][11][12] |
| Furosemide | Loop Diuretic | Common loop diuretic that inhibits both NKCC1 and NKCC2; also inhibits KCC transporters at higher concentrations. | [3][7] |
| Torasemide | Loop Diuretic | Non-acidic loop diuretic that blocks NKCC1. | [12] |
The table below provides a direct comparison of the inhibitory potencies of these compounds on NKCC transporters.
| Compound | Transporter | Species/System | Potency Metric | Value | Reference |
| This compound | hNKCC1A | Human (Xenopus oocytes) | IC50 | ~0.98 µM | [11] |
| hNKCC1B | Human (Xenopus oocytes) | IC50 | ~0.79 µM | [11] | |
| NKCC2 | Rat (mTAL) | pIC50 | 6.48 | [5] | |
| Azosemide | hNKCC1A | Human (Xenopus oocytes) | IC50 | 0.246 µM | [11] |
| hNKCC1B | Human (Xenopus oocytes) | IC50 | 0.197 µM | [11] | |
| Furosemide | NKCC1 | Rat (Erythrocytes) | pIC50 | 5.04 | [5] |
| NKCC2 | Rat (mTAL) | pIC50 | 5.15 | [5] | |
| Piretanide | NKCC1 | Rat (Erythrocytes) | pIC50 | 5.99 | [5] |
| NKCC2 | Rat (mTAL) | pIC50 | 5.97 | [5] |
Note: pIC50 is the negative logarithm of the IC50 value.
Signaling Pathway and Inhibition Mechanism
NKCC1 facilitates the influx of Na+, K+, and 2Cl- ions into the cell. In mature neurons, this action can increase the intracellular chloride concentration, shifting the reversal potential for GABAA receptors to a more depolarized state. This can weaken or even reverse the hyperpolarizing, inhibitory effect of GABA. This compound directly binds to and occludes the extracellular ion entryway of NKCC1, blocking this ion transport.[3][9]
Caption: NKCC1-mediated ion influx and its inhibition by this compound.
Experimental Validation of Specificity
To empirically determine the specificity of an NKCC1 inhibitor, robust and reproducible assays are required. The following workflow outlines a common approach using a cell-based ion flux assay.
Caption: Workflow for validating inhibitor specificity using an ion flux assay.
Detailed Experimental Protocols
Protocol 1: 86Rb+ Uptake Assay in Xenopus laevis Oocytes
This protocol is adapted from methodologies used to assess the potency of this compound and its derivatives on NKCC2.[4] It measures the uptake of radioactive rubidium (86Rb+), a potassium congener, to quantify transporter activity.
Materials:
-
Xenopus laevis oocytes expressing the target transporter (e.g., hNKCC1 or hNKCC2).
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Uptake Buffer: ND96 solution containing 86RbCl (10 µCi/mL) and ouabain (100 µM, to block Na+/K+-ATPase).
-
Inhibitor stock solutions (e.g., this compound in DMSO).
-
Wash Buffer: Ice-cold, isotope-free ND96 solution.
-
Scintillation fluid and vials.
Procedure:
-
Oocyte Preparation: Select healthy, stage V-VI oocytes 3-5 days post-cRNA injection.
-
Pre-incubation: Place oocytes (groups of 10-15 per condition) in 24-well plates. Wash with ND96. Pre-incubate for 15 minutes in ND96 containing the desired concentration of the inhibitor (e.g., this compound from 0.1 µM to 100 µM) or vehicle (DMSO).
-
Initiate Uptake: Remove the pre-incubation solution and add 200 µL of Uptake Buffer (containing the inhibitor/vehicle and 86Rb+).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at room temperature. This duration should be within the linear range of uptake.
-
Stop Uptake: Terminate the assay by removing the uptake buffer and washing the oocytes 5 times with 1 mL of ice-cold Wash Buffer.
-
Lysis and Counting: Place individual oocytes into scintillation vials, lyse with 100 µL of 2% SDS, and add 3 mL of scintillation fluid.
-
Data Analysis: Measure radioactivity using a scintillation counter. Subtract the counts from uninjected or water-injected oocytes to determine transporter-specific uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Chloride Influx Assay using MEQ Fluorescence
This protocol measures NKCC1 activity by monitoring changes in intracellular chloride concentration using the chloride-sensitive fluorescent dye, MEQ (6-methoxy-N-ethylquinolinium iodide).
Materials:
-
HEK-293 cells stably expressing hNKCC1.
-
Chloride-free buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM MgSO4, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Chloride-containing buffer: 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
MEQ loading solution: 5 mM MEQ in chloride-free buffer.
-
Inhibitor stock solutions.
Procedure:
-
Cell Plating: Plate NKCC1-expressing HEK-293 cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Chloride Depletion and Dye Loading: Wash cells twice with chloride-free buffer. Load cells with MEQ by incubating in the MEQ loading solution for 10-15 minutes at 37°C. Wash 3-4 times with chloride-free buffer to remove extracellular dye.
-
Inhibitor Incubation: Add chloride-free buffer containing the desired concentrations of the inhibitor (or vehicle) to the wells. Incubate for 10 minutes at room temperature.
-
Baseline Measurement: Place the plate in a fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm). Record a stable baseline fluorescence for 1-2 minutes.
-
Stimulation and Measurement: Using an automated injector, add an equal volume of chloride-containing buffer (with inhibitor/vehicle) to initiate chloride influx. The influx of Cl- quenches MEQ fluorescence.
-
Data Acquisition: Record the fluorescence decay for 5-10 minutes.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each condition. The rate is proportional to the rate of chloride influx. Normalize the rates to the vehicle control and plot against inhibitor concentration to determine the IC50 value.
Conclusion
While this compound is a foundational tool for studying NKCC1, its lack of selectivity, particularly against NKCC2, necessitates careful experimental design and data interpretation. For studies requiring high specificity, especially in vivo models targeting neurological function, newer compounds like ARN23746 or alternative loop diuretics such as azosemide may represent superior alternatives.[2][11] The choice of inhibitor should be guided by the specific research question, and its specificity should be validated using quantitative, cell-based assays as described in this guide. By employing these rigorous approaches, researchers can enhance the reliability of their findings and contribute to a more precise understanding of NKCC1's role in health and disease.
References
- 1. Frontiers | Off-Label Use of this compound for Brain Disorders: An Overview [frontiersin.org]
- 2. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationships of this compound derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azosemide is more potent than this compound and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the NKCC1 inhibitors this compound, azosemide, and torasemide alone or in combination with phenobarbital on seizure threshold in epileptic and nonepileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Loop Diuretics in Research Models: A Guide for Scientists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between loop diuretics is critical for selecting the appropriate agent for preclinical and clinical studies. This guide provides an objective comparison of the performance of commonly used loop diuretics—furosemide, bumetanide, and torsemide—supported by experimental data and detailed methodologies.
Loop diuretics are a cornerstone in the management of fluid overload states. Their primary mechanism of action is the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2] This action leads to a significant increase in the excretion of sodium, chloride, and water.[3][4] While all drugs in this class share this fundamental mechanism, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that can influence their efficacy and safety in various research models.
Quantitative Comparison of Loop Diuretic Properties
The selection of a loop diuretic for a research study often depends on its potency, bioavailability, and duration of action. The following tables summarize key quantitative data for furosemide, this compound, and torsemide, providing a clear comparison for informed decision-making.
| Property | Furosemide | This compound | Torsemide | Reference(s) |
| Relative Potency (Oral) | 1x | 40x | 2-4x | [5][6] |
| Oral Bioavailability | 10-100% (highly variable) | 80-100% | 80-100% | [6][7] |
| Half-life | 1.5-2 hours | 1-1.5 hours | 3-4 hours | [7][8] |
| Onset of Action (Oral) | 30-60 minutes | 30-60 minutes | 60 minutes | [6] |
| Duration of Action (Oral) | 6-8 hours | 4-6 hours | 12-24 hours | [6] |
Table 1: Pharmacokinetic Properties of Common Loop Diuretics. This table provides a comparative summary of the key pharmacokinetic parameters of furosemide, this compound, and torsemide.
| Parameter | Furosemide | Torsemide | This compound | Reference(s) |
| All-Cause Mortality (TRANSFORM-HF Trial) | 26.2% | 26.1% | N/A | [9][10] |
| All-Cause Mortality or Hospitalization (TRANSFORM-HF Trial) | 49.3% | 47.3% | N/A | [10] |
| Change in KCCQ-CSS at 12 months (TRANSFORM-HF Trial) | +33.9 | +31.6 | N/A | [11] |
Table 2: Comparative Clinical Outcomes from the TRANSFORM-HF Trial. This table presents key findings from a large-scale clinical trial comparing furosemide and torsemide in patients with heart failure. KCCQ-CSS refers to the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score, a measure of health-related quality of life.
Mechanism of Action: The Na-K-2Cl Cotransporter Signaling Pathway
Loop diuretics exert their effects by binding to the chloride-binding site of the NKCC2 cotransporter located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][12] This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid, leading to increased urinary excretion of these electrolytes and, consequently, water.
Figure 1: Mechanism of Action of Loop Diuretics. This diagram illustrates the inhibition of the Na-K-2Cl cotransporter (NKCC2) by loop diuretics in the epithelial cells of the thick ascending limb of the loop of Henle.
Experimental Protocols for Assessing Diuretic Efficacy
A standardized protocol is essential for the reliable evaluation of diuretic agents in research models. The following outlines a typical workflow for assessing diuretic efficacy in rats, a commonly used animal model.
Lipschitz Test for Diuretic Activity in Rats
This widely accepted method is used to screen for and compare the diuretic activity of test compounds.[13]
1. Animal Preparation and Acclimatization:
-
Male Wistar rats (150-200g) are typically used.[13]
-
Animals should be housed in a controlled environment and allowed to acclimatize for at least one week prior to the experiment.
2. Hydration:
-
To ensure a consistent state of hydration and promote diuresis, animals are administered a saline load (e.g., 0.9% NaCl) orally or intraperitoneally at a volume of 25 mL/kg body weight.
3. Dosing:
-
Control Group: Receives the vehicle (e.g., distilled water).
-
Standard Group: Receives a standard diuretic, such as furosemide (e.g., 10 mg/kg, p.o.), for comparison.
-
Test Groups: Receive the test compound at various doses.
4. Urine Collection:
-
Immediately after dosing, animals are placed in individual metabolic cages that allow for the separation and collection of urine and feces.
-
Urine is collected at predetermined time intervals (e.g., every hour for 5-6 hours) and the total volume is recorded.
5. Urine Analysis:
-
The collected urine samples are analyzed for electrolyte concentrations, primarily sodium (Na+), potassium (K+), and chloride (Cl-). This can be performed using a flame photometer or ion-selective electrodes.
6. Data Analysis:
-
The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test and standard groups to the control group.
-
Key parameters calculated include:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index (for each electrolyte): (Electrolyte excretion of test group) / (Electrolyte excretion of control group)
-
Natriuretic Index: A specific saluretic index for sodium.
-
Figure 2: Experimental Workflow for Diuretic Efficacy Testing. This flowchart outlines the key steps involved in a typical preclinical study to evaluate the diuretic properties of a test compound.
Dose-Response Relationship
Loop diuretics exhibit a characteristic sigmoidal dose-response curve.[8] This means that there is a threshold dose below which little to no diuretic effect is observed.[8] As the dose increases, there is a steep increase in diuretic response until a "ceiling" is reached, beyond which further dose escalations produce diminishing returns.[3][8] Understanding this relationship is crucial for designing dose-ranging studies and interpreting experimental outcomes.
Conclusion
The choice of a loop diuretic in a research setting should be guided by a thorough understanding of its unique pharmacological profile. Furosemide, while widely used, has variable oral bioavailability, which can be a significant confounding factor in oral dosing studies. This compound offers high potency, while torsemide provides a longer duration of action and more predictable oral absorption.[6] By carefully considering the data presented in this guide and employing standardized experimental protocols, researchers can enhance the rigor and reproducibility of their studies in the field of diuretic drug development.
References
- 1. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacology of Loop Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 4. Toward quantification of loop diuretic responsiveness for congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2, Equivalent Doses of Loop Diuretics - Michigan Medicine Inpatient Diuretic Guideline for Patients with Acute Decompensated Heart Failure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Clinical Pharmacology of Loop Diuretics in Critical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care [timeofcare.com]
- 9. Torsemide vs Furosemide Among Patients With New-Onset vs Worsening Chronic Heart Failure: A Substudy of the TRANSFORM-HF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Urine Electrolytes and Urine Osmolality in the Clinical Diagnosis of Fluid, Electrolytes, and Acid-Base Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Bumetanide Debate: A Comparative Guide to its Reproducibility in Neurological Models
An objective analysis of the experimental evidence for bumetanide's efficacy in autism, epilepsy, and schizophrenia reveals a landscape of conflicting results. While early-phase studies and some preclinical models have shown promise, larger, more definitive trials have often failed to replicate these findings, raising critical questions about the diuretic's therapeutic potential for neurological disorders.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key experimental data and protocols related to the use of this compound in neurological models. The aim is to offer a clear, data-driven perspective on the reproducibility of its effects and the potential factors influencing the divergent outcomes.
At a Glance: this compound's Performance in Neurological Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials of this compound in Autism Spectrum Disorder (ASD), Epilepsy, and Schizophrenia.
Table 1: this compound in Autism Spectrum Disorder (ASD)
| Study (Year) | Design | Participants | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Lemonnier et al. (2012)[1] | Randomized, Double-Blind, Placebo-Controlled | 60 children (3-11 years) | 1 mg/day | 3 months | Childhood Autism Rating Scale (CARS) | Significant reduction in CARS score (p<0.004) compared to placebo.[1] |
| Lemonnier et al. (2017)[2] | Multicenter, Randomized, Placebo-Controlled, Dose-Ranging | 88 patients (2-18 years) | 0.5, 1.0, or 2.0 mg twice daily | 3 months | CARS, Social Responsive Scale (SRS), Clinical Global Impressions (CGI) | Significant improvement in mean CARS value in the completers group (p=0.015) and CGI (p=0.0043).[2] |
| Sprengers et al. (2021)[3] | Randomized, Placebo-Controlled | Children with ASD | Not specified in abstract | Not specified in abstract | Social Responsive Scale (SRS) | No significant difference from placebo on the primary outcome (SRS); significant effect on the secondary outcome of repetitive behaviors.[3] |
| Servier/Neurochlore Phase 3 Trials (2021)[4] | Two Phase 3, Randomized, Placebo-Controlled | 422 children and adolescents (2-17 years) | Not specified in abstract | 6 months | Not specified in abstract | Trials terminated due to no significant difference between this compound and placebo.[4] |
| Xiao et al. (2022) Meta-Analysis[3] | Meta-analysis of 6 RCTs | 496 children with ASD | Varied | Varied | CARS, SRS, CGI-E | This compound significantly improved ASD symptoms as measured by CARS and SRS.[3] |
Table 2: this compound in Epilepsy
| Study (Year) | Design | Participants | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Eftekhari et al. (2013)[4] | Pilot Study | Adult patients with temporal lobe epilepsy | Not specified in abstract | Not specified in abstract | Seizure frequency | Considerable reduction in seizure frequency.[4] |
| Gharaylou et al. (2019)[5] | Open-Label, Single-Arm | 30 patients with drug-resistant TLE | Titrated up to 2 mg/day | 6 months | Seizure frequency | Median seizure frequency per month reduced from 9 to 2 (p < 0.001).[5] |
| Pressler et al. (2015) (NEMO Trial)[6][7] | Open-Label, Dose-Finding, Phase 1/2 | 14 newborn babies with HIE and seizures | 0.05-0.3 mg/kg (4 doses over 36h) | 36 hours | ≥80% reduction in EEG seizure burden | Did not meet primary endpoint; trial terminated prematurely due to hearing loss.[6][7] |
| A Pilot Randomized, Controlled, Double-Blind Trial[8] | Randomized, Controlled, Double-Blind | Neonates with seizures | Not specified in abstract | Not specified in abstract | Seizure burden | Significantly greater reduction in seizure burden in the this compound group compared to the control group.[8] |
Table 3: this compound in Schizophrenia
| Study (Year) | Design | Participants | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Lemonnier et al. (2016)[9] | Case Report | 1 adolescent with schizophrenia | Not specified in abstract | Long-term | Symptom severity | Significant reduction in hallucinations.[9] |
| Rahmanzadeh et al. (2017)[10] | Double-Blind, Randomized Clinical Trial | Patients with schizophrenia | Not specified in abstract | Not specified in abstract | Hallucinations | Not specified in abstract |
| Rahmanzadeh et al. (2017)[11] | Double-Blind, Randomized Trial | 26 patients with schizophrenia | 1 mg twice daily | Not specified in abstract | PANSS, BPRS | No significant benefits on PANSS or BPRS.[11] |
The Underlying Science: Mechanism of Action
This compound is a loop diuretic that inhibits the Na-K-Cl cotransporter (NKCC). Its proposed mechanism in the central nervous system involves the inhibition of NKCC1, which is predominantly expressed in neurons and is responsible for maintaining high intracellular chloride concentrations, particularly during early development. By blocking NKCC1, this compound is thought to lower intracellular chloride, thereby shifting the action of the neurotransmitter GABA from excitatory to inhibitory. This is hypothesized to restore inhibitory tone in neurological disorders where GABAergic signaling is disrupted.[12]
References
- 1. A randomised controlled trial of this compound in the treatment of autism in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on neurobehavioral function in children and adolescents with autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment Effect of this compound in Children With Autism Spectrum Disorder: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Preliminary Study Evaluating the Safety and Efficacy of this compound, an NKCC1 Inhibitor, in Patients with Drug-Resistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of NEonatal seizures with Medication Off-patent: evaluation of efficacy and safety of this compound | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 7. Frontiers | Failure of the Nemo Trial: this compound Is a Promising Agent to Treat Many Brain Disorders but Not Newborn Seizures [frontiersin.org]
- 8. A Pilot Randomized, Controlled, Double-Blind Trial of this compound to Treat Neonatal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treating Schizophrenia With the Diuretic this compound: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a selective NKCC1 inhibitor, on hallucinations of schizophrenic patients; a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Bumetanide's Mechanism of Action in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bumetanide's mechanism of action across various cell types, with a focus on its effects on the Na-K-Cl cotransporter 1 (NKCC1). This compound, a potent loop diuretic, has garnered significant interest for its potential therapeutic applications beyond its established role in treating edema and hypertension. Its ability to modulate intracellular chloride concentrations has made it a valuable tool in neuroscience research and a candidate for treating neurological disorders such as autism spectrum disorder and epilepsy.[1][2] This document synthesizes experimental data to objectively compare its performance and elucidate its mechanism of action in different cellular contexts.
Primary Mechanism of Action: Inhibition of NKCC1
This compound's principal mechanism of action is the inhibition of the Na-K-Cl cotransporter, NKCC1.[1][2] NKCC1 is a membrane protein that facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane. This transporter is widely expressed, playing crucial roles in cell volume regulation, epithelial ion transport, and neuronal chloride homeostasis.[3] In epithelial cells, particularly in the thick ascending limb of the loop of Henle in the kidney, this compound's inhibition of the renal-specific isoform NKCC2 leads to its diuretic effect.[4] In neurons, this compound's action on NKCC1 can alter the intracellular chloride concentration ([Cl⁻]i), thereby modulating the response to the neurotransmitter GABA.[5]
Recent structural studies have revealed that this compound acts as an orthosteric inhibitor, binding directly within the ion translocation pathway of NKCC1.[3] This binding is dependent on the presence of potassium and is influenced by chloride concentration, effectively locking the transporter in an outward-facing conformation and preventing ion movement.[3]
Comparative Efficacy of this compound on NKCC Isoforms
The inhibitory potency of this compound varies between the two main NKCC isoforms, NKCC1 and NKCC2, and also shows species-specific differences. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.
| Target | Species | Cell Type/System | IC50 (µM) | Reference |
| NKCC1 | Human | HEK-293 cells | 0.16 ± 0.03 | [6] |
| NKCC1 | Human | Expressing cells | 0.36 - 0.42 | [3] |
| NKCC1 | Rat | HEK-293 cells | 2.4 ± 0.7 | [6] |
| NKCC2 | Human | Xenopus laevis oocytes | 4.0 ± 1.0 | [7] |
Off-Target Effects of this compound
While this compound is a potent inhibitor of NKCC1 and NKCC2, it can also interact with other cellular targets, particularly at higher concentrations. Understanding these off-target effects is crucial for interpreting experimental results and predicting potential side effects.
| Off-Target | Species | Parameter | Value (µM) | Reference |
| KCC2 | Human | IC50 | 655 | [8] |
KCC2 (K-Cl Cotransporter 2) is a key chloride extruder in mature neurons, responsible for maintaining low intracellular chloride levels. This compound's significantly lower affinity for KCC2 compared to NKCC1 makes it a selective tool for studying NKCC1 function at appropriate concentrations.[1]
Impact on Neuronal GABAergic Signaling
In the developing brain and in certain pathological conditions, the intracellular chloride concentration in neurons is high, primarily due to the high expression and activity of NKCC1.[9][10] This high [Cl⁻]i causes the neurotransmitter GABA, which typically mediates inhibition in the mature brain, to have a depolarizing and often excitatory effect.[9][10] this compound, by inhibiting NKCC1, can reduce intracellular chloride, thereby restoring the hyperpolarizing and inhibitory action of GABA.[5] This "GABA polarity switch" is a key rationale for investigating this compound as a treatment for neurological disorders characterized by an imbalance of excitation and inhibition.[9]
The following table presents data on the effect of this compound on the GABA reversal potential (EGABA), a measure of the functional consequence of changes in intracellular chloride.
| Cell Type | Condition | This compound Effect on EGABA | Reference |
| Rat Neocortical Neurons (P2) | - | 12 mV hyperpolarizing shift | [11] |
| Rat CA1 Pyramidal Neurons (P4-6) | - | 3 mV hyperpolarizing shift | [11] |
| Mouse Infralimbic Cortex L5 Pyramidal Cells | scPCP Mouse Model | Normalized/Hyperpolarized | [12] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Figure 1: this compound's inhibitory action on the NKCC1 cotransporter.
Figure 2: The GABA polarity switch and the effect of this compound.
Figure 3: Experimental workflows for assessing this compound's effects.
Experimental Protocols
Measurement of Intracellular Chloride Concentration using MQAE
Objective: To quantify the change in intracellular chloride concentration ([Cl⁻]i) in response to this compound treatment.
Principle: N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a fluorescent indicator whose fluorescence is quenched by chloride ions. A decrease in [Cl⁻]i leads to an increase in MQAE fluorescence.
Methodology:
-
Cell Preparation: Culture the desired cell type (e.g., primary neurons, cell lines) on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a solution containing 5-10 mM MQAE for 30-60 minutes at 37°C.[13][14]
-
Baseline Imaging: After loading, wash the cells with a physiological buffer (e.g., artificial cerebrospinal fluid) and acquire baseline fluorescence images using a fluorescence microscope (confocal or two-photon) with excitation around 350 nm and emission detection around 460 nm.[14]
-
This compound Application: Perfuse the cells with the buffer containing the desired concentration of this compound.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in fluorescence intensity over time.
-
Data Analysis: Measure the fluorescence intensity in regions of interest (e.g., cell bodies).
-
Calibration: At the end of the experiment, perform an in-situ calibration to convert fluorescence intensity values to absolute [Cl⁻]i. This is typically done by perfusing the cells with a series of solutions containing known chloride concentrations in the presence of ionophores (e.g., nigericin and tributyltin) to equilibrate intracellular and extracellular chloride. A Stern-Volmer plot is then constructed to relate fluorescence to [Cl⁻]i.[15]
Gramicidin-Perforated Patch-Clamp Recording
Objective: To measure the GABA-A reversal potential (EGABA) without altering the endogenous intracellular chloride concentration.
Principle: Gramicidin is an antibiotic that forms small pores in the cell membrane that are permeable to monovalent cations (like K⁺ and Na⁺) but impermeable to anions like Cl⁻.[16] This allows for electrical access to the cell's interior for patch-clamp recording while preserving the natural intracellular chloride concentration.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[12][17]
-
Pipette Solution: Prepare a pipette solution containing gramicidin (e.g., 20-100 µg/mL), KCl or K-gluconate, and a buffer (e.g., HEPES).[16][18] The gramicidin stock is typically made in DMSO or methanol.[16]
-
Recording:
-
Approach a neuron under visual guidance (e.g., DIC microscopy) and form a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane.
-
Monitor the access resistance. The formation of gramicidin pores will be indicated by a gradual decrease in access resistance over 15-40 minutes.[16][18]
-
-
Measurement of EGABA:
-
Once a stable perforated patch is achieved, voltage-clamp the neuron.
-
Apply GABA (e.g., via a puffer pipette) at a series of different holding potentials.
-
The reversal potential (EGABA) is the membrane potential at which the GABA-induced current reverses its polarity (from inward to outward or vice versa). This can be determined by plotting the peak current amplitude against the holding potential and finding the x-intercept.
-
-
This compound Application: To assess the effect of this compound, EGABA is measured before and after bath application of the drug. A hyperpolarizing shift in EGABA indicates a decrease in intracellular chloride.
References
- 1. Off-Label Use of this compound for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-Label Use of this compound for Brain Disorders: An Overview [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships of this compound derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Blocking early GABA depolarization with this compound results in permanent alterations in cortical circuits and sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel determinants of the neuronal Cl− concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of [Cl−]i unaffected by the cell volume change using MQAE-based two-photon microscopy in airway ciliary cells of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
Bumetanide versus other diuretics: a comparative potency study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic potency of bumetanide against other commonly used diuretics, namely furosemide, torsemide, and hydrochlorothiazide. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Comparative Potency and Pharmacokinetics
This compound is a potent loop diuretic that exerts its effects by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.[1][2] This action leads to a significant increase in the excretion of sodium, chloride, and water. When compared to other diuretics, this compound exhibits a distinct pharmacokinetic and pharmacodynamic profile.
Table 1: Comparative Pharmacokinetic and Potency Parameters of Selected Diuretics
| Parameter | This compound | Furosemide | Torsemide | Hydrochlorothiazide |
| Class | Loop Diuretic | Loop Diuretic | Loop Diuretic | Thiazide Diuretic |
| Oral Bioavailability | 80-90%[3] | 10-90% (highly variable)[3] | 80-100%[3] | 60-80% |
| Half-life | 1-1.5 hours[3] | 1.5-2 hours | 3-4 hours[3] | 6-15 hours |
| Relative Potency (vs. Furosemide 40 mg oral) | 1 mg[4] | 40 mg | 10-20 mg[3] | N/A (different mechanism) |
| Primary Site of Action | Thick ascending limb of the loop of Henle[1] | Thick ascending limb of the loop of Henle | Thick ascending limb of the loop of Henle | Distal convoluted tubule |
Dose-Response Relationship: Natriuresis and Kaliuresis
The potency of a diuretic is determined by its ability to induce sodium excretion (natriuresis). However, a crucial aspect of its profile is the accompanying potassium excretion (kaliuresis), as excessive potassium loss can lead to adverse effects.
Studies in healthy subjects have demonstrated that the dose-response curves for this compound and furosemide in terms of urine volume and sodium excretion are not parallel.[5][6] In the dose range of 0.5-2 mg for this compound, the estimated natriuretic potency ratio of this compound to furosemide is approximately 46:1.[6] For a given level of sodium excretion, this compound has been shown to cause significantly lower urinary potassium excretion compared to furosemide within this dose range.[5][6] However, other studies have found that while this compound has a higher natriuretic potency, the difference in kaliuretic potency compared to furosemide may not be statistically significant.[7] One study comparing intravenous and oral doses found that for every 200 mEq of sodium excreted, this compound caused about 35 mEq of potassium to be eliminated, compared to 50 mEq for furosemide.[8]
Table 2: Comparative Effects on Urinary Electrolyte Excretion
| Diuretic | Dose | Route | Change in Urinary Na+ Excretion | Change in Urinary K+ Excretion | Na+/K+ Excretion Ratio |
| This compound | 1 mg | Oral | Significant increase | Increased | Higher than furosemide[9] |
| Furosemide | 40 mg | Oral | Significant increase | Increased | Lower than this compound[9] |
| This compound | 0.5 - 2 mg | Oral | Dose-dependent increase | Increased | Favorable natriuretic effect |
| Furosemide | 20 - 80 mg | Oral | Dose-dependent increase | Increased | Favorable natriuretic effect |
| This compound | 0.5 & 1 mg | IV | Dose-dependent increase | Increased | > 3:1[7] |
| Furosemide | 20 & 40 mg | IV | Dose-dependent increase | Increased | Not specified |
Note: The exact values for changes in urinary electrolyte excretion can vary significantly based on the study population, individual patient factors, and experimental conditions.
Experimental Protocols
The evaluation of diuretic potency and efficacy relies on well-defined experimental protocols in both preclinical and clinical settings.
Preclinical Evaluation: The Lipschitz Test
A standard method for screening potential diuretic agents in animal models is the Lipschitz test, typically performed in rats.[10][11]
Objective: To determine the diuretic, natriuretic, and saluretic activity of a test compound compared to a standard diuretic and a vehicle control.
Animals: Male Wistar rats (150-200g) are commonly used.[10]
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week.
-
Fasting: Food is withdrawn 15-18 hours before the experiment, while water is provided ad libitum.[11]
-
Grouping: Animals are divided into three groups: a control group, a standard group (e.g., receiving furosemide), and a test group receiving the compound of interest.
-
Hydration: All animals receive a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) orally to ensure a uniform state of hydration and promote urine flow.[10]
-
Dosing: Immediately after hydration, the respective treatments are administered (e.g., orally or intraperitoneally).
-
Urine Collection: Animals are placed in metabolic cages, and urine is collected over a specified period, typically 5 or 24 hours.[11]
-
Analysis: The total volume of urine is measured. The concentrations of sodium and potassium in the urine are determined using flame photometry.
Calculations:
-
Diuretic Index: Ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Natriuretic Index: Ratio of the mean sodium excretion of the test group to the mean sodium excretion of the control group.
-
Saluretic Index: Ratio of the sum of sodium and chloride excretion of the test group to that of the control group.
-
Na+/K+ Ratio: Calculated to assess the potassium-sparing effect. A ratio greater than 2.0 is generally considered favorable.[11]
Clinical Trial Design
Comparative clinical trials in humans are essential to establish the relative efficacy and safety of diuretics in a therapeutic setting.
Objective: To compare the diuretic and natriuretic effects of this compound with another diuretic (e.g., furosemide) in a specific patient population (e.g., patients with heart failure).
Study Design: A randomized, double-blind, crossover study is a robust design to minimize bias.[9]
Participants: Inclusion and exclusion criteria are critical and would typically involve patients with stable chronic heart failure requiring diuretic therapy.[12][13]
Procedure:
-
Washout Period: A period where previous diuretic medications are discontinued to establish a baseline.
-
Randomization: Participants are randomly assigned to receive either this compound or the comparator diuretic for a specified treatment period.
-
Treatment Period: Participants receive the assigned diuretic at a predetermined dose and schedule.
-
Data Collection: Urine is collected at specified intervals (e.g., 0-8 hours post-dose) to measure volume and electrolyte concentrations. Blood samples may also be collected to assess renal function and electrolyte levels.
-
Crossover: After a washout period, participants are switched to the other diuretic for the same duration.
-
Data Analysis: The primary endpoints are typically the total urine output and sodium excretion. Secondary endpoints may include potassium excretion, changes in body weight, and adverse events.
Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter
This compound's diuretic effect is a direct result of its interaction with the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle.
Recent structural studies have revealed that this compound binds to a pocket within the extracellular entryway of the NKCC1 transporter, a closely related isoform to NKCC2.[14] This binding physically obstructs the ion translocation pathway. The interaction is dependent on the presence of a potassium ion, with the carboxyl group of this compound directly coordinating with the K+ ion within the binding site.[15] This molecular mechanism effectively locks the transporter in a conformation that prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[15] The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in diuresis.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. A retrospective evaluation of the efficacy of intravenous this compound and comparison of potency with furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and frusemide: a comparison of dose-response curves in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and frusemide: a comparison of dose-response curves in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal electrolyte excretion pattern in response to this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrolyte excretion patterns. Intravenous and oral doses of this compound compared to furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furosemide and this compound: a study of responses in normal English and German subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Pragmatic Design of Randomized Clinical Trials for Heart Failure: Rationale and Design of the TRANSFORM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validating the Therapeutic Potential of Bumetanide in Alzheimer's Disease Models: A Comparative Guide
This guide provides a comparative analysis of bumetanide's therapeutic potential in preclinical models of Alzheimer's disease (AD). It is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an objective comparison with the established AD therapy, Donepezil.
Executive Summary
Recent computational drug repurposing studies have identified this compound, an FDA-approved loop diuretic, as a promising candidate for Alzheimer's disease, particularly for individuals with the APOE4 genetic risk factor.[1][2] Preclinical studies in various mouse models of AD have shown that this compound can ameliorate cognitive deficits, reduce amyloid-beta (Aβ) plaque load, and restore normal neuronal activity.[3][4] The proposed mechanism of action involves the inhibition of the Na-K-Cl cotransporter 1 (NKCC1), which is thought to restore healthy inhibitory GABAergic signaling in the brain.[5][6] This guide compares the efficacy of this compound with Donepezil, a standard-of-care acetylcholinesterase inhibitor, based on available preclinical data.
Comparative Efficacy in Alzheimer's Disease Models
The following table summarizes the quantitative outcomes of this compound and Donepezil treatment in various AD-related mouse models.
| Therapeutic Agent | AD Model | Dosage & Duration | Key Pathological Outcomes | Key Cognitive/Functional Outcomes | Citation |
| This compound | J20/E4-KI | 0.2 mg/kg/day (IP), 12 weeks | Reduced Aβ Plaque Load: Significant reduction in plaque number and area in hippocampus and cortex. | Restored Neuronal Excitability: Rescued hippocampal hyperexcitability and long-term potentiation (LTP) deficits. | [4][7] |
| This compound | APOE4-KI | 0.2 mg/kg/day (IP), 8 weeks | Not Assessed | Improved Spatial Memory: Rescued deficits in the Morris Water Maze test. Restored LTP: Ameliorated deficits in hippocampal LTP. | [3][7] |
| Donepezil | APP/PS1 | Not specified | Reduced Aβ Levels: Decreased insoluble Aβ40/Aβ42 and soluble Aβ40. Reduced Neuroinflammation: Inhibited microglial activation (CD68 expression) and reduced pro-inflammatory cytokines (TNF-α, IL-1β). | Improved Cognitive Function: Significant improvement in Novel Object Recognition and Morris Water Maze tests. | [8] |
| Donepezil | SAMP8 | 3 mg/kg/day (oral), 2 months | Improved Vascular Structure: Reduced media-to-lumen ratio in mesenteric arteries. | Attenuated Cognitive Dysfunction: Significant improvement in Morris Water Maze performance. Improved Endothelial Function: Enhanced vasodilatory response to acetylcholine. | [9] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound's therapeutic effect in AD is hypothesized to stem from its inhibition of the NKCC1 co-transporter.[5] In the context of AD, neuronal chloride homeostasis can be disrupted, leading to a state where the neurotransmitter GABA, typically inhibitory, becomes excitatory.[10][11] By blocking NKCC1, this compound aims to reduce intracellular chloride concentrations, thereby restoring the hyperpolarizing, inhibitory action of GABA and re-establishing a healthy excitatory/inhibitory balance in neuronal circuits.[5][6]
Typical Experimental Workflow for Preclinical Validation
The validation of a therapeutic candidate like this compound in an AD mouse model follows a structured workflow. This process begins with the selection of an appropriate animal model and a defined treatment regimen, followed by behavioral testing to assess cognitive function. Finally, post-mortem brain tissue analysis is conducted to quantify pathological markers.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison guide.
1. Animal Models and Drug Administration
-
APOE4 Knock-in (KI) and J20/E4-KI Mice: These models are used to study APOE4-related AD pathology. J20 mice also express a mutant form of human amyloid precursor protein (APP), leading to Aβ plaque formation.[3][7]
-
This compound Administration: Mice were treated with this compound at a dose of 0.2 mg/kg via intraperitoneal (IP) injection once daily for 8 to 12 weeks.[3][7] A vehicle solution was administered to control groups.
-
SAMP8 Mice: The Senescence-Accelerated Mouse-Prone 8 (SAMP8) model develops age-related learning and memory deficits.[9]
-
Donepezil Administration: SAMP8 mice were treated orally with Donepezil at 3 mg/kg/day for 2 months.[9]
2. Cognitive and Behavioral Testing
-
Morris Water Maze (MWM): This test is a standard for assessing spatial learning and memory in rodents. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. The time taken to find the platform (escape latency) is measured over several days.[9][12]
3. Histological and Biochemical Analysis
-
Immunohistochemistry for Aβ Plaques:
-
Procedure: Brains are collected, fixed, and sectioned. The sections are then incubated with primary antibodies specific for Aβ (e.g., 6E10). A secondary antibody conjugated to a fluorescent marker or an enzyme is used for visualization. Plaque number and total plaque area are quantified using imaging software.[4]
-
-
ELISA for Aβ Levels:
-
Procedure: Brain tissue is homogenized in specific buffers to extract soluble and insoluble protein fractions. Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for Aβ40 and Aβ42 are used to quantify the concentrations of these peptides in the brain homogenates.[8]
-
4. Electrophysiology
-
Long-Term Potentiation (LTP): LTP is a measure of synaptic plasticity, which is believed to be a cellular correlate of learning and memory and is often impaired in AD models.[7]
-
Procedure: Acute hippocampal slices are prepared from the mouse brain. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collateral pathway. A high-frequency stimulation protocol is applied to induce LTP, and the potentiation of the fEPSP slope is measured for at least 60 minutes post-stimulation.[7]
-
Discussion and Future Directions
The preclinical data presents this compound as a compelling candidate for AD therapy. It demonstrates efficacy in reducing core AD pathologies and improving cognitive function in relevant mouse models.[3][7] Notably, its mechanism of action, targeting the excitatory/inhibitory imbalance through GABAergic modulation, is distinct from acetylcholinesterase inhibitors like Donepezil.[5][13]
However, some studies raise questions. For instance, the effective doses in mice might result in brain concentrations below what's typically needed to inhibit NKCC1, suggesting potential non-NKCC1-mediated or peripheral effects.[2][7] Additionally, one study reported that this compound did not confer neuroprotection against Aβ-induced cell death in primary hippocampal cultures and suggested potential neurotoxicity at higher concentrations.[11]
While analysis of electronic health records has shown an association between this compound use and a lower prevalence of AD in humans, other pharmacoepidemiology studies have not replicated this finding, highlighting the need for controlled clinical trials.[1][2][14] A Phase IIa clinical trial is currently underway to evaluate the safety, tolerability, and biomarker effects of this compound in patients with mild cognitive impairment or mild dementia due to Alzheimer's disease.[15] The results of this trial will be crucial in validating the therapeutic potential of this compound for this devastating disease.
References
- 1. Precision medicine data dive shows water pill may be viable to test as Alzheimer’s treatment [alzheimers.gov]
- 2. Evaluation of this compound as a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of this compound as a potential therapeutic agent for Alzheimer’s disease [frontiersin.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of this compound as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Cation-Chloride Co-Transporter NKCC1 to Re-Establish GABAergic Inhibition and an Appropriate Excitatory/Inhibitory Balance in Selective Neuronal Circuits: A Novel Approach for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-Amyloid (Aβ1-42) Increases the Expression of NKCC1 in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacoepidemiology evaluation of this compound as a potential candidate for drug repurposing for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in Patients With Alzheimer's Disease [clinicaltrials.stanford.edu]
A Comparative Analysis of Bumetanide and Its Derivatives in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the loop diuretic bumetanide and its derivatives, alongside other common loop diuretics. The information presented is collated from various pharmacological studies and is intended to be a valuable resource for research and drug development.
Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter
This compound and its derivatives primarily exert their diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC), particularly the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[1][2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in the excretion of these electrolytes and water.[2][3] This mechanism is central to the diuretic and natriuretic effects of this class of drugs.
Caption: Mechanism of action of this compound on the NKCC2 transporter.
Comparative Efficacy and Potency
This compound is a highly potent loop diuretic, approximately 40 times more potent than furosemide on a weight basis.[4][5] The rank order of potency among common loop diuretics is generally considered to be this compound > piretanide ≈ torsemide > furosemide.[6][7] While potency differs, the maximal diuretic effect (efficacy) of these drugs is often comparable.[6]
Quantitative Comparison of this compound and its Derivatives
The following table summarizes the inhibitory potency of this compound and several of its derivatives on the human NKCC2A transporter.
| Compound | Code Name | eIC50 on hNKCC2A (μM) | Relative Diuretic Potency (vs. This compound) |
| This compound | PF-1593 | 4 | 1 |
| Derivative 1 | PF-2178 | >100 | 0.001 |
| Derivative 2 | PF-1712 | 10 | 0.5 |
| Derivative 3 | PF-1659 | 2 | 2 |
| Derivative 4 | PF-1962 | 1 | 5 |
| Derivative 5 | HH-562 | 0.5 | 10 |
| Derivative 6 | PF-1573 | 0.2 | 20 |
| Derivative 7 | PF-1574 | 0.1 | 50 |
| Derivative 8 | PF-1730 | 0.05 | 100 |
Data sourced from a study investigating structure-activity relationships of this compound derivatives.[1] The eIC50 values are estimated due to a limited number of data points.[1]
Pharmacokinetic Properties
Key differences in the clinical application of this compound and other loop diuretics can be attributed to their pharmacokinetic profiles.
| Diuretic | Bioavailability | Onset of Action (Oral) | Duration of Action |
| This compound | ~80%[8] | 30-60 minutes[9] | 3-6 hours[4] |
| Furosemide | ~60% (highly variable)[8] | 30-60 minutes | 6-8 hours[5] |
| Torsemide | ~80-100% | 60 minutes | 12-16 hours[7] |
This compound's high and consistent bioavailability makes it a more predictable diuretic compared to furosemide.[8] Torsemide is noted for its longer duration of action.[7]
Structure-Activity Relationships
Studies on this compound derivatives have elucidated key structural features for their diuretic activity.[1]
-
Acidic Group: The presence of an acidic group, such as the carboxylic group in this compound, is essential for the inhibition of the NKCC2 transporter.[1]
-
Phenoxy Group Substitution: Replacing the phenoxy group of this compound with a 4-chloroanilino group can increase the inhibitory potency.[1]
-
Sulfamoyl Group Modification: Substitution of the sulfamoyl group with a methylsulfonyl group has also been shown to result in compounds with higher potency than this compound.[1]
Novel Derivatives and Non-Diuretic Applications
Recent research has focused on developing this compound derivatives with modified pharmacological profiles for applications beyond diuresis.
-
CNS-Targeted Derivatives: Lipophilic derivatives of this compound, such as BUM532 and BUM97, have been synthesized to enhance blood-brain barrier penetration for the potential treatment of neurological disorders like epilepsy.[10] These derivatives have shown reduced diuretic effects while exhibiting anticonvulsant properties.[10] Another derivative, bumepamine, also shows higher brain penetration and potentiates the effects of phenobarbital.[11]
-
Anti-inflammatory Agents: The this compound scaffold has been utilized to design novel selective COX-2 inhibitors.[12] Certain benzenesulfonamide derivatives bearing pyrazole and triazole moieties have demonstrated significant COX-2 inhibition and anti-inflammatory activity in preclinical models.[12]
Experimental Protocols
In Vitro Inhibition of hNKCC2A
A common experimental workflow to assess the inhibitory activity of this compound and its derivatives on the NKCC2 transporter involves the use of Xenopus laevis oocytes.
Caption: Workflow for assessing hNKCC2A inhibition in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human NKCC2A transporter.
-
Incubation: The injected oocytes are incubated to allow for the expression of the transporter protein on the cell membrane.
-
Electrophysiological Assay: A two-electrode voltage clamp technique is used to measure the ion transport activity of the expressed NKCC2A.
-
Compound Application: this compound or its derivatives are applied to the oocytes at varying concentrations.
-
Activity Measurement: The change in transporter-mediated current is measured in the presence of the compound.
-
Data Analysis: The concentration-response data is used to calculate the half-maximal inhibitory concentration (IC50) or an estimated IC50 (eIC50).[1]
In Vivo Diuretic Activity Assay (Dog Model)
The diuretic activity of this compound and its derivatives has been historically assessed using a dog model.[1]
Methodology:
-
Animal Preparation: Dogs are used for the assay.
-
Compound Administration: The test compounds are administered intravenously, typically at a specific dose (e.g., 0.25 mg/kg).
-
Urine Collection: Urine is collected over a defined period (e.g., 3 to 6 hours).
-
Measurement: The volume of urine and the excretion of electrolytes (e.g., Na+, K+, Cl-) are determined.
-
Data Comparison: The diuretic and natriuretic effects of the derivatives are compared to those of a standard compound like this compound.[1]
References
- 1. Structure–activity relationships of this compound derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bumepamine, a brain-permeant benzylamine derivative of this compound, does not inhibit NKCC1 but is more potent to enhance phenobarbital's anti-seizure efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Effects of Bumetanide Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term effects of bumetanide treatment across various preclinical animal models of neurological disorders. By objectively comparing performance against control or alternative treatments and presenting supporting experimental data, this document serves as a critical resource for researchers investigating this compound's therapeutic potential.
Introduction: The Rationale for this compound in Neurological Disorders
This compound, a potent loop diuretic, has garnered significant interest for its "off-label" potential in treating neurological conditions such as epilepsy, autism spectrum disorder (ASD), and Fragile X syndrome.[1][2][3] Its mechanism of action in the central nervous system is distinct from its diuretic effect and centers on the inhibition of the Na-K-Cl cotransporter 1 (NKCC1).[4]
In the developing brain and certain pathological states, high intracellular chloride levels, maintained by NKCC1, cause the neurotransmitter GABA (γ-aminobutyric acid) to have a depolarizing and excitatory effect, rather than its typical inhibitory role in the mature brain.[4][5][6] By blocking NKCC1, this compound aims to reduce intracellular chloride, thereby restoring the hyperpolarizing, inhibitory action of GABA.[4] This guide assesses the long-term efficacy and outcomes of this therapeutic strategy in animal models.
Quantitative Data Summary
The following tables summarize the long-term effects of this compound administration across different animal models and disease contexts.
Table 1: Neurodevelopmental Disorder Models
| Animal Model & Condition | Treatment Protocol | Key Quantitative Findings | Comparison Group | Reference |
| Fragile X Syndrome Mouse Model (Fmr1 KO) | This compound administered to pregnant mice before birth. | Restored normal neonatal vocalization patterns in pups with the Fragile X mutation. | Vehicle-treated | [7][8][9] |
| Unexpectedly reduced post-pubertal social interaction in both wild-type and Fmr1 KO mice. | Vehicle-treated | [7][9][10] | ||
| Autism Spectrum Disorder (ASD) Rat Model (Valproate-exposed) | This compound administered to pregnant rats before birth. | Prevented the development of autism-like behaviors in pups; behavior was not significantly different from controls. | Pups from vehicle-treated mothers | [11] |
| ASD Mouse Model (BTBR) | Systemic this compound treatment (10 mg/kg, i.p.) in adolescent mice. | Partially alleviated social deficits (improved social novelty exploration) and reduced repetitive behaviors. | Vehicle-treated | [12] |
| Did not significantly alter locomotor activity or anxiety-like behavior. | Vehicle-treated | [12] |
Table 2: Epilepsy Models
| Animal Model & Condition | Treatment Protocol | Key Quantitative Findings | Comparison Group | Reference |
| Temporal Lobe Epilepsy Mouse Model (Pilocarpine-induced) | Chronic this compound treatment during the latent period after status epilepticus (SE). | A this compound prodrug (BUM5) with better brain penetration counteracted the alteration in seizure threshold. | This compound (parent drug), Vehicle | [1] |
| Temporal Lobe Epilepsy Mouse Model (Kainic Acid-induced) | This compound (0.2 mg/kg, i.p.) 30 min prior to kainic acid. | Increased latency to onset of epileptiform activity (15.4 ± 0.7 min vs. 7.9 ± 1.4 min). | Vehicle-treated | [13] |
| Reduced total time exhibiting epileptiform activity (43.8 ± 10.3% vs. 86.9 ± 3.6% for intrahippocampal admin). | Vehicle-treated | [13] | ||
| Kindling Model of Epilepsy (Rat) | This compound administered during kindling development. | Dose-dependently altered kindling development but did not exert anticonvulsant effects on fully kindled seizures. | Vehicle-treated | [14][15] |
| Chronic Epilepsy Mouse Model | This compound co-administered with piperonyl butoxide (PBO) to inhibit metabolism. | Did not suppress spontaneous seizures in epileptic mice, despite increased brain levels of this compound. | Vehicle-treated | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. The following protocols are representative of the studies cited in this guide.
Protocol 1: Chronic this compound Administration in Epilepsy Models
-
Animal Model and Seizure Induction: Temporal lobe epilepsy is often modeled in mice or rats. Seizures are induced by a chemical convulsant like pilocarpine or kainic acid. An initial period of continuous seizure activity, known as status epilepticus (SE), is induced and then terminated with a drug like diazepam.[13]
-
Surgical Implantation: For long-term monitoring, animals are surgically implanted with EEG electrodes to record brain electrical activity.
-
Chronic Drug Administration: Following a recovery period, chronic this compound treatment begins. Administration can vary:
-
Daily Intraperitoneal (i.p.) Injections: A common method for systemic delivery.
-
Osmotic Minipumps: Surgically implanted pumps provide continuous, steady infusion of the drug over several weeks, avoiding the peaks and troughs of daily injections.
-
-
Monitoring and Data Analysis: Continuous video-EEG monitoring is conducted for several weeks to record the frequency and duration of spontaneous recurrent seizures. Seizure parameters are then compared between this compound-treated and vehicle-treated groups.
Protocol 2: Perinatal this compound Administration in Neurodevelopmental Models
-
Animal Model: Studies often use genetic models, such as the Fmr1 knockout mouse for Fragile X syndrome, or chemically-induced models, like prenatal exposure to valproic acid to model ASD.[7][11]
-
Drug Administration: To investigate effects on early brain development, this compound is administered to pregnant dams, typically in the day(s) leading up to birth.[7][11][16]
-
Neonatal Assessment: The offspring are assessed in the early postnatal days. A key measure for social communication is the analysis of ultrasonic vocalizations (USVs) emitted by pups when separated from their mother.[7][10]
-
Long-Term Behavioral Assessment: The same cohort of animals is raised to adolescence or adulthood. They then undergo a battery of behavioral tests to assess long-term outcomes, including:
-
Social Interaction Tests: (e.g., three-chamber social approach test).
-
Repetitive Behavior Tests: (e.g., marble burying).
-
Anxiety and Locomotion Tests: (e.g., elevated plus maze, open field test).[12]
-
-
Data Comparison: Behavioral outcomes are compared between offspring from this compound-treated and vehicle-treated mothers, as well as between wild-type and disease-model animals.[7]
Visualized Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits the NKCC1 transporter, reducing intracellular chloride and restoring GABA's inhibitory role.
General Experimental Workflow
Caption: A typical workflow for assessing long-term this compound effects in animal models.
Comparative Discussion and Conclusion
The long-term administration of this compound in animal models yields varied and complex results, underscoring the importance of developmental timing and the specific pathology being modeled.
In neurodevelopmental disorders , the evidence is particularly nuanced. Perinatal this compound treatment can correct early behavioral deficits, such as abnormal vocalizations in a Fragile X mouse model.[7][8] However, these early benefits do not always translate to positive long-term outcomes and may even lead to reduced social behavior in adulthood.[7][10] This suggests the existence of critical developmental windows where altering chloride homeostasis can have permanent and sometimes unintended consequences on circuit formation.[5]
In epilepsy models , the long-term efficacy of this compound appears limited, especially for suppressing spontaneous seizures in chronic models.[14][15] While it can delay the onset of acute seizures and alter the development of epilepsy (epileptogenesis), its ability to control established, recurrent seizures is less clear.[13][14] A significant challenge is this compound's poor penetration of the blood-brain barrier, which may limit its concentration at target sites in the brain.[1][15] Strategies like developing more lipophilic prodrugs are being explored to overcome this limitation.[1]
Challenges and Considerations: Researchers must also manage the potent diuretic side effects of this compound during long-term studies, which can cause dehydration and electrolyte imbalances, confounding behavioral results if not properly managed.[17]
References
- 1. A novel prodrug-based strategy to increase effects of this compound in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Wholistic View of How this compound Attenuates Autism Spectrum Disorders | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Blocking early GABA depolarization with this compound results in permanent alterations in cortical circuits and sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects-of-the-NKCC1-inhibitor-bumetanide-on-alterations-in-seizure-susceptibility-and-GABAergic-transmission-after-status-epilepticus-in-mice [aesnet.org]
- 7. news.uthscsa.edu [news.uthscsa.edu]
- 8. scienmag.com [scienmag.com]
- 9. Breakthrough study reveals this compound treatment restores early social communication in fragile X syndrome mouse model | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Nanoformulated this compound Ameliorates Social Deficiency in BTBR Mice Model of Autism Spectrum Disorder [frontiersin.org]
- 13. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Consequences of inhibition of this compound metabolism in rodents on brain penetration and effects of this compound in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. new.sciencenews.org [new.sciencenews.org]
- 17. benchchem.com [benchchem.com]
Independent Replication of Key Bumetanide Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide, a potent loop diuretic, has garnered significant interest for its potential off-label applications in treating neurological disorders. Its proposed mechanism of action centers on the inhibition of the Na-K-Cl cotransporter 1 (NKCC1), which is crucial for regulating intracellular chloride concentrations in neurons. In certain neurological conditions, elevated intracellular chloride is thought to cause a paradoxical excitatory effect of the typically inhibitory neurotransmitter GABA. By blocking NKCC1, this compound is hypothesized to restore the inhibitory function of GABA, thereby alleviating symptoms. This guide provides a comparative analysis of key original research findings on this compound's efficacy in Autism Spectrum Disorder (ASD) and epilepsy, alongside independent replication studies. We present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to offer an objective overview of the current state of research.
This compound in Autism Spectrum Disorder: A Tale of Conflicting Results
The initial promising results from clinical trials on this compound for ASD have been met with challenges in replication, leading to a nuanced and evolving understanding of its potential therapeutic role.
Comparison of Clinical Trial Outcomes for this compound in ASD
| Study | Primary Outcome Measure | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | Result (p-value) |
| Lemonnier et al. (2012) | Change in CARS Score | -5.6 ± 4.0 | -1.8 ± 5.1 | p = 0.0044[1][2] |
| Lemonnier et al. (2017) | Change in CARS Score | -6.44 ± 7.42 (at 1.0 mg) | -3.13 ± 5.79 | p = 0.015 (overall treatment effect)[3][4][5] |
| Sprengers et al. (2021) | Change in SRS-2 Total Score | Not significantly different from placebo | Not significantly different from placebo | p = 0.338[6] |
| Du et al. (2015) | Change in ABC Score | Statistically significant improvement | Less improvement than this compound group | p < 0.05 |
CARS: Childhood Autism Rating Scale; SRS-2: Social Responsiveness Scale-2; ABC: Autism Behavior Checklist.
Experimental Protocols: Clinical Trials in ASD
Lemonnier et al. (2012): This was a randomized, double-blind, placebo-controlled trial involving 60 children (3-11 years old) with autism or Asperger syndrome. Participants received either 1 mg of this compound daily (0.5 mg twice a day) or a placebo for three months.[1] The primary outcome was the change in the Childhood Autism Rating Scale (CARS) score.[1]
Lemonnier et al. (2017): This multicenter phase 2B study assessed dose-response and safety in 88 patients (2-18 years old) with ASD.[3][5] Participants were randomized to receive this compound (0.5, 1.0, or 2.0 mg twice daily) or a placebo for three months.[3][5] Efficacy was measured using CARS, the Social Responsive Scale (SRS), and the Clinical Global Impressions (CGI) Improvement scale.[3]
Sprengers et al. (2021): This single-center, double-blind, placebo-controlled phase-2 trial included 92 unmedicated children (7-15 years old) with ASD.[6] Participants received an oral solution of this compound (up to 1.0 mg twice daily) or a placebo for 91 days.[6] The primary outcome was the difference in the Social Responsiveness Scale-2 (SRS-2) total score.[6]
Signaling Pathway: Proposed Mechanism of this compound in Neurological Disorders
Caption: this compound inhibits NKCC1, reducing intracellular chloride and restoring inhibitory GABAergic signaling.
This compound in Epilepsy: From Preclinical Promise to Clinical Exploration
Preclinical studies have consistently demonstrated the anticonvulsant effects of this compound, particularly in models of neonatal seizures. However, clinical translation has faced hurdles, including limited brain penetrance and variable efficacy.
Comparison of Preclinical Epilepsy Study Outcomes
| Study | Animal Model | Key Findings |
| Dzhala et al. (2005) | Neonatal rat pups | This compound suppressed epileptiform activity in hippocampal slices and attenuated electrographic seizures in vivo.[7][8] |
| Sivakumaran et al. (2016) | Adult mice (kainic acid-induced status epilepticus) | This compound significantly reduced ictal activity in vivo and seizure-like events in vitro.[9][10] |
Experimental Protocols: Preclinical Epilepsy Studies
Dzhala et al. (2005): This study utilized in vitro hippocampal slices from neonatal rats and in vivo models of neonatal seizures.[7][8] In vitro, epileptiform activity was induced, and the effects of this compound were observed. In vivo, electrographic seizures were induced, and the anticonvulsant effects of this compound were assessed.[8]
Sivakumaran et al. (2016): Kainic acid was used to induce status epilepticus in adult male mice to assess the in vivo effects of this compound on ictal activity via EEG recordings.[9][10] For in vitro experiments, seizure-like events were induced in acute entorhinal cortex-hippocampus slices, and the effects of this compound were measured using extracellular field potential recordings.[9]
Clinical Findings in Epilepsy
Clinical investigations of this compound for epilepsy have been more limited and have yielded mixed results.
-
Neonatal Seizures: A clinical trial (NEMO) investigating this compound as an add-on therapy for neonatal seizures was terminated early due to a lack of efficacy and concerns about ototoxicity.[11]
-
Temporal Lobe Epilepsy: A pilot study by Eftekhari et al. (2013) on a small number of patients with drug-resistant temporal lobe epilepsy suggested that this compound might reduce seizure frequency.[12][13][14] However, larger, controlled trials are needed to confirm these preliminary findings. A subsequent open-label, single-arm clinical trial showed that this compound might be an effective and relatively tolerable drug in patients with drug-resistant TLE.[15]
Experimental Workflow: Preclinical Epilepsy Study
References
- 1. A randomised controlled trial of this compound in the treatment of autism in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Effects of this compound on neurobehavioral function in children and adolescents with autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on neurobehavioral function in children and adolescents with autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Core Symptoms of Autism Spectrum Disorder (BAMBI): A Single Center, Double-Blinded, Participant-Randomized, Placebo-Controlled, Phase-2 Superiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-Label Use of this compound for Brain Disorders: An Overview [frontiersin.org]
- 8. NKCC1 transporter facilitates seizures in the developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Failure of the Nemo Trial: this compound Is a Promising Agent to Treat Many Brain Disorders but Not Newborn Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound reduces seizure frequency in patients with temporal lobe epilepsy | Semantic Scholar [semanticscholar.org]
- 15. A Preliminary Study Evaluating the Safety and Efficacy of this compound, an NKCC1 Inhibitor, in Patients with Drug-Resistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bumetanide: A Guide for Laboratory Professionals
The proper disposal of bumetanide, a potent loop diuretic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a matter of regulatory compliance but also a reflection of a deep-seated commitment to safety and ethical scientific practice. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting.
Regulatory Landscape: A Multi-Agency Oversight
The disposal of pharmaceutical waste, including this compound, is governed by a network of regulatory bodies. In the United States, these primarily include the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] It is crucial to note that many states have their own, often more stringent, regulations.[1] A significant development for healthcare and laboratory facilities is the EPA's Subpart P rule, which, among other things, prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals.[2][3][4]
This compound Waste Characterization
Before disposal, chemical waste generators must determine if the waste is classified as hazardous.[5] While this compound itself is not explicitly listed as a P- or U-listed hazardous waste by the RCRA, it is incumbent upon the generating facility to evaluate if the waste exhibits hazardous characteristics (e.g., toxicity, corrosivity, reactivity).
Disposal Procedures for this compound Waste Streams
The appropriate disposal method for this compound depends on the nature of the waste stream—whether it is pure, unused this compound, a diluted solution, or contaminated labware.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Dispose of as hazardous chemical waste. | - Package in a sealed, properly labeled container. - Follow your institution's hazardous waste disposal protocols. - Do not dispose of in regular trash or down the drain. |
| Aqueous Solutions of this compound | Collect in a designated, sealed, and labeled hazardous waste container. | - Do not sewer this compound solutions.[2][4] - The container should be compatible with the solvent used. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Dispose of in a designated hazardous waste container. | - Items grossly contaminated should be managed as hazardous waste. - For items with trace contamination, consult your institution's safety officer for appropriate disposal procedures. |
| Empty this compound Containers | Evaporate residue under a fume hood.[6] | - Once completely dry and free of residue, the container may be disposed of according to institutional policy for non-hazardous glass or plastic, after defacing the label. |
| Small Spills of Solid this compound | Use appropriate tools to place the spilled solid into a convenient waste disposal container.[6] | - Finish cleaning the surface by spreading water on it and dispose of the cleaning materials and spilled substance according to local and regional authority requirements.[6] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines a common laboratory procedure that generates this compound waste, necessitating proper disposal.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 364.42 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves
Procedure:
-
Pre-Weighing Preparations: Don all required PPE. Ensure the analytical balance is calibrated and level.
-
Weighing this compound: Carefully weigh out 3.64 mg of this compound powder onto a piece of weighing paper.
-
Solubilization: Transfer the weighed this compound into a clean microcentrifuge tube. Using a calibrated pipette, add 1 mL of DMSO to the tube.
-
Mixing: Cap the tube securely and vortex until the this compound is completely dissolved.
-
Storage: Label the tube clearly with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature (typically -20°C) and protect from light.[7]
-
Waste Disposal:
-
Dispose of the weighing paper and any pipette tips used to handle the solid this compound in the designated solid hazardous waste container.
-
Any gloves used during the procedure should be disposed of in the appropriate solid waste stream as per institutional guidelines.
-
If any stock solution is spilled, clean the area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of various this compound waste streams in a lab.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable regulations.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. fishersci.com [fishersci.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. This compound (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Personal protective equipment for handling Bumetanide
Essential Safety and Handling Guide for Bumetanide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective management of this compound.
Personal Protective Equipment (PPE)
When handling this compound in solid (powder) or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a significant risk of splashing, particularly when handling larger quantities or preparing concentrated solutions. | |
| Hand Protection | Gloves | Chemically resistant gloves. While specific permeation data for this compound is not readily available, nitrile or butyl rubber gloves are recommended based on their broad chemical resistance. Double gloving is advised when handling the concentrated powder.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent contamination of personal clothing. |
| Chemical Resistant Gown | A disposable, solid-front, back-closing gown made of a low-linting material should be worn over the lab coat when handling the powder form or large volumes of solution to provide an additional layer of protection. | |
| Respiratory Protection | Dust Mask/Respirator | For handling small quantities of powder in a well-ventilated area or a chemical fume hood, a dust mask may be sufficient. For larger quantities or in situations where dust generation is likely, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation.[4] |
Handling and Storage Protocols
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don the appropriate PPE (lab coat, gloves, and safety glasses) before handling the container.
-
Verify that the container is clearly labeled as "this compound" and that the Safety Data Sheet (SDS) is accessible.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.[5][6]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage temperature is typically at room temperature, between 20°C and 25°C (68°F and 77°F).[6]
Preparation of Solutions:
-
Work Area Preparation: All handling of this compound powder should be conducted in a chemical fume hood or a designated containment area to minimize inhalation exposure.
-
PPE: Wear all recommended PPE, including double gloves, a lab coat, and safety goggles. A face shield and respirator should be used if there is a risk of aerosolization.
-
Weighing: Carefully weigh the required amount of this compound powder. Use a spatula to transfer the powder and avoid generating dust.
-
Dissolving: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[7]
-
To prepare an aqueous solution, first dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the aqueous buffer of choice.[7]
-
Add the solvent slowly to the powder to avoid splashing.
-
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and your initials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Solid Waste:
-
Contaminated PPE: Used gloves, disposable gowns, and any other contaminated disposable items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Powder: Unused or expired this compound powder should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Labware: Disposable labware (e.g., weigh boats, pipette tips) that has come into contact with this compound powder should be collected in a labeled hazardous waste bag.
Liquid Waste:
-
Unused Solutions: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Rinsate: When cleaning reusable glassware, perform an initial rinse with a suitable solvent (the one used for dissolution). Collect this initial rinsate as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.
General Disposal Procedure:
-
Segregate this compound waste from other laboratory waste streams.
-
Use appropriate, leak-proof, and clearly labeled waste containers.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[8]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Secure the Area: Restrict access to the spill area.
-
Report: Notify your supervisor and the institutional EHS department.
-
PPE: Do not attempt to clean up the spill without the appropriate PPE, including a respirator, chemical-resistant gloves, a gown, and eye protection.
-
Cleanup (for trained personnel only):
-
Solid Spill: Carefully cover the spill with an absorbent material to prevent dust from becoming airborne. Gently sweep the material into a designated hazardous waste container.
-
Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visual Workflow and Safety Diagrams
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response in case of an emergency.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound incidents.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 6. gloves.com [gloves.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
